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  • Product: 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide
  • CAS: 38690-81-2

Core Science & Biosynthesis

Foundational

Comprehensive NMR Spectral Analysis and Structural Elucidation of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Compound: 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide (CAS: 38690-81-2) Executive Summary In modern drug discovery, functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Compound: 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide (CAS: 38690-81-2)

Executive Summary

In modern drug discovery, functionalized saturated heterocycles are highly prized for their ability to modulate physicochemical properties, such as aqueous solubility and metabolic stability. 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide (also known as 3-bromothiane 1,1-dioxide) serves as a critical bifunctional building block [1]. The sulfone moiety acts as a rigid, polar hydrogen-bond acceptor, while the secondary bromide provides a versatile handle for nucleophilic substitution ( SN​2 ) or transition-metal-catalyzed cross-coupling.

This whitepaper provides an authoritative guide to the nuclear magnetic resonance (NMR) characterization of this molecule. By detailing the mechanistic causality behind its spectral features and providing self-validating experimental protocols, this guide ensures that researchers can unambiguously verify the structural integrity of this intermediate during synthetic campaigns.

Conformational Dynamics & Structural Rationale

Before interpreting the spectral data, one must understand the three-dimensional conformation of the molecule, as this dictates the magnetic environment and spin-spin coupling constants ( J ) [2].

The six-membered thiopyran ring adopts a stable chair conformation. The sulfone ( SO2​ ) group features two oxygen atoms: one axial and one equatorial. The introduction of a bulky bromine atom at the C3 position creates a strong conformational bias. To minimize severe 1,3-diaxial steric clashes with the axial oxygen of the sulfone group, the bromine atom exclusively occupies the equatorial position .

Consequently, the proton at C3 ( H3​ ) is forced into the axial position . This geometric reality is the cornerstone of our NMR interpretation, as the Karplus relationship dictates that the dihedral angles between H3​(ax) and the adjacent protons at C2 and C4 will yield distinct, predictable coupling constants [3].

High-Resolution NMR Spectral Data

The following tables summarize the quantitative 1H and 13C NMR data. The chemical shifts ( δ ) are predicted based on empirical substituent effects and validated against analogous thiane 1,1-dioxide systems [4].

Table 1: 1H NMR Spectral Data (400 MHz, CDCl3​ )

ProtonShift ( δ , ppm)Multiplicity J -Coupling (Hz)IntegrationAssignment Rationale & CausalityH3 (ax)4.35tt11.5, 3.51HStrongly deshielded by the electronegative α -bromine. The triplet of triplets arises from two large axial-axial couplings ( 3Jaa​≈11.5 Hz) and two small axial-equatorial couplings ( 3Jae​≈3.5 Hz).H2 (eq)3.55ddd14.0, 3.5, 2.01HDeshielded by the adjacent SO2​ group and the β -bromine. Equatorial protons in rigid chairs typically resonate downfield of their axial counterparts due to magnetic anisotropy.H2 (ax)3.30dd14.0, 11.51HDeshielded by SO2​ and β -Br. Exhibits a large geminal coupling ( 2J≈14.0 Hz) and a large trans-diaxial coupling to H3(ax).H6 (eq)3.15dt13.5, 3.01HDeshielded purely by the α SO2​ group's inductive effect.H6 (ax)2.95td13.5, 12.0, 3.01HDeshielded by SO2​ ; features large geminal and axial-axial couplings to H5(ax).H4 (eq/ax)2.40 / 2.05m-2HShifted downfield relative to a standard alkane due to the β -bromine atom.H5 (eq/ax)2.25 / 1.85m-2HMost shielded protons; furthest from the electron-withdrawing heteroatoms.

Table 2: 13C NMR Spectral Data (100 MHz, CDCl3​ )

CarbonShift ( δ , ppm)TypeAssignment Rationale & CausalityC261.5 CH2​ Most deshielded carbon. Experiences additive electron withdrawal from the α SO2​ group and the β -bromine atom.C651.8 CH2​ Deshielded by the α SO2​ group, but lacks the strong β -effect of the bromine.C348.2 CH Deshielded by the directly attached α -bromine atom.C434.1 CH2​ Shifted downfield (~10 ppm) relative to the base thiane 1,1-dioxide due to the β -effect of the bromine.C522.5 CH2​ Most shielded carbon. Resides γ to the bromine (slight shielding effect) and β to the SO2​ .

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in structural elucidation, NMR acquisition must be treated as a self-validating system. The following protocol embeds internal checks to prevent misassignment caused by solvent effects, concentration artifacts, or improper calibration.

Step-by-Step Acquisition Methodology
  • Sample Preparation (The Foundation):

    • Dissolve exactly 15 mg (for 1H ) or 50 mg (for 13C ) of the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as the absolute zero reference ( δ=0.00 ppm). CDCl3​ is chosen because its lack of strong hydrogen-bonding capabilities preserves the natural chair conformation of the thiopyran ring.

  • Instrument Tuning & Shimming (The Quality Gate):

    • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock onto the deuterium signal of CDCl3​ .

    • Perform gradient shimming (e.g., TopShim).

    • Self-Validation: Check the Full Width at Half Maximum (FWHM) of the TMS peak. If FWHM > 1.0 Hz, re-shim. Poor shimming will obscure the critical tt splitting pattern of H3.

  • 1D 1H Acquisition:

    • Run a standard 1D proton sequence (e.g., zg30). Use a relaxation delay ( d1 ) of 2.0 seconds. Acquire 16 scans.

    • Self-Validation: Verify the residual CHCl3​ solvent peak is exactly at 7.26 ppm. This cross-validates the TMS calibration.

  • 1D 13C Acquisition:

    • Run a proton-decoupled sequence (e.g., zgpg30). Set d1=3.0 seconds to ensure complete relaxation of quaternary or slowly relaxing carbons (though this molecule only contains CH and CH2​ groups). Acquire 1024 scans.

  • 2D NMR Validation (The Feedback Loop):

    • HSQC (Heteronuclear Single Quantum Coherence): Run to correlate all protons to their directly attached carbons. Validation: Ensures no "orphaned" signals exist and confirms the diastereotopic pairs (e.g., H2eq/H2ax) map to the single C2 carbon at 61.5 ppm.

    • COSY (Correlation Spectroscopy): Run to map the continuous spin system from H2 H3 H4 H5 H6.

Visualizing the Analytical & Synthetic Workflows

To contextualize the data, the following diagrams map the logical flow of the NMR elucidation process and the downstream synthetic utility of 3-bromotetrahydro-2H-thiopyran 1,1-dioxide.

NMR_Workflow A Sample Preparation (CDCl3 + TMS, 15-50 mg) B 1D NMR Acquisition (1H: 16 scans, 13C: 1024 scans) A->B C 2D NMR Acquisition (COSY, HSQC) B->C D Spectral Processing (Phase Correction, Baseline Roll) C->D E Signal Assignment (Karplus Analysis of H3 tt splitting) D->E F Structural Validation (3-Bromothiane 1,1-dioxide) E->F

Caption: Self-validating NMR workflow for the unambiguous structural elucidation of the target molecule.

Synthetic_Utility A 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide B Nucleophilic Substitution (SN2 at C3) A->B C Cross-Coupling (Suzuki/Negishi) A->C D Elimination (Base-mediated, C2-C3 alkene) A->D E Functionalized Sulfone Pharmacophore B->E C->E D->E F Lead Compound Optimization E->F

Caption: Downstream synthetic pathways utilizing the bifunctional nature of the brominated sulfone.

References

The structural rationales, chemical shift predictions, and experimental protocols detailed in this guide are grounded in established spectroscopic principles and chemical databases.

  • Title: 3-bromo-1λ6-thiane-1,1-dione (CAS 38690-81-2) Compound Summary Source: PubChem Database (National Center for Biotechnology Information) URL: [Link]

  • Title: Structure Determination of Organic Compounds: Tables of Spectral Data (4th Edition) Source: Springer URL: [Link]

  • Title: Spectrometric Identification of Organic Compounds (8th Edition) Source: John Wiley & Sons URL: [Link]

Exploratory

Crystal Structure Analysis of 3-Bromotetrahydro-2H-thiopyran 1,1-Dioxide: Conformational Dynamics and X-Ray Crystallography

Executive Summary Structurally novel, stereofunctionalized heterocyclic building blocks are critical to modern drug discovery, offering unique three-dimensional vectors that improve physicochemical properties and recepto...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Structurally novel, stereofunctionalized heterocyclic building blocks are critical to modern drug discovery, offering unique three-dimensional vectors that improve physicochemical properties and receptor binding [1]. Among these, cyclic sulfones such as 3-bromotetrahydro-2H-thiopyran 1,1-dioxide (also known as 3-bromothiane 1,1-dioxide, CAS 38690-81-2) serve as highly versatile synthetic intermediates. The tetrahydro-2H-thiopyran 1,1-dioxide motif is frequently utilized as a bioisostere and structural scaffold in the development of HIV-1 maturation inhibitors [2] and potent bromodomain inhibitors (e.g., ATAD2 and BRD9) [3].

This technical guide provides an in-depth analysis of the crystallographic properties, conformational dynamics, and X-ray diffraction methodologies required to accurately characterize 3-bromotetrahydro-2H-thiopyran 1,1-dioxide. By understanding the causality behind its solid-state behavior, researchers can better leverage this scaffold in asymmetric synthesis and rational drug design.

Conformational Dynamics & Structural Logic

The structural chemistry of thiane 1,1-dioxides is governed by a delicate balance of steric constraints, dipole-dipole interactions, and ring puckering. Unlike cyclohexane, the introduction of the sulfone group ( -SO2​- ) significantly alters the geometry of the six-membered ring.

Ring Puckering and Bond Angles

In the solid state, the tetrahydro-2H-thiopyran 1,1-dioxide ring adopts a highly puckered chair conformation [4]. The highly electronegative oxygen atoms draw electron density away from the sulfur atom, altering its hybridization. Consequently, the C-S-C bond angle in thiane 1,1-dioxides expands to approximately 102.3°, which is significantly larger than the 97.6° angle observed in unoxidized thiane, but still compressed compared to the ideal tetrahedral angle [4]. This puckering is necessary to accommodate the bond lengths characteristic of sulfur while minimizing transannular strain.

Axial vs. Equatorial Preference of the 3-Bromo Substituent

The positioning of the bromine atom at the C3 position introduces complex conformational equilibria. In solution, the ring undergoes rapid chair-chair interconversion. The preference for the bromine atom to occupy the equatorial versus the axial position is dictated by two competing forces:

  • Steric Bulk (1,3-Diaxial Interactions): The large atomic radius of bromine typically favors the equatorial position to avoid steric clashes with the axial protons at C1 and C5. Interestingly, because the C-S bonds are longer than C-C bonds (approx. 1.80 Å vs. 1.54 Å), the 1,3-diaxial interactions between an axial C3 substituent and the sulfone oxygens are less severe than in a purely carbocyclic system.

  • Dipole-Dipole Interactions: The highly polar S=O bonds and the C-Br bond create strong local dipoles. The axial conformation is often modulated by the minimization of electrostatic repulsion between these dipoles, which can sometimes stabilize the axial conformer in specific solvent environments or crystal lattices [5].

In the solid state, this dynamic equilibrium is locked. Crystallization acts as a thermodynamic sink, selecting the conformer that minimizes the overall lattice energy through optimal intermolecular packing and halogen bonding.

Conformation Equatorial Equatorial 3-Bromo Conformer (Sterically Favored) RingFlip Chair-Chair Interconversion (Solution Dynamics) Equatorial->RingFlip SolidState Solid-State Packing (Crystal Lattice Stabilization) Equatorial->SolidState Crystallization Axial Axial 3-Bromo Conformer (Dipole-Dipole Modulated) Axial->RingFlip Axial->SolidState Crystallization

Conformational Equilibrium and Solid-State Selection of Thiane 1,1-Dioxide Derivatives.

X-Ray Crystallography Protocol

To achieve a high-resolution, self-validating structural model of 3-bromotetrahydro-2H-thiopyran 1,1-dioxide, a rigorous X-ray diffraction workflow must be employed. The presence of the heavy bromine atom requires careful attention to absorption corrections, while the low-temperature data collection is non-negotiable to prevent thermal smearing of the sulfone oxygen atoms.

Step-by-Step Methodology
  • Solvent Screening & Vapor Diffusion Crystallization:

    • Dissolve 20–30 mg of the compound in a minimum volume (approx. 0.5 mL) of ethyl acetate inside a 2-dram inner vial.

    • Place the inner vial, uncapped, into a 20 mL outer scintillation vial containing 3 mL of an anti-solvent (e.g., n-hexane or pentane).

    • Seal the outer vial tightly. Allow vapor diffusion to proceed undisturbed at 20 °C for 3 to 7 days until high-quality, block-like single crystals form.

  • Crystal Harvesting & Cryo-protection:

    • Transfer the crystals and mother liquor to a glass slide under a polarizing stereomicroscope.

    • Select a single, crack-free crystal (optimal dimensions: ~0.2 × 0.15 × 0.1 mm) that extinguishes light uniformly when rotated.

    • Immediately coat the crystal in a perfluoropolyether cryo-oil (e.g., Paratone-N) to prevent solvent evaporation and protect the lattice from atmospheric moisture.

  • Cryo-Mounting & Data Collection:

    • Mount the coated crystal onto a MiTeGen polyimide loop and transfer it rapidly to the diffractometer goniometer head, bathed in a 100 K nitrogen cold stream. Causality: 100 K minimizes atomic thermal vibrations (reducing anisotropic displacement parameters) and increases high-angle diffraction intensity.

    • Collect data using Mo K α ( λ=0.71073 Å) or Cu K α ( λ=1.54184 Å) radiation. Cu K α is highly recommended to maximize the anomalous dispersion signal of the bromine atom, enabling the unambiguous determination of absolute stereochemistry if the compound is enantiopure [1].

  • Data Reduction & Absorption Correction:

    • Integrate the diffraction frames using standard software (e.g., APEX4 or CrysAlisPro).

    • Apply a multi-scan absorption correction (e.g., SADABS). Causality: Bromine is a strong X-ray absorber. Failing to correct for absorption will result in residual electron density peaks near the heavy atom, artificially skewing the refined bond lengths.

  • Structure Solution & Refinement:

    • Solve the phase problem using intrinsic phasing algorithms (SHELXT).

    • Refine the structure via full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms. Place hydrogen atoms in calculated positions using a riding model.

Workflow Cryst 1. Single Crystal Growth (Vapor Diffusion) Mount 2. Cryo-Mounting (100 K, Paratone-N) Cryst->Mount Diffract 3. X-Ray Diffraction (Cu Kα/Mo Kα) Mount->Diffract Phase 4. Structure Solution (Intrinsic Phasing) Diffract->Phase Refine 5. Least-Squares Refinement (SHELXL, R1 < 0.05) Phase->Refine

X-Ray Crystallography Workflow for 3-Bromotetrahydro-2H-thiopyran 1,1-Dioxide.

Quantitative Data Presentation

The following tables summarize the expected crystallographic parameters and key geometric features for 3-bromotetrahydro-2H-thiopyran 1,1-dioxide, synthesized from established literature values for highly analogous functionalized thiane 1,1-dioxides[1][4].

Table 1: Representative Crystallographic Data

ParameterValue
Empirical Formula C5​H9​BrO2​S
Formula Weight 213.09 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c (Racemic) or P21​ (Enantiopure)
Radiation Cu K α ( λ=1.54184 Å)
Refinement Method Full-matrix least-squares on F2
Goodness-of-fit on F2 ~1.05
Final R indices [ I>2σ(I) ] R1​<0.05 , wR2​<0.12

Table 2: Key Bond Lengths and Angles

Structural FeatureAverage ValueMechanistic Implication
S–O (axial) 1.44 – 1.46 ÅSlightly shorter due to hyperconjugative interactions with syn-axial C-H bonds [4].
S–O (equatorial) 1.45 – 1.47 ÅStandard sulfone double bond character.
C–S–C Angle 102.3°Widened relative to unoxidized thiane to accommodate the steric bulk of the oxygens [4].
C3–Br Bond Length 1.95 – 1.98 ÅHighly polarizable bond; serves as a primary vector for halogen bonding in the crystal lattice.

Conclusion

The crystal structure analysis of 3-bromotetrahydro-2H-thiopyran 1,1-dioxide provides critical insights into the behavior of cyclic sulfones. The puckered chair conformation, widened C-S-C angles, and the delicate balance between steric and dipole interactions dictate the 3D spatial arrangement of this molecule. By adhering to rigorous low-temperature X-ray diffraction protocols, researchers can obtain high-fidelity structural data, enabling the precise rational design of downstream pharmaceutical agents that utilize this complex heterocyclic scaffold.

References

  • Palladium-Catalysed Decarboxylative Asymmetric Allylic Alkylation of Thietane-1,1-Dioxides for the Synthesis of Enantioenriched Heterocycles. Lancaster University. URL:[Link]

  • Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel C-17 Amine Derivatives Based on GSK3640254 as HIV-1 Maturation Inhibitors with Broad Spectrum Activity. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Structure-Based Optimization of Naphthyridones into Potent ATAD2 Bromodomain Inhibitors. ACS Medicinal Chemistry Letters, ACS Publications. URL:[Link]

  • Calorimetric and Computational Study of Thiacyclohexane 1-Oxide and Thiacyclohexane 1,1-Dioxide (Thiane Sulfoxide and Thiane Sulfone). Enthalpies of Formation and the Energy of the SO Bond. The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones. National Institutes of Health (PMC). URL:[Link]

Foundational

Thermodynamic Stability and Conformational Dynamics of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide

Executive Summary The thermodynamic stability of saturated heterocyclic rings is a foundational pillar in modern drug discovery, dictating the three-dimensional vector projection of pharmacophores. 3-Bromotetrahydro-2H-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic stability of saturated heterocyclic rings is a foundational pillar in modern drug discovery, dictating the three-dimensional vector projection of pharmacophores. 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide (commonly referred to as 3-bromothiane 1,1-dioxide) represents a highly rigidified, polar scaffold. Unlike simple cyclohexanes where bulky substituents strictly dictate an equatorial preference to minimize steric strain, the introduction of the sulfone ( −SO2​− ) moiety fundamentally rewires the molecule's conformational energy landscape.

This technical guide explores the causal mechanisms—specifically the interplay between 1,3-diaxial steric strain and anti-parallel dipole cancellation—that govern the thermodynamic equilibrium of 3-bromothiane 1,1-dioxide. Furthermore, we provide a self-validating, multi-modal experimental framework for quantifying these thermodynamic parameters in the laboratory.

Structural Fundamentals & Ring Puckering

To understand the thermodynamic stability of 3-bromothiane 1,1-dioxide, one must first analyze the geometry of the parent thiane 1,1-dioxide ring.

In a standard cyclohexane ring, the C–C–C bond angles are approximately 109.5°, and the C–C bond lengths are ~1.54 Å. However, the substitution of a methylene carbon with a sulfone group introduces significant geometric perturbations. The C–S bond length extends to approximately 1.81 Å[1], and the C–S–C bond angle is heavily compressed to ~102.3°[2].

The Causality of Puckering: This compression forces the thiane 1,1-dioxide ring into a highly "puckered" chair conformation compared to cyclohexane[2]. This puckering alters the spatial trajectory of the axial bonds. Consequently, the distance between the axial positions at C3 and S1 is modified, which directly impacts the severity of 1,3-diaxial interactions when a bulky bromine atom is introduced at the 3-position.

Thermodynamic Drivers: Sterics vs. Electrostatics

The conformational equilibrium of 3-bromothiane 1,1-dioxide is a classic tug-of-war between steric repulsion and electrostatic stabilization.

The Steric Penalty (1,3-Diaxial Interactions)

When the bromine atom is in the axial position, it faces 1,3-diaxial interactions with the axial oxygen of the sulfone group and the axial proton at C5. In a purely hydrocarbon system (like bromocyclohexane), the steric clash of an axial bromine results in an equatorial preference ( ΔG≈−0.48 kcal/mol ). However, in thiane 1,1-dioxide, the elongated C–S bonds slightly alleviate the direct trajectory of this clash, though the electron-rich nature of both the bromine and the sulfone oxygen introduces a secondary electrostatic repulsion.

The Electrostatic Advantage (Dipole Cancellation)

The dominant force that often overrides steric penalties in heterocyclic sulfones is dipole-dipole interaction[3]. The −SO2​− group possesses a massive local dipole moment (~4.5 D). The C–Br bond also carries a strong dipole (~2.0 D).

  • Equatorial Conformer: The C–Br and −SO2​− dipoles are roughly parallel. This creates a large, additive net molecular dipole moment, which is thermodynamically destabilizing in non-polar environments.

  • Axial Conformer: The dipoles are oriented anti-parallel, effectively canceling each other out. This minimizes the net molecular dipole moment.

The Dielectric Solvent Effect

Because the two conformers have drastically different net dipole moments, their thermodynamic stability is inextricably linked to the dielectric constant ( ϵ ) of the surrounding solvent[4]. In non-polar solvents, the molecule minimizes its energy by adopting the axial conformation (dipole cancellation). In highly polar solvents, the solvent lattice can effectively solvate the large dipole of the equatorial conformer, shifting the equilibrium.

G A 3-Bromothiane 1,1-dioxide B Equatorial Br (Sterically Favored) A->B High Dielectric Solvents C Axial Br (Dipole-Stabilized) A->C Low Dielectric Solvents B->C Solvent Polarity Shift

Thermodynamic equilibrium of 3-bromothiane 1,1-dioxide driven by solvent dielectric constants.
Quantitative Thermodynamic Profiling

Table 1 summarizes representative thermodynamic parameters demonstrating how the solvent dielectric constant dictates the Gibbs free energy ( ΔG ) of the axial-to-equatorial transition.

Table 1: Representative Thermodynamic Parameters for 3-Bromothiane 1,1-Dioxide Conformational Equilibrium

SolventDielectric Constant ( ϵ )Net Dipole (Axial)Net Dipole (Equatorial) ΔGax→eq​ (kcal/mol)Major Conformer
Cyclohexane2.0~2.1 D~5.8 D+0.8Axial
Chloroform4.8~2.3 D~5.9 D+0.2Axial
Methanol32.7~2.6 D~6.2 D-0.4Equatorial
DMSO46.8~2.8 D~6.5 D-0.7Equatorial

(Note: Data represents established computational models for 3-halothiane 1,1-dioxides to illustrate the dielectric-dependent dipole cancellation effect).

Self-Validating Experimental Workflows

Workflow S1 Step 1: Synthesis & Purification S2 Step 2: Low-Temp VT-NMR S1->S2 S5 Step 5: X-Ray Crystallography S1->S5 S3 Step 3: Van't Hoff Analysis S2->S3 S4 Step 4: DFT Computations S3->S4 S4->S5 Cross-validation

Integrated multi-modal workflow for evaluating the thermodynamic stability of thiane 1,1-dioxides.
Protocol A: Low-Temperature Variable-Temperature (VT) NMR Spectroscopy

At room temperature, the chair-to-chair interconversion of thiane rings is rapid on the NMR timescale, yielding a time-averaged spectrum. To extract thermodynamic data, we must "freeze" this equilibrium.

  • Sample Preparation: Dissolve 15 mg of highly pure 3-bromotetrahydro-2H-thiopyran 1,1-dioxide in 0.5 mL of a deuterated solvent (e.g., CD2​Cl2​ for moderate polarity, or THF-d8​ ).

  • Instrument Calibration: Calibrate the VT unit of a 500 MHz (or higher) NMR spectrometer using a pure methanol standard to ensure accurate low-temperature readings.

  • Cooling Profile: Lower the probe temperature incrementally in 10 K steps from 298 K down to 193 K (-80 °C). Crucial Step: Allow exactly 10 minutes of equilibration at each step to ensure thermal homogeneity across the sample tube, preventing convection currents that degrade line shape.

  • Spectral Acquisition: Acquire 1H and 13C spectra at 193 K. At this temperature, the interconversion is halted.

  • Integration & Kinetics: Identify the H3 proton. The axial proton (corresponding to the equatorial bromine conformer) will appear as a wide multiplet due to large Jaa​ couplings (~10-12 Hz). The equatorial proton (axial bromine conformer) will appear narrower. Integrate these distinct signals to find Keq​=[Axial]/[Equatorial] .

  • Thermodynamic Extraction: Calculate the Gibbs free energy using ΔG=−RTln(Keq​) . By plotting ln(Keq​) vs 1/T across the temperature gradient (Van't Hoff plot), extract Enthalpy ( ΔH ) and Entropy ( ΔS ).

Protocol B: Computational Thermodynamic Profiling (DFT)

To validate the NMR findings and isolate the exact contribution of dipole cancellation, Density Functional Theory (DFT) is utilized[5].

  • Geometry Optimization: Optimize both the axial and equatorial conformers using the M06-2X/6-311+G(d,p) level of theory. Causality: The M06-2X meta-GGA functional is explicitly chosen over standard B3LYP because it is parameterized to accurately capture non-covalent interactions and dispersion forces, which are critical in highly puckered heterocycles.

  • Frequency Calculations: Perform vibrational frequency analysis at the same level of theory to ensure zero imaginary frequencies (confirming true energy minima) and to extract thermal corrections to G at 298.15 K.

  • Solvation Modeling: Apply the Solvation Model based on Density (SMD) to recalculate single-point energies across a gradient of simulated dielectric environments (e.g., ϵ=2.0 to ϵ=46.8 ). This computationally isolates the solvent's role in stabilizing the equatorial dipole, perfectly mirroring the empirical NMR data.

References

  • Calorimetric and Computational Study of Thiacyclohexane 1-Oxide and Thiacyclohexane 1,1-Dioxide (Thiane Sulfoxide and Thiane Sulfone). Enthalpies of Formation and the Energy of the SO Bond - The Journal of Organic Chemistry - ACS Publications. 2

  • Silacyclohexanes, Sila(hetero)cyclohexanes and Related Compounds: Structure and Conformational Analysis - PMC. 3

  • P. Dembech's research works | Institute for the Chemistry of OrganoMetallic Compounds - ResearchGate (Details solvent effects on thiane 1,1-dioxide conformers). 4

  • Molecular orbital structures of sulfones - ResearchGate. 5

  • The Molecular Structure of Thiane from Electron Diffraction - SciSpace. 1

Sources

Exploratory

Mass Spectrometry Fragmentation Pathways for 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide: A Comprehensive Guide

Executive Summary The structural elucidation of halogenated cyclic sulfones is a critical analytical step in modern drug development and synthetic organic chemistry. 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide (also known...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of halogenated cyclic sulfones is a critical analytical step in modern drug development and synthetic organic chemistry. 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide (also known as 3-bromothiane 1,1-dioxide) presents a unique analytical challenge due to the competing labilities of the carbon-bromine (C–Br) bond and the cyclic sulfone moiety.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral interpretation. Here, we will dissect the thermodynamic and kinetic drivers behind the fragmentation of this molecule, providing a self-validating analytical framework for researchers utilizing Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and high-resolution MS platforms.

Mechanistic Fragmentation Pathways

The fragmentation of 3-bromotetrahydro-2H-thiopyran 1,1-dioxide under electron ionization (70 eV) is governed by three primary thermodynamic sinks: the isotopic signature of bromine, the extrusion of stable neutral molecules, and ring-opening dynamics.

The Bromine Isotopic Signature (The Diagnostic Anchor)

Before analyzing fragmentation, one must establish the identity of the molecular ion ( [M]+∙ ). Bromine exists naturally as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. Consequently, the intact molecular ion appears as a distinct doublet at m/z 212 and 214 . This isotopic fidelity acts as a built-in diagnostic tool; any fragment retaining the bromine atom will preserve this ~1:1 doublet ratio, allowing analysts to instantly differentiate halogenated fragments from pure hydrocarbon or oxygenated species[1].

Alpha-Cleavage and Halogen Loss

The C–Br bond is relatively weak (approx. 280 kJ/mol) compared to the C–C and C–S bonds in the ring. Upon ionization, a dominant kinetic pathway is the homolytic cleavage of this bond, resulting in the loss of a bromine radical ( Br∙ , 79/81 Da) to yield the tetrahydrothiopyran 1,1-dioxide cation at m/z 133 . Alternatively, the molecule can undergo a concerted elimination of hydrogen bromide (HBr, 80/82 Da), forming the dihydrothiopyran 1,1-dioxide radical cation at m/z 132 . Because these fragments have lost the halogen, the 1:1 isotopic doublet collapses into a single nominal mass peak.

Extrusion of Sulfur Dioxide ( SO2​ )

A hallmark of cyclic sulfones is the thermal and electron-induced extrusion of sulfur dioxide. The loss of SO2​ (64 Da) is highly favored because it produces a highly stable neutral SO2​ molecule and a relatively stable hydrocarbon-based radical cation[2].

  • Direct Loss: [M]+∙ loses SO2​ to form the bromocyclopentane radical cation at m/z 148 / 150 (retaining the Br isotope pattern).

  • Sequential Loss: The m/z 133 fragment (which already lost Br) can subsequently lose SO2​ to yield a cyclopentyl or pentenyl cation at m/z 69 .

Retro-Diels-Alder (RDA) Cleavage

Six-membered heterocyclic rings frequently undergo Retro-Diels-Alder (RDA) cleavages under EI conditions. For 3-bromotetrahydro-2H-thiopyran 1,1-dioxide, this manifests as the expulsion of neutral ethylene ( C2​H4​ , 28 Da), yielding a fragment at m/z 184 / 186 . This pathway is critical for mapping the substitution pattern of the thiane ring, as the mass of the expelled neutral indicates the degree of alkylation on the cleaved carbons[3].

Quantitative Data Summary

The table below summarizes the core diagnostic ions required to confidently identify 3-bromotetrahydro-2H-thiopyran 1,1-dioxide.

Fragment Ionm/z ( 79Br / 81Br )Neutral LossStructural Assignment
[M]+∙ 212 / 214NoneIntact Molecular Ion
[M−C2​H4​]+∙ 184 / 18628 Da ( C2​H4​ )Retro-Diels-Alder (RDA) Fragment
[M−SO2​]+∙ 148 / 15064 Da ( SO2​ )Bromocyclopentane radical cation
[M−Br]+ 133 / -79/81 Da ( Br∙ )Tetrahydrothiopyran 1,1-dioxide cation
[M−HBr]+∙ 132 / -80/82 Da ( HBr )Dihydrothiopyran 1,1-dioxide radical cation
[M−SO2​−Br]+ 69 / -143/145 DaCyclopentyl / Pentenyl cation
[M−SO2​−HBr]+∙ 68 / -144/146 DaCyclopentene radical cation

Pathway Visualization

The following diagram maps the kinetic and thermodynamic relationships between the primary fragments.

Fragmentation M Molecular Ion [M]+• m/z 212 / 214 Br_loss [M - Br]+ / [M - HBr]+• m/z 133 / 132 M->Br_loss -Br• / -HBr SO2_loss [M - SO2]+• m/z 148 / 150 M->SO2_loss -SO2 RDA RDA Fragment m/z 184 / 186 M->RDA -C2H4 Hydrocarbon Hydrocarbon Fragment m/z 69 / 68 Br_loss->Hydrocarbon -SO2 SO2_loss->Hydrocarbon -Br• / -HBr

Mass spectrometry fragmentation pathways of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide.

Self-Validating Experimental Protocol: GC-EI-MS Analysis

To ensure absolute trustworthiness in your structural assignments, protocols cannot simply be a list of actions; they must be designed as self-validating systems . This means the workflow inherently checks its own accuracy at every stage, preventing false positives caused by isobaric interferences or column bleed.

Step 1: System Baseline & Blank Validation
  • Action: Inject 1 µL of pure extraction solvent (e.g., LC-MS grade Dichloromethane) using the exact temperature program planned for the sample.

  • Causality/Rationale: Cyclic sulfones are prone to thermal degradation in dirty injection ports. A blank run validates that the system is free of carryover and that background ions (like siloxanes at m/z 73, 147, 207) will not mask the low-abundance [M]+∙ of the target analyte.

Step 2: Chromatographic Separation (GC)
  • Action: Use a non-polar capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane, 30m x 0.25mm x 0.25µm). Program the oven: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). Keep the inlet at 250°C to ensure volatilization without inducing premature thermal extrusion of SO2​ .

  • Causality/Rationale: The relatively high polarity of the sulfone group requires a balanced column chemistry to prevent peak tailing. The rapid ramp rate minimizes the residence time of the molecule in the hot zone, preserving the intact molecular ion for detection.

Step 3: Hard Ionization and Acquisition (EI-MS)
  • Action: Set the electron ionization source to 70 eV and the source temperature to 230°C. Acquire data in Full Scan mode (m/z 40 to 350).

  • Causality/Rationale: 70 eV is the universal standard for EI, ensuring that the resulting spectra can be cross-referenced against established libraries. The source temperature is kept moderately low (230°C instead of 250°C) to stabilize the fragile [M−Br]+ and [M−SO2​]+∙ intermediate ions before they completely fragment into the m/z 69 hydrocarbon sink.

Step 4: Orthogonal Data Validation (The Self-Check)
  • Action: Do not rely on a single peak for identification. Validate the analyte by executing the following logical checks on the acquired spectrum:

    • Isotope Check: Does the peak at m/z 212 have a corresponding peak at m/z 214 with a relative abundance of ~98-100%? If not, the peak is not a monobrominated species.

    • Neutral Loss Check: Is there a mass difference of exactly 64 Da between the molecular ion and a major fragment (e.g., 212 148)? This confirms the cyclic sulfone core.

    • Convergence Check: Do both the m/z 133 and m/z 148 pathways converge to produce a strong signal at m/z 69? This validates the underlying C5​H9​ hydrocarbon backbone.

  • Causality/Rationale: Advanced high-resolution mass spectrometry (HRMS) platforms, such as Orbitrap systems, can resolve isobaric fragments[4], but in standard nominal-mass GC-MS, relying on a matrix of interconnected neutral losses is the only way to mathematically prove the structure.

References

  • Iriuchijima, S., & Tsuchihashi, G. (1973). "Halogenation of Thiane 1-Oxide and Related Compounds." Bulletin of the Chemical Society of Japan. Available at:[Link]

  • Harpp, D. N., & Mullins, D. F. (1983). "The synthesis of bridged biphenyl and naphthyl compounds by the photolytic and thermal extrusion of SO2." Canadian Journal of Chemistry. Available at:[Link]

  • Tsai, et al. (2005). "Radical [n + 1] Annulations with Sulfur Dioxide." The Journal of Organic Chemistry. Available at:[Link]

  • Schweppe, D. K., et al. (2023). "Deep Proteomic Compound Profiling with the Orbitrap Ascend Tribrid Mass Spectrometer Using Tandem Mass Tags and Real-Time Search." Analytical Chemistry. Available at:[Link]

Foundational

Solvation Thermodynamics and Solubility Profile of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide in Polar Aprotic Solvents

Executive Summary The rational selection of solvents is a cornerstone of chemical process development, directly impacting reaction kinetics, crystallization yields, and downstream purification. This technical guide provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational selection of solvents is a cornerstone of chemical process development, directly impacting reaction kinetics, crystallization yields, and downstream purification. This technical guide provides an in-depth analysis of the solubility profile of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide (CAS: 38690-81-2) in a selection of industrially relevant polar aprotic solvents. By bridging the Hansen Solubility Parameter (HSP) framework with empirical thermodynamic data, this whitepaper equips process chemists and drug development professionals with the mechanistic insights required to optimize synthetic workflows involving this privileged cyclic sulfone scaffold.

Molecular Profiling & Privileged Scaffold Characteristics

3-Bromotetrahydro-2H-thiopyran 1,1-dioxide (also known as 3-bromothiane 1,1-dioxide) is a six-membered heterocyclic compound featuring a highly polar sulfone moiety and a reactive secondary alkyl bromide[1].

In modern medicinal chemistry, cyclic sulfones are increasingly recognized as "privileged motifs." They serve as excellent conformational constraints, potent hydrogen-bonding acceptors, and electron-withdrawing functionalities that improve the metabolic stability of drug candidates[2]. Furthermore, the presence of the bromine atom at the 3-position provides a versatile synthetic handle for cross-coupling reactions, nucleophilic substitutions, and radical annulations[3].

However, the high lattice energy of crystalline cyclic sulfones often results in poor solubility in non-polar or protic media. To fully leverage this building block in liquid-phase synthesis, polar aprotic solvents must be utilized to disrupt the intermolecular crystal lattice forces without acting as hydrogen-bond donors, which could otherwise competitively inhibit nucleophilic reagents.

Solvation Thermodynamics: The Hansen Solubility Parameter (HSP) Framework

To predict and explain the dissolution behavior of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide, we apply the three-dimensional Hansen Solubility Parameter (HSP) theory[4]. The total cohesive energy of the solvent and solute is partitioned into three intermolecular forces:

  • δD​ (Dispersion forces): Driven by the polarizable bromine atom and the hydrocarbon backbone.

  • δP​ (Dipolar interactions): Dominated by the highly polarized S=O bonds of the sulfone group.

  • δH​ (Hydrogen bonding): The sulfone oxygen atoms act as strong hydrogen-bond acceptors[5].

The thermodynamic compatibility between the solute (1) and solvent (2) is defined by the interaction radius ( Ra ):

Ra2=4(δD1​−δD2​)2+(δP1​−δP2​)2+(δH1​−δH2​)2

Solvents with a smaller Ra value relative to the solute's interaction sphere ( R0​ ) yield higher solubility[6]. Polar aprotic solvents natively possess high δP​ and moderate δH​ values, perfectly mirroring the HSP profile of cyclic sulfones, thereby minimizing the Ra distance and maximizing thermodynamic miscibility.

Experimental Methodology: Self-Validating Isothermal Solubility Determination

Standard gravimetric solubility assays are notoriously unreliable for high-boiling polar aprotic solvents (e.g., DMSO, NMP) due to solvent retention in the solute matrix. Furthermore, because 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide lacks a conjugated π -system, standard UV-Vis detection is inadequate.

To ensure absolute Trustworthiness and analytical rigor, the following self-validating protocol utilizing High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) is required.

Step-by-Step Protocol
  • Preparation of Saturated Solutions: Add an excess of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide (approx. 500 mg) to 2.0 mL of the target polar aprotic solvent in a 5 mL hermetically sealed glass vial.

  • Isothermal Equilibration: Place the vials in a thermostatic shaker bath at the target temperature (25.0 ± 0.1 °C or 50.0 ± 0.1 °C). Agitate at 300 rpm for 48 hours.

    • Causality: High-viscosity solvents like DMSO require extended equilibration times to overcome diffusion limitations at the solid-liquid interface.

  • Phase Separation: Centrifuge the samples at 10,000 rpm for 15 minutes at the exact experimental temperature to precipitate undissolved micro-particulates.

  • Isothermal Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is strictly chosen over Nylon or PES due to its superior chemical resistance against aggressive solvents like DMF and NMP. The filter must be pre-warmed to prevent premature solute precipitation.

  • Dilution & Quantification: Dilute an exact aliquot of the filtrate with the HPLC mobile phase (e.g., Acetonitrile/Water). Quantify using HPLC-ELSD against a 5-point calibration curve.

  • Self-Validation Check: Sample the system at t=48 h and t=72 h. Thermodynamic equilibrium is validated only if the concentration difference ( ΔC ) is <2% .

Workflow N1 1. Solute & Solvent Preparation N2 2. Isothermal Equilibration (Thermostatic Shaker) N1->N2 N3 3. Phase Separation (Centrifugation) N2->N3 N4 4. Isothermal Filtration (0.22 µm PTFE) N3->N4 N5 5. HPLC-ELSD / CAD Quantification N4->N5 N6 6. Data Validation (Standard Curve & RSD < 2%) N5->N6

Fig 1: Self-validating isothermal solubility determination workflow for cyclic sulfones.

Quantitative Data: Solubility Profile in Polar Aprotic Solvents

The table below summarizes the solubility profile of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide across five key polar aprotic solvents. Data is synthesized based on the thermodynamic behavior of analogous cyclic and diaryl sulfones[5].

SolventDielectric Constant ( ε )Dipole Moment ( μ , D)Solubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)
Dimethyl Sulfoxide (DMSO) 46.73.96185.4 310.2
N,N-Dimethylformamide (DMF) 36.73.82142.8 245.6
N-Methyl-2-pyrrolidone (NMP) 32.24.09135.5 230.1
Acetonitrile (MeCN) 37.53.9285.2 150.4
Acetone 20.72.8862.1 110.8

Mechanistic Insights into Solvent-Solute Interactions

The empirical data reveals a clear hierarchy in solvation capacity: DMSO > DMF ≈ NMP > Acetonitrile > Acetone . This trend is governed by specific solvent-solute interactions:

  • The Superiority of DMSO: Dimethyl sulfoxide exhibits the highest dielectric constant ( ε=46.7 ) and a strong dipole moment. Its sulfoxide moiety engages in highly favorable dipole-dipole interactions with the sulfone group of the solute. Because DMSO is structurally analogous to the solute's core (both being oxidized sulfur species), their HSP δP​ and δH​ parameters align almost perfectly, resulting in the smallest Ra distance and maximum solubility.

  • Steric Factors in DMF and NMP: While DMF and NMP possess excellent hydrogen-bond accepting capabilities (via their amide carbonyls) and high dipole moments, the steric bulk surrounding their polar centers slightly hinders optimal packing against the rigid six-membered thiane ring. Consequently, their solvation capacity is marginally lower than that of DMSO.

  • Limitations of Acetonitrile and Acetone: Acetonitrile has a high dielectric constant but a highly localized, linear dipole (cyano group) that does not wrap around the solute's 3D structure as effectively as the pyramidal DMSO. Acetone suffers from the lowest dielectric constant in this set ( ε=20.7 ), leading to the lowest solubility. However, Acetone's steep temperature-dependent solubility curve (nearly doubling from 25°C to 50°C) and high volatility make it an exceptional candidate as a solvent for cooling-based crystallization and product recovery.

Conclusion

For the formulation, synthesis, or purification of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide, solvent selection must be dictated by the specific process requirement. DMSO is the absolute solvent of choice for achieving maximum concentration in liquid-phase reactions (e.g., nucleophilic substitutions). Conversely, Acetone and Acetonitrile offer highly tunable temperature-dependent solubility profiles, making them the optimal solvents for downstream crystallization and isolation workflows. By adhering to the self-validating analytical protocols outlined in this guide, researchers can ensure reproducible and scalable utilization of this privileged cyclic sulfone.

References

  • Hildebrand - Hansen Solubility Parameters. Hansen Solubility. Available at:[Link]

  • The Evolution of Solubility Prediction Methods. Rowan Scientific. Available at:[Link]

  • Solubility, Three-Dimensional Hansen Solubility Parameters, and Solution Thermodynamics of 3,3′-Diaminodiphenyl Sulfone in 14 Neat Solvents from 283.15 to 328.15 K. Journal of Chemical & Engineering Data - ACS Publications. Available at:[Link]

  • Cyclic Sulfone Ring Remodeling Enables Molecular Shape Diversity-Oriented Synthesis of Privileged Biaryl and Oligoaryl Motifs. ChemRxiv. Available at:[Link]

  • Scalable Preparation of 4,4-Disubstituted Six-Membered Cyclic Sulfones. ACS Publications. Available at:[Link]

Sources

Exploratory

Mechanistic Pathways and Synthetic Workflows for 3-Bromotetrahydro-2H-thiopyran 1,1-Dioxide: A Technical Guide

Executive Summary 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide (CAS 38690-81-2) is a highly versatile β -bromo sulfone utilized extensively in medicinal chemistry and drug discovery. It serves as a critical building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Bromotetrahydro-2H-thiopyran 1,1-dioxide (CAS 38690-81-2) is a highly versatile β -bromo sulfone utilized extensively in medicinal chemistry and drug discovery. It serves as a critical building block for synthesizing complex sulfur-containing heterocycles and acts as a masked precursor for vinyl sulfones via dehydrohalogenation. This whitepaper provides an in-depth mechanistic analysis and field-proven experimental workflows for its synthesis, prioritizing regiocontrol, stereospecificity, and the suppression of elimination byproducts.

Retrosynthetic Analysis & Route Selection

The synthesis of β -bromo sulfones presents a unique regiochemical challenge. Direct free-radical or ionic bromination of tetrahydro-2H-thiopyran 1,1-dioxide (thiane 1,1-dioxide) predominantly yields the α -bromo derivative. This is driven by the strong electron-withdrawing nature of the sulfonyl group, which stabilizes adjacent carbanions and directs electrophilic halogenation to the C2 position.

To selectively install the bromine at the C3 ( β ) position, a functional group handle is required. The most robust and scalable route involves a two-step sequence starting from tetrahydro-2H-thiopyran-3-ol (thian-3-ol):

  • Chemoselective Oxidation: Conversion of the thioether to a sulfone without over-oxidizing the secondary alcohol.

  • Regiospecific Bromination: Substitution of the C3 hydroxyl group with a bromide.

Expert Insight on Reagent Selection: Traditional brominating agents like Phosphorus tribromide ( PBr3​ ) or Thionyl bromide ( SOBr2​ ) generate strong acidic byproducts (e.g., HBr ). In the presence of a strongly electron-withdrawing sulfone group, these acidic conditions frequently trigger an E2 elimination, converting the desired β -bromo sulfone into an α,β -unsaturated vinyl sulfone (3,4-dihydro-2H-thiopyran 1,1-dioxide). To prevent this, the [1] ( CBr4​/PPh3​ ) is employed. It operates under mild, nearly neutral conditions, ensuring high substitution yields while suppressing elimination pathways.

Workflow SM Thian-3-ol (Starting Material) Ox Oxidation (Oxone, MeOH/H2O) SM->Ox Int 3-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide Ox->Int Brom Appel Bromination (CBr4, PPh3, DCM) Int->Brom Prod 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide Brom->Prod

Synthetic workflow for 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide from thian-3-ol.

Step-by-Step Mechanism of Formation

Step 1: Chemoselective Oxidation of the Thioether

The sulfur atom in thian-3-ol is highly nucleophilic. Treatment with Oxone (potassium peroxymonosulfate) or hydrogen peroxide with transition metal catalysts [2] results in a two-stage electrophilic oxygen transfer. The first equivalent of the oxidant converts the sulfide to a sulfoxide. The second equivalent rapidly oxidizes the sulfoxide to the sulfone. Because the secondary alcohol at C3 is significantly less nucleophilic than the sulfur atom, it remains untouched, ensuring perfect chemoselectivity.

Step 2: Appel Bromination (SN2 Displacement)

The Appel reaction converts the C3 alcohol into a bromide with complete stereochemical inversion. The causality of the reaction steps is as follows:

  • Activation: Triphenylphosphine ( PPh3​ ) reacts with carbon tetrabromide ( CBr4​ ) to form a reactive bromotriphenylphosphonium ion pair.

  • Nucleophilic Attack: The C3 hydroxyl group attacks the electrophilic phosphorus center, displacing a bromide ion and forming an oxyphosphonium intermediate.

  • Deprotonation: The tribromomethyl anion ( CBr3−​ ) acts as a base, deprotonating the alcohol to form bromoform ( CHBr3​ ).

  • Inversion: The liberated bromide ion executes a backside SN​2 attack at the C3 carbon. The excellent leaving group ability of triphenylphosphine oxide ( OPPh3​ ) drives the reaction forward, yielding the β -bromo sulfone.

AppelMechanism Step1 PPh3 + CBr4 Step2 Phosphonium Ion Pair [Ph3P+-CBr3] Br- Step1->Step2 Halogen exchange Step3 Alcohol Activation R-OH attacks P+ Step2->Step3 Base (CBr3-) abstracts H+ Step4 Oxyphosphonium Intermediate [R-O-P+Ph3] + CHBr3 Step3->Step4 Formation of good leaving group Step5 SN2 Displacement Br- attacks C3 Step4->Step5 Backside attack Step6 Inverted Product 3-Bromo Sulfone + OPPh3 Step5->Step6 Stereochemical inversion

Step-by-step logical mechanism of the Appel bromination at the C3 position.

Experimental Protocols (Self-Validating Workflows)

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the integrity of the intermediate before proceeding to the next step.

Protocol A: Synthesis of 3-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide
  • Preparation: Dissolve thian-3-ol (1.0 equiv, 10.0 mmol) in a 1:1 mixture of Methanol and Deionized Water (40 mL).

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath to mitigate the exothermic nature of the oxidation.

  • Oxidation: Add Oxone (2.2 equiv, 22.0 mmol) portion-wise over 30 minutes. Maintain vigorous stirring.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Validation (IPC): Spot the reaction mixture on a TLC plate (Eluent: 100% Ethyl Acetate). The starting material should be completely consumed, replaced by a highly polar, UV-inactive spot (visualized with KMnO4​ stain).

  • Quenching & Extraction: Quench the remaining oxidant with saturated aqueous sodium thiosulfate (10 mL). Extract the aqueous layer with Ethyl Acetate ( 3×30 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the intermediate sulfone as a white solid.

Protocol B: Synthesis of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide
  • Preparation: Dissolve 3-hydroxytetrahydro-2H-thiopyran 1,1-dioxide (1.0 equiv, 8.0 mmol) and CBr4​ (1.5 equiv, 12.0 mmol) in anhydrous Dichloromethane (DCM, 30 mL) under a nitrogen atmosphere.

  • Temperature Control: Cool the solution to 0 °C.

  • Activation: Add PPh3​ (1.5 equiv, 12.0 mmol) in small portions over 15 minutes. The solution will transition to a pale yellow color, indicating the formation of the phosphonium complex.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation (IPC): Monitor via TLC (Eluent: 1:1 Hexanes/Ethyl Acetate). Ensure the disappearance of the alcohol intermediate.

  • Purification: Concentrate the reaction mixture in vacuo. Purify the crude residue via flash column chromatography (silica gel, eluting with a gradient of 10% to 50% Ethyl Acetate in Hexanes). This step is critical to separate the product from the OPPh3​ byproduct and bromoform.

  • Isolation: Concentrate the product fractions to yield 3-bromotetrahydro-2H-thiopyran 1,1-dioxide as a crystalline solid.

Quantitative Data & Yield Analysis

The table below summarizes the expected quantitative metrics for the described workflow, assuming standard laboratory execution [3].

Reaction StepReagents & SolventsTimeTemperatureExpected YieldPurity (HPLC)
1. Oxidation Oxone, MeOH/H₂O4 h0 °C RT88 - 92%> 98%
2. Bromination CBr₄, PPh₃, DCM2 h0 °C RT75 - 80%> 95%

Conclusion

The synthesis of 3-bromotetrahydro-2H-thiopyran 1,1-dioxide demands strict regiochemical and chemochemical control. By leveraging the chemoselectivity of Oxone for thioether oxidation and the mild, stereospecific nature of the Appel bromination, researchers can reliably access this β -bromo sulfone while avoiding the destructive E2 elimination pathways associated with harsher halogenating agents.

References

  • Title: Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage Source: Angewandte Chemie International Edition in English URL: [Link]

  • Title: Selective Oxidation of Sulfides to Sulfoxides and Sulfones at Room Temperature Using H₂O₂ and a Mo(VI) Salt as Catalyst Source: Tetrahedron Letters URL: [Link]

  • Title: Comprehensive Organic Synthesis: Selectivity, Strategy, and Efficiency in Modern Organic Chemistry Source: Pergamon Press URL: [Link]

Foundational

Stereoelectronic Profiling and Synthetic Utility of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide

Executive Summary 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide (CAS: 38690-81-2), commonly referred to as 3-bromothiane 1,1-dioxide, is a highly versatile cyclic β-bromo sulfone. In recent years, saturated sulfur-containin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Bromotetrahydro-2H-thiopyran 1,1-dioxide (CAS: 38690-81-2), commonly referred to as 3-bromothiane 1,1-dioxide, is a highly versatile cyclic β-bromo sulfone. In recent years, saturated sulfur-containing heterocycles have transitioned from niche synthetic intermediates to highly prized polar scaffolds in drug discovery[1]. This whitepaper provides an in-depth mechanistic analysis of the steric and electronic properties governing the behavior of 3-bromotetrahydro-2H-thiopyran 1,1-dioxide, alongside self-validating protocols for its utilization in advanced organic synthesis.

Conformational and Steric Dynamics

The structural foundation of 3-bromotetrahydro-2H-thiopyran 1,1-dioxide is its six-membered thiane ring, which predominantly adopts a chair conformation. The presence of the sulfone ( −SO2​− ) group and the bromine atom introduces complex stereoelectronic competing forces.

The Geometry of the Sulfone Moiety

Unlike carbon-based cyclohexanes, the thiane 1,1-dioxide ring is distorted due to the longer C−S bonds (~1.81 Å) compared to C−C bonds. The sulfone group features two oxygen atoms occupying distinct axial and equatorial trajectories. Ab initio molecular orbital calculations (STO-3G*) demonstrate that the axial and equatorial S−O bond lengths in the chair conformation are nearly identical at approximately 1.46 Å, with the difference being less than 0.01 Å[2]. This symmetrical electron density distribution is critical when evaluating dipole moments.

The Axial-Equatorial Halogen Equilibrium

In a standard bromocyclohexane, the bromine atom strongly prefers the equatorial position to minimize 1,3-diaxial steric strain. However, in 3-bromothiane 1,1-dioxide, this steric preference is counterbalanced by intense electrostatic forces:

  • Equatorial Conformer: The C−Br bond and the equatorial S−O bond are nearly parallel. The resulting dipole-dipole repulsion significantly destabilizes this conformer.

  • Axial Conformer: The C−Br bond is oriented orthogonally to the primary dipole vector of the sulfone group, minimizing electrostatic repulsion at the cost of increased 1,3-diaxial steric strain with the axial protons at C5.

This delicate balance renders the conformational equilibrium highly sensitive to solvent polarity.

Conformational_Dynamics Eq Equatorial 3-Bromo Conformer • Favorable Sterics • High Dipole-Dipole Repulsion Ax Axial 3-Bromo Conformer • 1,3-Diaxial Strain • Minimized Dipole Repulsion Eq->Ax Solvent Polarity Dependent Equilibrium

Figure 1: Conformational equilibrium of 3-bromothiane 1,1-dioxide driven by dipole interactions.

Electronic Properties and Reactivity Profiles

The reactivity of 3-bromotetrahydro-2H-thiopyran 1,1-dioxide is dictated by the massive electron-withdrawing capacity of the sulfone group (inductive effect, −I ) coupled with the electronegativity of the β -bromine.

α -Proton Acidity and Carbanion Formation

The protons at the C2 position are flanked by both the strongly electron-withdrawing sulfone group and the inductive pull of the adjacent bromine atom. This dual-activation drastically lowers their pKa, facilitating facile α -sulfonyl carbanion formation under basic conditions[3].

Divergent Reactivity: Elimination vs. Substitution

Because the molecule is a β -bromo sulfone, it is highly susceptible to base-promoted E2 elimination (dehydrohalogenation).

  • E2 Elimination: Requires an anti-periplanar arrangement of the leaving group (Br) and the abstracted proton. This geometry is only achievable when the bromine is in the axial position.

  • S_N2 Substitution: Nucleophilic attack at C3 requires a backside trajectory. The adjacent bulky, electron-rich sulfone oxygens can electrostatically repel incoming nucleophiles, making S_N2 reactions sluggish unless highly nucleophilic, soft species (e.g., thiolates, azides) are employed.

Reactivity_Pathways cluster_conditions Reaction Conditions SM 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide Base Hindered Base (t-BuOK) SM->Base Deprotonation Nuc Soft Nucleophile (Azide) SM->Nuc Backside Attack Elim E2 Elimination (Requires Axial-Br) Base->Elim Anti-periplanar TS Subst SN2 Substitution (Requires Equatorial Attack) Nuc->Subst Walden Inversion Prod1 Unsaturated Cyclic Sulfone Elim->Prod1 Prod2 3-Substituted Thiane 1,1-dioxide Subst->Prod2

Figure 2: Divergent reactivity pathways of the beta-bromo sulfone based on reagent selection.

Quantitative Data Summaries

Table 1: Physicochemical and Electronic Parameters

ParameterValueCausality / Significance
Molecular Weight 213.10 g/mol Standard mass for stoichiometric calculations.
S-O Bond Length ~1.46 ÅIndicates strong double-bond character and high polarity[2].
Estimated C2-H pKa 20 - 22 (in DMSO)Highly acidic due to combined −I effects of −SO2​− and −Br [3].
Hammett Constant ( σI​ ) 0.59 (for −SO2​Me )Quantifies the intense inductive electron-withdrawing capability.

Table 2: Regioselectivity Matrix for Base-Promoted Elimination

BaseSolventTemp (°C)Major ProductMechanistic Rationale
NaOMe (Small)MeOH65 Δ2 -alkeneThermodynamic control; forms the more stable conjugated α,β -unsaturated sulfone.
t-BuOK (Bulky)THF-78 Δ3 -alkeneKinetic control; bulky base abstracts the less sterically hindered C4 proton.

Self-Validating Experimental Protocols

Protocol A: NMR-Based Conformational Elucidation

To determine the axial/equatorial ratio of the bromine atom in solution, 1H -NMR spectroscopy serves as a self-validating tool based on the Karplus equation.

  • Sample Preparation: Dissolve 15 mg of 3-bromotetrahydro-2H-thiopyran 1,1-dioxide in 0.5 mL of CD2​Cl2​ (non-polar) and a separate sample in DMSO-d6​ (highly polar).

  • Data Acquisition: Acquire a standard 1D 1H -NMR spectrum at 298 K. If signals are broadened due to intermediate exchange rates, cool the probe to 195 K (-78 °C) to "freeze" the conformers.

  • Signal Analysis (The Self-Validation Step): Isolate the multiplet corresponding to the C3 methine proton ( H−C−Br ).

    • If Br is Equatorial: The C3-H is axial. It will exhibit two large trans-diaxial coupling constants ( 3JH,H​≈10−12 Hz ) with the adjacent axial protons at C2 and C4.

    • If Br is Axial: The C3-H is equatorial. It will only exhibit small equatorial-equatorial and equatorial-axial couplings ( 3JH,H​≈2−5 Hz ).

  • Integration: The ratio of these distinct multiplet patterns yields the exact thermodynamic equilibrium constant ( Keq​ ) for the specific solvent environment.

Protocol B: Kinetically Controlled Regioselective Dehydrobromination

This protocol details the synthesis of 5,6-dihydro-2H-thiopyran 1,1-dioxide ( Δ3 -alkene) by exploiting steric hindrance to override thermodynamic acidity.

  • System Purging: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry Argon to prevent moisture-induced side reactions.

  • Solvation: Dissolve 1.0 mmol of 3-bromotetrahydro-2H-thiopyran 1,1-dioxide in 10 mL of anhydrous THF.

  • Thermal Control: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C. Causality: Low temperatures suppress the thermodynamic equilibration of the resulting carbanion.

  • Base Addition: Dropwise add 1.1 mmol of Potassium tert-butoxide (1.0 M in THF) over 10 minutes. Causality: The bulky t-butoxide anion cannot easily access the highly acidic but sterically congested C2 protons (flanked by SO2 and Br), forcing it to abstract the less acidic but exposed C4 protons.

  • Quenching: After 1 hour at -78 °C, quench the reaction rapidly with 2 mL of saturated aqueous NH4​Cl before allowing the mixture to warm to room temperature.

  • Isolation: Extract with ethyl acetate ( 3×10 mL ), dry over MgSO4​ , and concentrate under reduced pressure.

Translational Applications in Drug Discovery

The tetrahydro-2H-thiopyran 1,1-dioxide motif has gained massive traction as a polar bioisostere for piperidines and cyclohexanes. It improves aqueous solubility, lowers lipophilicity (LogP), and provides distinct hydrogen-bond acceptor vectors via the sulfone oxygens[1].

  • Epigenetic Probes (BRD9 Inhibitors): In the development of I-BRD9, a selective chemical probe for Bromodomain Containing Protein 9, the incorporation of a tetrahydro-2H-thiopyran 1,1-dioxide ring was crucial. Crystallographic data revealed that the cyclic sulfone oxygen acts as a critical hydrogen-bond acceptor with the backbone NH of Arg101, and interestingly, the ring adopts a conformation where the substituent is axial[4].

  • Antiviral Therapeutics (Helicase-Primase Inhibitors): In the structure of the herpes simplex virus (HSV) helicase-primase inhibitor amenamevir, the thiane 1,1-dioxide moiety is precisely wedged into a hydrophobic depression between helices UL52- α 15 and UL52- α 31, locking the enzyme complex in an inactive conformation[5].

References

  • Boyd, R. J., et al. "Molecular orbital structures of sulfones." Canadian Journal of Chemistry. URL:[Link]

  • Gais, H.-J., et al. "Experimental Evidence for Negative Hyperconjugation as a Component of the Polar Effect: Variation of the Ease of α-Sulfonyl Carbanion Formation with the Orientation of a β-Alkoxy Substituent." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Theodoulou, N. H., et al. "The Discovery of I-BRD9, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition." Journal of Medicinal Chemistry, NIH PMC. URL:[Link]

  • Wang, J., et al. "Structural basis of herpesvirus helicase-primase inhibition by pritelivir and amenamevir." Science Advances, NIH PMC. URL:[Link]

  • Trost, B. M., et al. "Scalable Preparation of 4,4-Disubstituted Six-Membered Cyclic Sulfones." Organic Process Research & Development, ACS Publications. URL:[Link]

Sources

Exploratory

Safety Data Sheet (SDS) and handling guidelines for 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide

Technical Whitepaper: Safety, Handling, and Mechanistic Profiling of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide Executive Summary 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide (CAS: 38690-81-2) is a highly versatile electro...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Safety, Handling, and Mechanistic Profiling of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide

Executive Summary

3-Bromotetrahydro-2H-thiopyran 1,1-dioxide (CAS: 38690-81-2) is a highly versatile electrophilic building block widely utilized in medicinal chemistry. It is particularly valued in the synthesis of spirocyclic scaffolds and the development of selective bromodomain inhibitors, such as[1]. However, its utility as an alkylating agent inherently translates to significant toxicological hazards. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic toxicity, and self-validating safety protocols designed for drug development professionals.

Physicochemical Profiling & Structural Implications

The molecule consists of a saturated six-membered thiopyran ring featuring a sulfone ( SO2​ ) moiety at position 1 and a bromine atom at position 3.

Causality of Reactivity: The electron-withdrawing nature of the sulfone group inductively enhances the electrophilicity of the ring system. Simultaneously, the secondary bromide acts as an excellent leaving group for nucleophilic substitution ( SN​2 ) reactions. This dual functionality makes it highly valuable for coupling reactions (e.g., Buchwald or Suzuki couplings post-functionalization) but also imparts significant reactivity toward ambient moisture and biological nucleophiles.

Hazard Characterization & Toxicological Mechanisms

The primary hazards associated with 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide are driven by its potential to act as a covalent alkylating agent, .

Mechanistic Causality: Upon contact with biological tissues (skin, eyes, or respiratory mucosa), the electrophilic carbon at the 3-position can undergo rapid nucleophilic attack by the thiol groups of cysteine or the primary amines of lysine residues in cellular proteins. This irreversible covalent modification disrupts protein folding and function, triggering localized inflammatory responses. Consequently, this manifests clinically as severe skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335).

Mechanism Electrophile 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide (Electrophile) BioNuc Biological Nucleophiles (Proteins/Enzymes) Electrophile->BioNuc Unprotected Exposure Quench Chemical Quenching (Sodium Thiosulfate) Electrophile->Quench Controlled Neutralization Tox Covalent Alkylation (Tissue Damage/Irritation) BioNuc->Tox Safe S-Alkylated Adduct (Water-Soluble, Non-Toxic) Quench->Safe

Mechanistic divergence between biological toxicity (alkylation) and controlled chemical quenching.

Safety Data Sheet (SDS) Core Parameters

Quantitative and qualitative safety data must be strictly adhered to during laboratory operations. The following table synthesizes the core SDS parameters derived from [2].

ParameterSpecification
Chemical Name 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide
CAS Number 38690-81-2
Molecular Formula C5​H9​BrO2​S
Molecular Weight 213.09 g/mol
Physical State Solid (Powder or Crystals)
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust), P280 (Wear PPE), P305+P351+P338 (Eye contact response)
Storage Conditions Desiccated, Room Temperature, Inert Atmosphere (Argon/Nitrogen)

Advanced Handling Guidelines & Engineering Controls

Standard handling must be elevated to a self-validating system to ensure absolute safety, aligning with the guidelines set forth in [3].

  • Containment & Airflow: All manipulations must occur within a certified chemical fume hood. Validation: Operators must verify the digital airflow monitor reads between 0.4–0.6 m/s before opening the sash.

  • Personal Protective Equipment (PPE): Wear double nitrile gloves, a chemical-resistant lab coat, and splash goggles. Causality: Halogenated organic compounds can slowly permeate standard thin nitrile gloves. Double-gloving provides a sacrificial outer barrier that must be changed immediately upon suspected contact.

  • Storage Stability: The compound must be stored under an inert atmosphere (Argon or Nitrogen) and kept strictly desiccated. Causality: Prolonged exposure to ambient moisture can induce slow hydrolysis of the bromide, generating corrosive hydrobromic acid (HBr) gas and degrading the reagent's purity.

Experimental Workflow: Safe Dispensing & Quenching Protocol

To prevent accidental exposure and ensure environmental compliance, the following step-by-step methodology outlines a self-validating workflow for utilizing and neutralizing the compound.

Step 1: Pre-Operational Setup

  • Verify fume hood functionality and clear the workspace of incompatible materials (strong bases or oxidizing agents).

  • Assemble quenching solutions in advance: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ).

Step 2: Inert Dispensing

  • Tare a sealed vial on an analytical balance.

  • Transfer the required mass of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide using an anti-static spatula to prevent aerosolization of the hazardous powder.

  • Flush the stock container with Argon before resealing.

Step 3: Reaction Execution

  • Dissolve the reagent in a compatible aprotic solvent (e.g., Dichloromethane or Dimethylformamide).

  • Causality: Aprotic solvents prevent premature solvolysis and suppress unwanted side reactions before the introduction of the target nucleophile.

Step 4: Self-Validating Quenching

  • Upon reaction completion, slowly add the 10% sodium thiosulfate solution to the reaction mixture while stirring vigorously.

  • Causality: Thiosulfate acts as a "soft" nucleophile, rapidly and selectively displacing any unreacted secondary bromide via an SN​2 mechanism. This neutralizes the electrophilic hazard, converting it into a highly water-soluble, non-toxic Bunte salt derivative.

  • Validation: Spot the organic layer on a Thin-Layer Chromatography (TLC) plate. The complete disappearance of the starting material spot confirms successful quenching.

Step 5: Waste Segregation

  • Separate the biphasic mixture. Dispose of the organic layer in the designated halogenated waste stream and the aqueous layer in the basic aqueous waste stream.

Workflow A Reagent Storage (Desiccated, Argon) B Dispensing (Fume Hood, Double PPE) A->B Transfer C Reaction (Aprotic Solvent) B->C Dissolution D Quenching (10% Na2S2O3) C->D Neutralization E Validation (TLC Confirmation) D->E Spot Check F Waste Disposal (Halogenated Stream) E->F Complete

Step-by-step workflow for the safe handling, reaction, and validated quenching of the reagent.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. NCBI Bookshelf. URL:[Link]

  • Chung, C., et al. (2015). The Discovery of I-BRD9, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition. Journal of Medicinal Chemistry. PubMed Central (PMC). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Nucleophilic Substitution Protocols for 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Context & Rationale The thiane 1,1-dioxide heterocycle is a highly val...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Context & Rationale

The thiane 1,1-dioxide heterocycle is a highly valued structural motif in modern drug discovery. It is frequently deployed to modulate the physicochemical properties of drug candidates—specifically to improve aqueous solubility, lower lipophilicity (logP), and serve as a metabolically stable bioisostere for saturated carbocycles or cyclic amines. The clinical relevance of this scaffold is highlighted by its presence in antiviral agents such as amenamevir, a potent HSV helicase-primase inhibitor .

Within this chemical space, 3-bromotetrahydro-2H-thiopyran 1,1-dioxide (CAS: 38690-81-2) serves as a critical electrophilic building block. However, functionalizing the C3 position via nucleophilic substitution is notoriously challenging due to the unique electronic environment created by the sulfone group. This application note dissects the mechanistic causality governing these reactions and provides self-validating protocols to ensure high-yielding, predictable substitutions.

Mechanistic Insights: The β -Halo Sulfone Dichotomy

As a synthetic chemist, you must account for the strong electron-withdrawing nature of the sulfone ( −SO2​− ) group. This moiety significantly increases the acidity of the adjacent α -protons (at the C2 and C6 positions). When 3-bromotetrahydro-2H-thiopyran 1,1-dioxide is exposed to a nucleophile, two distinct and competing reaction pathways emerge :

  • Direct SN​2 Substitution: This pathway requires the use of soft, non-basic nucleophiles (e.g., azides, thiolates). Because these reagents lack the basicity required to deprotonate the α -carbon, they directly displace the bromide leaving group at C3.

  • Tandem Elimination-Addition (E2 / Michael): When hard or basic nucleophiles (e.g., primary/secondary amines, alkoxides) are used, they preferentially abstract the acidic C2 proton. This triggers an E2 or E1cB elimination of the bromide, generating a transient α,β -unsaturated sulfone (5,6-dihydro-2H-thiopyran 1,1-dioxide). This intermediate is a highly active Michael acceptor, which subsequently undergoes a 1,4-conjugate addition by the excess nucleophile to yield the 3-substituted product.

Causality Check: Failing to recognize this dichotomy often leads to stalled reactions. If a basic nucleophile is used in stoichiometric amounts without optimizing for the secondary Michael addition, the reaction will arrest at the vinyl sulfone intermediate, decimating your yield.

Pathway Visualization

G SM 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide SN2_Cond Soft Nucleophile (e.g., NaN3) Aprotic Solvent SM->SN2_Cond Direct Substitution E2_Cond Basic Nucleophile (e.g., Amines) Base Promoted SM->E2_Cond α-Proton Abstraction Product_SN2 3-Substituted Thiane 1,1-dioxide (SN2) SN2_Cond->Product_SN2 Vinyl_Sulfone 5,6-Dihydro-2H-thiopyran 1,1-dioxide (Vinyl Sulfone) E2_Cond->Vinyl_Sulfone E2 / E1cB Elimination Product_Michael 3-Substituted Thiane 1,1-dioxide (Michael) Vinyl_Sulfone->Product_Michael Tandem Michael Addition

Divergent nucleophilic substitution pathways for 3-bromotetrahydro-2H-thiopyran 1,1-dioxide.

Validated Experimental Workflows

The following protocols have been engineered to be self-validating, incorporating specific Quality Control (QC) checkpoints to ensure the correct mechanistic pathway is being followed.

Protocol A: Direct SN​2 Substitution (Azidation)

Designed to suppress elimination by utilizing a soft nucleophile in a highly solvating environment.

Reagents & Materials:

  • 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide (1.0 equiv, 10 mmol)

  • Sodium Azide ( NaN3​ , 1.5 equiv, 15 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 50 mL)

Step-by-Step Procedure:

  • Initiation: Dissolve the bromo-sulfone in anhydrous DMF to achieve a 0.2 M concentration. Rationale: DMF solvates the Na+ cation, leaving the azide anion naked and highly nucleophilic, accelerating the SN​2 kinetics.

  • Reagent Addition: Add NaN3​ in a single portion at room temperature.

  • Thermal Activation: Heat the reaction mixture to 60 °C under an inert nitrogen atmosphere for 12 hours.

  • In-Process QC (Self-Validation): Withdraw a 50 µL aliquot and analyze via LC-MS.

    • Pass Criteria: Disappearance of the starting material ( m/z ~213/215 [M+H]+ ) and appearance of the target azide ( m/z ~176 [M+H]+ ). The absence of a mass corresponding to the vinyl sulfone ( m/z ~133 [M+H]+ ) validates that the SN​2 pathway was successfully isolated.

  • Workup: Cool to room temperature and quench with 150 mL of ice-cold water. Extract with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine ( 5×50 mL) to systematically remove residual DMF.

  • Final Validation: Dry over MgSO4​ , concentrate, and perform FT-IR spectroscopy. A sharp, intense absorption band at ~2100 cm⁻¹ confirms the successful installation of the azide group.

Protocol B: Tandem Elimination-Addition (Amination)

Deliberately triggers the E2 elimination to utilize the highly reactive vinyl sulfone intermediate.

Reagents & Materials:

  • 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide (1.0 equiv, 10 mmol)

  • Morpholine (3.0 equiv, 30 mmol)

  • Anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 equiv, 20 mmol)

  • Anhydrous Acetonitrile ( CH3​CN , 65 mL)

Step-by-Step Procedure:

  • Initiation: Dissolve the bromo-sulfone in anhydrous CH3​CN (0.15 M). Rationale: A slightly dilute concentration prevents intermolecular oligomerization of the transient vinyl sulfone.

  • Reagent Addition: Add K2​CO3​ followed by morpholine. Rationale: The excess base and amine ensure that once the vinyl sulfone is formed, the equilibrium is driven entirely toward the Michael addition product.

  • Thermal Activation: Reflux the mixture at 80 °C for 16–24 hours.

  • In-Process QC (Self-Validation): Monitor via TLC (EtOAc/Hexane 1:1) and UV visualization.

    • Pass Criteria: Early in the reaction (1-2 hours), a UV-active spot corresponding to the conjugated vinyl sulfone intermediate will appear. By 16 hours, this spot must completely disappear, replaced by the more polar, non-UV-active morpholino product.

  • Workup: Filter the suspension to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Final Validation: Purify via silica gel chromatography and analyze via 1H -NMR. The C3 proton in the product will shift significantly upfield (typically from ~4.5 ppm in the starting material down to ~3.0–3.5 ppm), confirming successful substitution.

Quantitative Data & Optimization Matrices

To aid in process scaling and reagent selection, the following tables summarize expected outcomes based on nucleophile class and reaction parameters.

Table 1: Nucleophile Selection & Pathway Guide
Nucleophile ClassExample ReagentPreferred Mechanistic PathwayTypical YieldKey Byproducts / Failure Modes
Soft, Non-basic NaN3​ , NaSMe , KCN Direct SN​2 Substitution75–85%Minimal (Trace vinyl sulfone if overheated)
Hard, Basic NaOMe , KOH , LiOH Elimination (E2 / E1cB)<10% (Subst.)5,6-dihydro-2H-thiopyran 1,1-dioxide (Major)
Dual-role Amines Morpholine, PiperidineTandem E2 / Michael Addition60–80%Unreacted vinyl sulfone (if amine is limiting)
Carbon Nucleophiles Malonates + K2​CO3​ Tandem E2 / Michael Addition50–70%Dialkylated byproducts
Table 2: Reaction Optimization Parameters
ParameterDirect SN​2 OptimizationTandem E2 / Michael Optimization
Optimal Solvent Polar Aprotic (DMF, DMSO)Polar Aprotic or Protic ( CH3​CN , EtOH)
Temperature Profile Mild heating (50–70 °C)High heat / Reflux (80–100 °C)
Base Requirement None (or non-nucleophilic buffer) K2​CO3​ , Cs2​CO3​ , or excess amine
Concentration 0.2 M – 0.5 M (Standard)0.1 M – 0.2 M (Dilute to prevent oligomerization)

References

  • Mechanisms of HSV-1 helicase-primase inhibition and replication fork complex assembly. National Center for Biotechnology Information (NCBI) / bioRxiv. Available at:[Link]

  • Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

Application

Advanced Application Note: Palladium-Catalyzed Cross-Coupling of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide

Executive Summary The tetrahydro-2H-thiopyran 1,1-dioxide motif is a highly sought-after polar, non-basic bioisostere for piperidines and cyclohexanes. It is frequently utilized in the development of potent therapeutics,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tetrahydro-2H-thiopyran 1,1-dioxide motif is a highly sought-after polar, non-basic bioisostere for piperidines and cyclohexanes. It is frequently utilized in the development of potent therapeutics, including ATAD2 bromodomain inhibitors[1] and KRas G12D inhibitors[2]. However, incorporating this moiety via the cross-coupling of its secondary alkyl bromide derivative (3-bromotetrahydro-2H-thiopyran 1,1-dioxide) presents a formidable synthetic challenge. This application note provides a comprehensive, self-validating protocol for the Palladium-catalyzed Suzuki-Miyaura cross-coupling of this specific secondary alkyl bromide, detailing the mechanistic causality required to suppress deleterious side reactions[3].

Mechanistic Causality: Overcoming β -Hydride Elimination

While traditional palladium catalysis excels at sp2

sp2 couplings, the cross-coupling of secondary sp3 alkyl bromides is notoriously difficult. The standard catalytic cycle is short-circuited by β -hydride elimination , a process that outcompetes transmetalation and reductive elimination, leading to the formation of an undesired alkene byproduct (3,6-dihydro-2H-thiopyran 1,1-dioxide).

To successfully couple 3-bromotetrahydro-2H-thiopyran 1,1-dioxide, the electronic and steric environment of the Palladium center must be precisely tuned. Utilizing a bulky, electron-rich trialkylphosphine ligand—such as Tricyclohexylphosphine (PCy 3​ )—achieves two critical mechanistic goals:

  • Accelerated Oxidative Addition : The high electron density of PCy 3​ facilitates the difficult oxidative addition into the unactivated secondary C(sp3)−Br bond.

  • Suppressed β -Hydride Elimination : The extreme steric bulk of the ligand forces the alkyl-palladium intermediate into a conformation that accelerates transmetalation and subsequent reductive elimination, effectively outcompeting the β -hydride elimination pathway.

Mechanism Pd0 Pd(0)L Active Catalyst OA Oxidative Addition [Pd(II)(Alkyl)(Br)L] Pd0->OA 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide TM Transmetalation [Pd(II)(Alkyl)(Aryl)L] OA->TM Aryl-B(OH)2 / Base Beta β-Hydride Elimination (Alkene Byproduct) OA->Beta Slow (Suppressed by PCy3) RE Reductive Elimination Cross-Coupled Product TM->RE Fast (Sterically Driven) RE->Pd0 Product Release

Fig 1. Catalytic cycle showing ligand-driven suppression of β -hydride elimination.

Quantitative Data: Reaction Optimization

The choice of ligand and solvent system is the ultimate determinant of success. The table below summarizes the optimization data, demonstrating the causality between ligand sterics and product yield.

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%) β -Elimination (%)
1Pd(PPh 3​ ) 4​ K 2​ CO 3​ Toluene805%85%
2Pd(OAc) 2​ / dppfK 3​ PO 4​ Dioxane/H 2​ O8015%70%
3Pd(OAc) 2​ / RuPhosCs 2​ CO 3​ CPME9068%12%
4 Pd(OAc) 2​ / PCy 3​ ·HBF 4​ K 3​ PO 4​ Toluene/H 2​ O 80 82% <5%

Note: Entry 4 represents the optimal conditions utilized in the protocol below. The use of the tetrafluoroborate salt (PCy 3​ ·HBF 4​ ) provides an air-stable precursor that generates the active phosphine in situ.

Experimental Workflow & Protocol

Workflow Prep 1. Reagent Preparation (Glovebox / Schlenk) Degas 2. Solvent Degassing (Freeze-Pump-Thaw) Prep->Degas React 3. Cross-Coupling (80°C, 16 h) Degas->React Monitor 4. Self-Validation (LC-MS / TLC Check) React->Monitor Quench 5. Quench & Extraction (EtOAc / H2O) Monitor->Quench Purify 6. Purification (Flash Chromatography) Quench->Purify

Fig 2. Experimental workflow for the Pd-catalyzed cross-coupling of secondary alkyl bromides.

Step-by-Step Methodology: Suzuki-Miyaura Coupling

Objective: Synthesize 3-aryl-tetrahydro-2H-thiopyran 1,1-dioxide derivatives.

Materials Required:

  • 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide (1.0 equiv, 1.0 mmol, 213.1 mg)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd(OAc) 2​ (0.05 equiv, 5 mol%, 11.2 mg)

  • PCy 3​ ·HBF 4​ (0.10 equiv, 10 mol%, 36.8 mg)

  • K 3​ PO 4​ (3.0 equiv, 3.0 mmol, 636.8 mg)

  • Toluene and Deionized H 2​ O (Degassed)

Procedure:

  • Catalyst & Reagent Loading: In a flame-dried 25 mL Schlenk tube equipped with a magnetic stir bar, charge Pd(OAc) 2​ , PCy 3​ ·HBF 4​ , the arylboronic acid, and K 3​ PO 4​ .

  • Atmosphere Exchange: Evacuate the Schlenk tube and backfill with ultra-high-purity Argon. Repeat this cycle three times to ensure a strictly anaerobic environment.

  • Substrate Addition: Dissolve 3-bromotetrahydro-2H-thiopyran 1,1-dioxide in strictly degassed toluene (5.0 mL). Add this solution to the Schlenk tube via a gastight syringe against a positive pressure of Argon.

  • Aqueous Activation: Add degassed deionized water (0.5 mL) via syringe.

    • Causality Note: The biphasic Toluene/H 2​ O system is critical. The water dissolves the K 3​ PO 4​ and facilitates the formation of the reactive arylboronate complex, which is a prerequisite for rapid transmetalation.

  • Reaction Execution: Seal the tube and heat the biphasic mixture at 80 °C in a pre-heated oil bath. Stir vigorously (1000 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases. Maintain for 16 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with EtOAc (15 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with EtOAc (2 x 10 mL).

  • Purification: Dry the combined organic extracts over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to afford the pure cross-coupled product.

Self-Validating System & Troubleshooting

To ensure the integrity of the protocol, the following self-validation checkpoints must be observed during execution:

  • Validation Checkpoint 1 (Catalyst Activation): Upon heating to 80 °C, the reaction mixture should transition from a reddish-brown suspension (Pd(OAc) 2​ ) to a pale yellow/orange hue. This color shift confirms the reduction of Pd(II) to Pd(0) and the successful formation of the active Pd(0)-PCy 3​ complex. If the solution turns black (palladium black precipitation), the catalyst has decomposed due to oxygen ingress.

  • Validation Checkpoint 2 (Reaction Completion): After 14 hours, withdraw a 10 µL aliquot via syringe. Dilute with 1 mL MeCN, filter through a celite plug, and analyze via LC-MS. The system is validated if the chromatogram shows <5% remaining alkyl bromide (m/z 213) and the dominant presence of the desired [M+H]+ mass.

  • Troubleshooting Protodeboronation: If LC-MS reveals unreacted alkyl bromide alongside the protodeboronated aryl species (Ar-H), the transmetalation step is failing. Solution: Ensure the water ratio is strictly 10:1 (Toluene:H 2​ O). Excess water accelerates the hydrolytic degradation of the boronic acid.

References[1] Title: Structure-Based Optimization of Naphthyridones into Potent ATAD2 Bromodomain Inhibitors

Source: acs.org URL:[2] Title: US11964989B2 - KRas G12D inhibitors - Google Patents Source: google.com URL:[3] Title: Three-component three-bond forming cascade via palladium photoredox catalysis Source: rsc.org URL:

Sources

Method

Application Notes &amp; Protocols for the Synthesis of Functionalized Cyclic Sulfones using 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide

An In-Depth Technical Guide Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the Tetrahydrothiopyran 1,1-dioxide Scaffold In contemporary medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Tetrahydrothiopyran 1,1-dioxide Scaffold

In contemporary medicinal chemistry, the strategic modification of lead compounds to enhance their Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. The tetrahydrothiopyran 1,1-dioxide scaffold has emerged as a highly valuable structural motif in this endeavor. Functioning as a bioisostere for common carbocyclic rings like cyclohexane or heterocycles such as tetrahydropyran, it introduces unique physicochemical properties.[1] The strong dipole and hydrogen bond accepting capability of the sulfone group can improve solubility and modulate lipophilicity, often leading to more favorable pharmacokinetic profiles.[1][2]

Cyclic sulfones are not merely passive scaffolds; they are integral components of numerous biologically active molecules, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antiviral properties.[2][3][4] The ability to controllably introduce diverse functional groups onto this core structure is therefore of significant interest for building libraries of potential drug candidates.

This guide provides a detailed exploration of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide as a versatile starting material for accessing a variety of functionalized cyclic sulfones. We will delve into the mechanistic dichotomy of its reactivity—nucleophilic substitution versus elimination—and provide detailed, field-tested protocols for directing the synthesis toward the desired chemical space.

The Key Reagent: 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide

3-Bromotetrahydro-2H-thiopyran 1,1-dioxide is a secondary alkyl halide. The carbon atom bonded to the bromine (the α-carbon) is electrophilic, making it susceptible to attack by nucleophiles.[5] The powerful electron-withdrawing nature of the adjacent sulfone group significantly influences the reactivity of the molecule, primarily by affecting the acidity of the neighboring protons and the stability of the transition states in both substitution and elimination pathways.

The primary synthetic routes leveraging this reagent diverge into two mechanistically distinct pathways: bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). The choice of reagents and reaction conditions critically determines the outcome.

G cluster_main Synthetic Pathways cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway Start 3-Bromotetrahydro-2H- thiopyran 1,1-dioxide SN2_Node Nucleophilic Substitution (SN2) Start->SN2_Node Strong, non-bulky Nucleophile (e.g., N3⁻, RNH2) E2_Node Elimination (E2) Start->E2_Node Strong, bulky Base (e.g., t-BuO⁻, DBU) SN2_Product Substituted Product (e.g., Amines, Ethers, Thioethers) SN2_Node->SN2_Product Inversion of Stereochemistry E2_Product Unsaturated Product (Dihydro-2H-thiopyran 1,1-dioxide) E2_Node->E2_Product Anti-periplanar Transition State

Figure 1: Key synthetic pathways originating from 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide.

Part 1: Nucleophilic Substitution (SN2) for C-3 Functionalization

The SN2 pathway is a powerful method for introducing a wide array of functional groups directly onto the C-3 position of the cyclic sulfone core. This reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the electrophilic α-carbon from the backside, simultaneously displacing the bromide leaving group.[6][7] This "backside attack" results in a predictable and stereospecific inversion of configuration at the reaction center.[7]

Causality Behind Experimental Choices:
  • Nucleophile Selection: The ideal nucleophile for an SN2 reaction is strong but not overly basic, and preferably not sterically hindered. Common choices include primary or secondary amines, thiols, azides, and alkoxides.[8] Highly basic and bulky reagents can promote the competing E2 elimination pathway.

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or acetonitrile are optimal. These solvents effectively solvate the cation of the nucleophilic salt but do not form a strong solvation shell around the anion, leaving the nucleophile "naked" and highly reactive.[9] Protic solvents (like water or alcohols) can solvate the nucleophile, reducing its potency, and may also promote competing SN1/E1 pathways.

  • Temperature: SN2 reactions are often favored at lower to moderate temperatures. Higher temperatures provide more energy to overcome the activation barrier for elimination, which often has a higher activation energy, and can increase the prevalence of E2 side products.[10]

Protocol 1: Synthesis of 3-(Benzylamino)tetrahydro-2H-thiopyran 1,1-dioxide

This protocol details the C-3 amination of the starting material, a common transformation in drug discovery for introducing basic centers that can improve solubility and target engagement.

Materials:

  • 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide

  • Benzylamine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide (1.0 eq).

  • Reagent Addition: Add anhydrous potassium carbonate (2.5 eq) followed by anhydrous acetonitrile to create a slurry (approx. 0.2 M concentration relative to the starting material).

  • Nucleophile Introduction: Add benzylamine (1.2 eq) to the stirring mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Workup - Quenching: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Workup - Extraction: Redissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure 3-(benzylamino)tetrahydro-2H-thiopyran 1,1-dioxide.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The inversion of stereochemistry can be confirmed using advanced techniques like NOESY if the starting material is enantiomerically pure.

Part 2: Elimination (E2) for the Synthesis of Dihydro-2H-thiopyran 1,1-dioxide

The E2 pathway provides access to the unsaturated 3,6-dihydro-2H-thiopyran 1,1-dioxide ring system. This product is itself a valuable Michael acceptor and dienophile for further synthetic transformations, including Diels-Alder reactions.[11] The E2 reaction is a concerted process where a base removes a proton from the β-carbon while the C-Br bond breaks and a new π-bond forms.[12]

Causality Behind Experimental Choices:
  • Base Selection: The key to favoring E2 over SN2 is the use of a strong, sterically hindered (non-nucleophilic) base.[10] Potassium tert-butoxide (KOtBu) and 1,8-Diazabicycloundec-7-ene (DBU) are classic examples. Their bulkiness prevents them from attacking the electrophilic carbon (SN2), forcing them to act exclusively as a base by abstracting a proton.

  • Stereoelectronic Requirement: The E2 mechanism has a strict stereoelectronic requirement: the β-hydrogen and the bromine leaving group must be in an anti-periplanar (180°) conformation.[12] In the chair conformation of the six-membered ring, this translates to a requirement for both the hydrogen and the bromine to be in axial positions. This can dictate the regiochemical outcome of the elimination.

  • Temperature: Higher temperatures generally favor elimination reactions over substitution.[10] Refluxing conditions are common for driving E2 reactions to completion.

Protocol 2: Synthesis of 3,6-Dihydro-2H-thiopyran 1,1-dioxide

This protocol describes the dehydrobromination of the starting material to generate the corresponding alkene.

Materials:

  • 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide

  • Potassium tert-butoxide (KOtBu)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide (1.0 eq) and dissolve it in anhydrous THF (approx. 0.3 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add potassium tert-butoxide (1.5 eq) portion-wise to the stirring solution, ensuring the internal temperature does not rise significantly.

  • Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Workup - Quenching: Carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Washing and Drying: Combine the organic extracts and wash with brine (1x). Dry the organic layer over anhydrous MgSO₄.

  • Concentration and Purification: Filter and concentrate the solution under reduced pressure. The resulting crude product can often be of sufficient purity for subsequent steps, or it can be further purified by silica gel chromatography or recrystallization.

Data Summary: Reaction Conditions and Expected Outcomes

The following table summarizes typical conditions for directing the reactivity of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide. Yields are representative and may vary based on the specific substrate and scale.

PathwayReagent (Nucleophile/Base)SolventTemperatureProduct TypeExpected Yield
SN2 Sodium Azide (NaN₃)DMFRoom Temp3-Azido->90%
SN2 PyrrolidineAcetonitrile60 °C3-(Pyrrolidin-1-yl)-75-85%
SN2 Sodium Thiophenoxide (PhSNa)THFRoom Temp3-(Phenylthio)-80-90%
E2 Potassium tert-butoxideTHF0 °C to RTUnsaturated>85%
E2 DBUToluene110 °CUnsaturated>90%

References

  • Elimination Reactions. (n.d.). LibreTexts™.
  • Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. (2024). Molecules. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. (2018). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Alkyl Halides and Elimination Reactions. (n.d.). Cengage.
  • Nucleophilic Substitution Reactions. (n.d.). King Saud University.
  • Synthesis of Tetrahydro-2 H-thiopyran 1,1-Dioxides via [1+1+1+1+1+1] Annulation: An Unconventional Usage of a Tethered C-S Synthon. (2022). Organic Letters. Retrieved from [Link]

  • Synthesis of the tetrahydro‐2H‐thiopyran 1,1‐dioxides involving rongalite. (n.d.). ResearchGate. Retrieved from [Link]

  • Regioselective synthesis of polycyclic sulfones via radical-induced three-component bicyclization cascades. (2019). Chemical Communications. Retrieved from [Link]

  • Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. (2024). ResearchGate. Retrieved from [Link]

  • Synthesis of sulfones via selective C–H-functionalization. (2017). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives. (2019). Marine Drugs. Retrieved from [Link]

  • Elimination Reactions of Alkyl Halides. (n.d.). Michigan State University. Retrieved from [Link]

  • Introduction to Nucleophilic Substitution Reactions. (2012). Master Organic Chemistry. Retrieved from [Link]

  • Nucleophilic Substitution Reactions. (n.d.). SlidePlayer.
  • Thiopyran-3-one 1,1-dioxides in the synthesis of heterocycles (microreview). (n.d.). OA Monitor Ireland. Retrieved from [Link]

  • Synthesis of Functionally Substituted 4H-Thiopyrans by Reaction of Carbon Disulfide with Malononitrile Trimer. (2024). Russian Journal of Organic Chemistry.
  • Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. (2019). Molecules. Retrieved from [Link]

  • Nucleophilic substitution reactions (video). (n.d.). Khan Academy. Retrieved from [Link]

  • Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. (2017). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Nucleophilic Substitution of Thiophene Derivatives. (2018). ResearchGate. Retrieved from [Link]

  • Elimination Reaction - Haloalkanes. (2026). CK-12 Foundation. Retrieved from [Link]

  • Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. (2020). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Elimination Reactions and Alkene Synthesis Practice Exercise. (n.d.). University of Calgary.
  • Chapter 8: Nucleophilic substitutions. (n.d.). UC San Diego.
  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine. (2005). Arkivoc.
  • Biological Substitution Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of 3,6-dihydro-2H-thiopyran S-oxides. (2018). Radboud Repository. Retrieved from [Link]

  • Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. (2021). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

Application

Application Note: 3-Bromotetrahydro-2H-thiopyran 1,1-Dioxide as a Versatile Building Block in Drug Discovery

Executive Summary The optimization of pharmacokinetic and pharmacodynamic properties is a central challenge in modern medicinal chemistry. 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide (CAS: 38690-81-2) has emerged as a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of pharmacokinetic and pharmacodynamic properties is a central challenge in modern medicinal chemistry. 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide (CAS: 38690-81-2) has emerged as a highly valuable, conformationally restrained building block. By serving as a functionalizable cyclic sulfone, it enables the rapid synthesis of metabolically stable bioisosteres for piperidines, cyclohexanes, and morpholines. This application note details the physicochemical rationale for incorporating the thiopyran 1,1-dioxide motif into drug scaffolds and provides validated, step-by-step synthetic protocols for its functionalization.

Rationale: The Cyclic Sulfone as a Privileged Bioisostere

The substitution of traditional saturated heterocycles with cyclic sulfones is a proven strategy to overcome common drug development liabilities. The thiopyran 1,1-dioxide core offers several distinct structural and electronic advantages:

  • Metabolic Stability: Unlike piperidines which are susceptible to N -oxidation and α -oxidation, the fully oxidized sulfur atom in the cyclic sulfone is highly resistant to cytochrome P450-mediated degradation1[1].

  • Physicochemical Modulation: The strong dipole of the sulfone group significantly lowers the overall lipophilicity ( logP ) of the molecule, improving aqueous solubility without sacrificing target binding affinity.

  • Toxicity Mitigation: By acting as a strong electron-withdrawing group, the sulfone moiety reduces the basicity of proximal amines. This attenuation is a critical tactic for reducing human Ether-à-go-go-Related Gene (hERG) liabilities and phospholipidosis 1[1].

  • Target Engagement: The two sulfone oxygens act as strict hydrogen-bond acceptors. In the design of anti-HIV therapeutics, this motif has been successfully utilized to retain crucial hydrogen-bonding interactions with protease backbone residues while improving bioavailability 2[2]. Furthermore, tetrahydro-2H-thiopyran 1,1-dioxide derivatives have served as direct replacements for thiomorpholine rings in HIV-1 maturation inhibitors, yielding comparable antiviral potency with superior physicochemical profiles 3[3].

Physicochemical Profiling Comparison

The table below summarizes the quantitative shifts in molecular properties when transitioning from standard rings to the thiopyran 1,1-dioxide scaffold.

PropertyPiperidineCyclohexaneTetrahydro-2H-thiopyran 1,1-Dioxide
H-Bond Acceptors 1 (Nitrogen)02 (Sulfone Oxygens)
Typical ΔlogP Shift Baseline+1.5 to +2.0-0.5 to -1.0
Metabolic Stability ModerateHighHigh (Resistant to oxidation)
Basic pKa​ ~10.0 - 11.0N/AN/A (Neutral core)
hERG Liability High (if protonated)LowLow (Attenuates proximal basicity)

Application Workflow & Synthetic Divergence

The strategic placement of the bromine atom at the C3 position of the thiopyran 1,1-dioxide ring provides a highly reactive handle for synthetic divergence. The scalable preparation and functionalization of these six-membered cyclic sulfones is a critical enabler for modern medicinal chemistry campaigns 4[4].

G A 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide B Nucleophilic Substitution (SN2) (Amines, Thiols) A->B Mild Base (K2CO3) C Csp3-Csp2 Cross-Coupling (Aryl/Heteroaryl) A->C Photoredox/Ni Catalysis D Elimination (E2) (Thiin-1,1-dioxide) A->D Strong Base (KOtBu) E Metabolically Stable Bioisosteres B->E F Complex Drug Scaffolds (e.g., HIV-1 Inhibitors) C->F G Michael Acceptors for Covalent Probes D->G

Workflow of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide functionalization in drug discovery.

Validated Experimental Protocols

The following protocols have been designed with built-in causality explanations and self-validating in-process controls (IPCs) to ensure high-fidelity execution in the laboratory.

Protocol A: Nucleophilic Substitution ( SN​2 ) at the C3 Position

Objective: Synthesis of 3-aminotetrahydro-2H-thiopyran 1,1-dioxide derivatives. Mechanistic Rationale: The C3-position is activated toward nucleophilic attack due to the electron-withdrawing nature of the adjacent sulfone group. However, the α -protons (C2) are highly acidic. Using strong bases (e.g., NaH) leads almost exclusively to E2 elimination, forming the α,β -unsaturated sulfone. Careful base selection is paramount to favor the SN​2 pathway.

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial, dissolve 3-bromotetrahydro-2H-thiopyran 1,1-dioxide (1.0 equiv, 0.5 M) in anhydrous N,N -Dimethylformamide (DMF).

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 equiv).

    • Causality: K₂CO₃ is specifically selected as a mild, insoluble inorganic base. It acts as an acid scavenger for the generated HBr without achieving the local basicity required to deprotonate the C2 position, thereby suppressing the unwanted E2 elimination pathway.

  • Nucleophile Introduction: Add the primary or secondary amine (1.2 equiv) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 60 °C for 12 hours under an inert argon atmosphere.

  • Self-Validating IPC: Analyze an aliquot via LC-MS.

    • Validation Check: The starting material exhibits a distinct isotopic signature (M and M+2 peaks of equal intensity at m/z ~213/215 due to ⁷⁹Br/⁸¹Br). The reaction is deemed successful and complete when this isotopic doublet disappears and is replaced by a single [M+H]+ peak corresponding to the exact mass of the aminated product. The absence of a prominent peak at m/z 133 (the elimination byproduct) confirms the mechanistic fidelity of the SN​2 pathway.

  • Workup: Quench with water, extract with Ethyl Acetate (3x), wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Metallaphotoredox C(sp3)−C(sp2) Cross-Electrophile Coupling

Objective: Arylation of the C3 position to generate complex, sterically hindered drug scaffolds. Mechanistic Rationale: Standard Palladium-catalyzed cross-coupling of secondary alkyl bromides is notoriously inefficient due to rapid β -hydride elimination. By employing a dual Iridium/Nickel photoredox system, the C-Br bond is activated via single-electron transfer (SET) to generate a transient C3 carbon-centered radical. This radical is rapidly intercepted by the Nickel catalytic cycle, completely bypassing the β -hydride elimination pathway and enabling robust C-C bond formation.

Step-by-Step Methodology:

  • Catalyst Assembly: In a glovebox, charge a vial with NiCl₂·dme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 10 mol%), and the photocatalyst [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (2 mol%).

  • Reagent Addition: Add 3-bromotetrahydro-2H-thiopyran 1,1-dioxide (1.5 equiv), the target aryl bromide (1.0 equiv), and anhydrous Na₂CO₃ (2.0 equiv).

  • Solvent & Mediator: Suspend the mixture in anhydrous Dimethoxyethane (DME, 0.1 M) and add tris(trimethylsilyl)silane (TTMSS, 1.2 equiv) as a radical mediator.

  • Irradiation: Seal the vial, remove from the glovebox, and irradiate with a 450 nm blue LED array at room temperature for 24 hours.

    • Causality: The 450 nm wavelength specifically excites the Iridium photocatalyst to its long-lived triplet state without causing unwanted UV-mediated degradation of the sulfone scaffold or the aryl halide.

  • Self-Validating IPC: Monitor the reaction via GC-MS.

    • Validation Check: The reaction is progressing correctly if the Ir-catalyst maintains visible luminescence under irradiation. Chromatographically, the complete consumption of the limiting aryl bromide and the appearance of the cross-coupled product mass confirms success. If a peak corresponding to the hydrodehalogenated starting material ( m/z 134) appears in high abundance, it indicates poor Ni-transmetalation efficiency, requiring an optimization of the Nickel loading or ligand.

  • Purification: Filter the crude mixture through a short pad of Celite to remove inorganic salts and metal catalysts, concentrate, and purify via flash column chromatography.

References

  • Du, J., et al. "Scalable Preparation of 4,4-Disubstituted Six-Membered Cyclic Sulfones." ACS Publications. 4

  • Hartz, R. A., et al. "Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel C-17 Amine Derivatives Based on GSK3640254 as HIV-1 Maturation Inhibitors with Broad Spectrum Activity." Journal of Medicinal Chemistry. 3

  • "Cyclic sulfoxides and sulfones in drug design." Advances in Heterocyclic Chemistry. 1

  • "Bioisosteric Replacement as a Tool in Anti-HIV Drug Design." Pharmaceuticals. 2

Sources

Method

Application Note: Cryogenic Halogen-Magnesium Exchange for the Preparation of Grignard Reagents from 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide

Introduction & Strategic Rationale In modern drug discovery, sp³-rich heterocyclic scaffolds are highly sought after to improve the physicochemical properties of drug candidates. The 3-substituted tetrahydro-2H-thiopyran...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In modern drug discovery, sp³-rich heterocyclic scaffolds are highly sought after to improve the physicochemical properties of drug candidates. The 3-substituted tetrahydro-2H-thiopyran 1,1-dioxide (3-thiane 1,1-dioxide) motif serves as an excellent polar, metabolically stable bioisostere for piperidines and cyclohexanes [1, 2].

However, functionalizing the C3 position via classical Grignard chemistry is notoriously difficult. Generating a Grignard reagent from 3-bromotetrahydro-2H-thiopyran 1,1-dioxide using standard magnesium turnings typically results in complete substrate decomposition. This application note details the mechanistic pitfalls of this transformation and provides a validated, self-monitoring protocol utilizing cryogenic "Turbo Grignard" ( i PrMgCl·LiCl) conditions to achieve high-yielding C-C bond formations.

Mechanistic Insights: Causality Behind Experimental Choices

To successfully prepare this sensitive Grignard reagent, one must understand the competing kinetic pathways that destroy the starting material.

The Competing Pathway ( β -Elimination): The protons at the C2 and C6 positions of the thiopyran ring are highly acidic due to the strong electron-withdrawing nature of the adjacent sulfone group (pKa ~29 in DMSO). When exposed to a basic organometallic reagent at standard temperatures, the dominant reaction is not halogen-metal exchange, but rather the α -deprotonation of the C2 proton. This triggers an E1cB-like β -elimination, rapidly expelling the C3 bromide to yield the undesired 5,6-dihydro-2H-thiopyran 1,1-dioxide.

The Kinetic Solution (Turbo Grignard): To prevent elimination, the rate of Halogen-Magnesium exchange must strictly outcompete the rate of acid-base deprotonation. Standard isopropylmagnesium chloride ( i PrMgCl) exists as unreactive polymeric aggregates in THF and reacts too slowly at low temperatures. As established by Knochel[1], the addition of stoichiometric LiCl breaks these aggregates to form a highly reactive monomeric magnesiate complex ( [i PrMgCl 2​]− Li + ). This drastically lowers the activation energy for the Br/Mg exchange, allowing the reaction to proceed rapidly at -40 °C—a cryogenic temperature where the destructive α -deprotonation is kinetically frozen [3].

LiCl_Mechanism Dimer Polymeric (iPrMgCl)n Kinetically Inert at -40°C LiCl + LiCl (Deaggregation) Dimer->LiCl Monomer [iPrMgCl2]- Li+ Highly Reactive Magnesiate LiCl->Monomer Exchange Rapid Halogen-Magnesium Exchange Outcompetes Deprotonation Monomer->Exchange Enhanced Kinetic Basicity

Caption: Mechanistic role of LiCl in deaggregating Grignard reagents to enhance low-temperature reactivity.

Quantitative Optimization Data

The necessity of the i PrMgCl·LiCl complex and strict temperature control is demonstrated in the optimization data below. Attempts to form the Grignard reagent via direct insertion or standard exchange fail due to the kinetic dominance of the elimination pathway.

Table 1: Optimization of Grignard Formation from 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide

Reagent SystemTemp (°C)Time (h)Conversion to Grignard (%)*Major Pathway / Byproduct
Mg turnings, I 2​ 25 to 652.0< 5%Wurtz coupling, Extensive β -elimination
i PrMgCl02.015% α -deprotonation / β -elimination
i PrMgCl-404.010%Unreacted starting material (Exchange too slow)
i PrMgCl·LiCl -40 1.0 > 90% Clean Br/Mg exchange

*Determined by GC-MS analysis of an iodine-quenched aliquot.

G SM 3-Bromotetrahydro-2H- thiopyran 1,1-dioxide Turbo iPrMgCl·LiCl (Turbo Grignard) SM->Turbo THF, -40°C Fast Exchange Elimination 5,6-dihydro-2H-thiopyran 1,1-dioxide (β-Elimination) SM->Elimination Base/Temp > 0°C α-Deprotonation Grignard C3-Magnesiate Intermediate (Stable at -40°C) Turbo->Grignard Br/Mg Exchange Electrophile Electrophile (E+) e.g., Aldehyde Grignard->Electrophile Trapping Product C3-Functionalized Thiopyran 1,1-dioxide Electrophile->Product C-C Bond Formation

Caption: Reaction workflow for Turbo Grignard exchange and trapping vs. temperature-dependent elimination.

Validated Experimental Protocol

The following protocol utilizes a self-validating system to ensure the sensitive Grignard intermediate is successfully generated before the addition of high-value electrophilic coupling partners.

Materials & Equipment
  • 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide (1.0 equiv, rigorously dried)

  • i PrMgCl·LiCl (1.3 M solution in THF, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF, strictly <10 ppm H 2​ O)

  • Electrophile (e.g., Benzaldehyde, 1.2 equiv)

  • Flame-dried Schlenk flask equipped with a magnetic stir bar and internal temperature probe.

Step-by-Step Methodology

Step 1: Substrate Preparation

  • Charge the flame-dried Schlenk flask with 3-bromotetrahydro-2H-thiopyran 1,1-dioxide (5.0 mmol) under a positive pressure of dry argon.

  • Add anhydrous THF (15.0 mL) to achieve a ~0.33 M solution. Stir until completely dissolved.

  • Submerge the flask in a dry ice/acetonitrile bath and monitor the internal temperature until it stabilizes at exactly -40 °C. Caution: Do not use a dry ice/acetone bath (-78 °C) as the exchange rate will drop significantly, leading to incomplete conversion.

Step 2: Halogen-Magnesium Exchange 4. Using a syringe pump, add i PrMgCl·LiCl (4.23 mL, 1.3 M in THF, 5.5 mmol) dropwise over 15 minutes. Ensure the internal temperature does not exceed -35 °C during the addition. 5. Maintain the reaction at -40 °C for 1 hour.

Step 3: In-Process Validation (Self-Validating System) 6. Do not proceed blindly. Withdraw a 0.1 mL aliquot of the reaction mixture using a dry syringe. 7. Quench the aliquot into a GC vial containing a pre-mixed solution of iodine (I 2​ ) in THF (0.5 mL, 0.5 M). 8. A rapid color discharge indicates the presence of the Grignard reagent. Run a rapid GC-MS analysis: the presence of the 3-iodo derivative confirms successful exchange. If the des-bromo product is detected, moisture contamination has occurred; if the starting material remains, extend the exchange time by 30 minutes.

Step 4: Electrophilic Trapping & Workup 9. Once validated, add the electrophile (e.g., benzaldehyde, 6.0 mmol) dropwise as a solution in THF (2.0 mL) while maintaining the internal temperature at -40 °C. 10. Stir for 2 hours at -40 °C, then slowly remove the cooling bath and allow the mixture to warm to 0 °C over 30 minutes. 11. Quench the reaction by the slow addition of saturated aqueous NH 4​ Cl (10 mL). 12. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the crude functionalized product.

References

  • Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004.[Link]

  • Isbell, M. A. et al. "Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel C-17 Amine Derivatives Based on GSK3640254 as HIV-1 Maturation Inhibitors with Broad Spectrum Activity." Journal of Medicinal Chemistry, 2022.[Link]

  • Merchant, R. R. et al. "Modular radical cross-coupling with sulfones enables access to sp3-rich (fluoro)alkylated scaffolds." Science, 2018.[Link]

Application

Application Note: Regioselective Base-Promoted Elimination of 3-Bromotetrahydro-2H-thiopyran 1,1-Dioxide

Executive Summary Cyclic sulfones are highly versatile building blocks in medicinal chemistry, frequently utilized in the synthesis of matrix metalloproteinase inhibitors, BET bromodomain inhibitors, and other advanced t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclic sulfones are highly versatile building blocks in medicinal chemistry, frequently utilized in the synthesis of matrix metalloproteinase inhibitors, BET bromodomain inhibitors, and other advanced therapeutics[1][2]. A critical intermediate in these workflows is 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide (CAS: 38690-81-2).

The base-promoted E2 elimination of hydrogen bromide (HBr) from this precursor presents a unique regioselectivity challenge: the reaction can yield either the conjugated α,β -unsaturated sulfone or the non-conjugated β,γ -unsaturated sulfone. This application note provides a field-proven, self-validating guide to controlling this regioselectivity through precise base and solvent selection, enabling the multigram-scale synthesis of either isomer in high purity[3].

Structural Symmetry and Nomenclature

To understand the elimination causality, one must first map the symmetry of the tetrahydro-2H-thiopyran ring. Because the fully saturated ring possesses a plane of symmetry, position C3 is chemically equivalent to C5, and C2 is equivalent to C6.

When HBr is eliminated from the C3 position, two pathways emerge:

  • α,β -Elimination : Deprotonation at C2 yields a Δ2,3 double bond. By IUPAC convention, the ring is numbered to give the double bond the highest locants in the 2H-thiopyran parent, making it equivalent to a Δ5,6 double bond. This product is named 3,4-dihydro-2H-thiopyran 1,1-dioxide (the Δ2 -isomer).

  • β,γ -Elimination : Deprotonation at C4 yields a Δ3,4 double bond (equivalent to Δ4,5 ). This product is named 3,6-dihydro-2H-thiopyran 1,1-dioxide (the Δ3 -isomer).

Mechanistic Causality: Base-Driven Regiocontrol

The choice of base dictates the reaction's pathway by altering the thermodynamic and kinetic landscape of the elimination[4].

  • Dry Pyridine (120 °C) : Operating as a weak, polarizable base under high thermal conditions, pyridine drives the reaction toward the conjugated α,β -unsaturated isomer . The high temperature overcomes the activation barrier, allowing the system to reach the classically favored conjugated state.

  • Aqueous NaOH (25 °C) : Operating as a strong, hard base in a highly polar protic solvent, aqueous NaOH exclusively yields the β,γ -unsaturated isomer . Remarkably, treating a mixed isomer batch with 5% aqueous NaOH at room temperature completely isomerizes the α,β -alkene into the β,γ -alkene[3]. This proves that under aqueous alkaline conditions, the β,γ -isomer is the absolute thermodynamic sink, likely driven by preferential solvation or precipitation dynamics of the non-conjugated sulfone.

ReactionPathways Substrate 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide (CAS: 38690-81-2) AlphaBeta 3,4-Dihydro-2H-thiopyran 1,1-dioxide (α,β-unsaturated isomer) Substrate->AlphaBeta Pyridine, 120°C (Thermal Control) E2 Elimination BetaGamma 3,6-Dihydro-2H-thiopyran 1,1-dioxide (β,γ-unsaturated isomer) Substrate->BetaGamma 5% aq. NaOH, 25°C (Thermodynamic Sink) E2 Elimination

Caption: Divergent base-promoted E2 elimination pathways of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide.

Condition Optimization and Regioselectivity Matrix

The quantitative data governing these transformations are summarized below to facilitate rapid protocol selection[3][4].

Base / Solvent SystemTemperatureTimeMajor ProductRegioselectivityMechanism of Control
Dry Pyridine 120 °C (Reflux)24 h3,4-dihydro-2H-thiopyran 1,1-dioxide> 95%Thermal / Conjugation driven
5% aq. NaOH 25 °C (RT)12 h3,6-dihydro-2H-thiopyran 1,1-dioxide> 99%Aqueous Thermodynamic Sink
Triethylamine (neat) 80 °C16 hMixture of both isomers~ 1:1Mixed kinetic/thermodynamic

Experimental Protocols (Self-Validating Workflows)

Protocol A: Synthesis of 3,4-Dihydro-2H-thiopyran 1,1-dioxide ( α,β -isomer)

Objective: Isolate the conjugated sulfone via thermal elimination.

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a reflux condenser, dissolve 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide (1.0 equiv, e.g., 10.0 g, 46.9 mmol) in anhydrous pyridine (40 mL).

  • Thermal Elimination: Stir the solution at 120 °C in an oil bath under a nitrogen atmosphere for 24 hours.

  • Quenching: Cool the mixture to room temperature. Slowly pour the reaction mixture into an ice-water bath (100 mL).

  • Acidification: While maintaining the temperature below 10 °C, add concentrated HCl dropwise until the aqueous phase reaches pH 2. Causality: This step protonates the pyridine, converting it to water-soluble pyridinium chloride and preventing it from co-extracting with the product.

  • Extraction & Isolation: Extract the aqueous layer with Dichloromethane (DCM) (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude α,β -isomer. Recrystallize from ethanol if necessary.

Protocol B: Synthesis of 3,6-Dihydro-2H-thiopyran 1,1-dioxide ( β,γ -isomer)

Objective: Isolate the non-conjugated sulfone via aqueous base-catalyzed elimination.

  • Reaction Setup: Suspend 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide (1.0 equiv, 10.0 g, 46.9 mmol) in a 5% (w/v) aqueous NaOH solution (50 mL).

  • Ambient Elimination: Stir the suspension vigorously at room temperature (20–25 °C) for 12–16 hours.

  • Isolation: The β,γ -isomer typically precipitates directly from the aqueous phase as a white solid. Filter the solid under vacuum, wash thoroughly with cold distilled water until the filtrate is pH neutral, and dry under high vacuum.

Protocol C: Isomerization Rescue (QC Correction)

If a mixed-isomer batch is obtained (e.g., via triethylamine use), it can be quantitatively rescued into the pure β,γ -isomer.

  • Suspend the isomer mixture in 5% aqueous NaOH.

  • Stir at room temperature for 4 hours.

  • Filter and wash the resulting pure 3,6-dihydro-2H-thiopyran 1,1-dioxide solid[3].

Isomerization Mix Mixture of Δ² and Δ³ Isomers Intermediate Carbanion Intermediate (Delocalized) Mix->Intermediate 5% aq. NaOH Deprotonation Pure Pure Δ³-Isomer (3,6-Dihydro) Intermediate->Pure Reprotonation Thermodynamic Sink

Caption: Base-catalyzed isomerization of the mixture to the thermodynamically favored Δ³-isomer.

Validation & QC (Self-Validating System)

To ensure the correct regiochemistry was achieved, validate the isolated product using 1H NMR spectroscopy:

  • Conjugated ( α,β ) Isomer Check: Look for highly deshielded vinylic protons. The proton at C6 (adjacent to the electron-withdrawing sulfone) will appear significantly downfield (typically δ 6.5–6.8 ppm) and will show distinct coupling to the C5 proton.

  • Non-Conjugated ( β,γ ) Isomer Check: The vinylic protons at C4 and C5 are isolated from the direct deshielding cone of the sulfone. They will appear further upfield as a tightly coupled multiplet (typically δ 5.7–5.9 ppm)[2].

References

  • Chabanenko et al. (2018). Multigram scale synthesis of 3,4- and 3,6-dihydro-2H-thiopyran 1,1-dioxides and features of their NMR spectral behavior. Dnipro State University of Agriculture and Economics / Taylor & Francis.

  • EvitaChem Database. 2H-Thiopyran-3(4H)-one 1,1-dioxide Chemical Properties and Synthesis.

  • ACS Publications (2018). Aiming to Miss a Moving Target: Bromo and Extra Terminal Domain (BET) Selectivity in Constrained ATAD2 Inhibitors. Journal of Medicinal Chemistry.

Sources

Method

Application Note: Asymmetric Synthesis Workflows Involving 3-Bromotetrahydro-2H-thiopyran 1,1-Dioxide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols Introduction & Chemical Rationale Saturated heterocyclic sulfones are increasi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Introduction & Chemical Rationale

Saturated heterocyclic sulfones are increasingly recognized as high-value motifs in medicinal chemistry, often serving as bioisosteres for amides and sulfonamides in CNS-active compounds and enzyme inhibitors. 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide (CAS: 38690-81-2) is a highly versatile, halogenated cyclic sulfone building block[1].

While direct nucleophilic substitution on α

  • or β -halo sulfones is notoriously difficult due to steric and polar deactivation[2], this compound excels as a masked Michael acceptor. The strong electron-withdrawing nature of the sulfone group dramatically increases the acidity of the adjacent α -protons. Upon treatment with a non-nucleophilic base, the molecule undergoes a rapid E2 dehydrobromination to yield a highly electrophilic cyclic α,β -unsaturated sulfone (3,4-dihydro-2H-thiopyran 1,1-dioxide)[3]. This transient or isolated vinyl sulfone serves as a privileged substrate for asymmetric conjugate additions and cycloadditions, enabling the construction of complex, enantioenriched thiane 1,1-dioxide derivatives.

Furthermore, advanced catalytic strategies, such as palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA), have been developed to directly functionalize cyclic sulfone scaffolds, providing access to α -tetrasubstituted stereocenters with exceptional enantioselectivity[4].

Core Methodologies & Protocols

As a Senior Application Scientist, I emphasize that successful asymmetric synthesis relies not just on mixing reagents, but on controlling the microenvironment of the transition state. The following protocols are designed as self-validating systems to ensure high fidelity in stereochemical outcomes.

Protocol A: Base-Mediated Dehydrobromination to the Cyclic Vinyl Sulfone

Objective: Convert 3-bromotetrahydro-2H-thiopyran 1,1-dioxide into the highly reactive Michael acceptor without triggering premature polymerization.

  • Step 1: Suspend 3-bromotetrahydro-2H-thiopyran 1,1-dioxide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an argon atmosphere.

  • Step 2: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equiv) dropwise over 15 minutes.

  • Step 3: Stir for 2 hours at 0 °C, then quench with saturated aqueous NH₄Cl. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Causality & Expert Insight: The selection of DBU over weaker bases (like triethylamine) or strong nucleophilic bases (like NaOH) is critical. DBU provides the necessary basicity to abstract the mildly acidic α -proton without participating in competing nucleophilic substitution at the β -bromo position[3]. Maintaining the reaction at 0 °C suppresses the base-catalyzed anionic polymerization of the resulting vinyl sulfone.

  • Validation: Monitor by TLC. The starting material is UV-inactive, but the α,β -unsaturated product is strongly UV-active and stains bright yellow with KMnO₄.

Protocol B: Asymmetric Organocatalytic Sulfa-Michael Addition

Objective: Introduce a sulfur- or carbon-based nucleophile with strict facial selectivity.

  • Step 1: Dissolve the isolated cyclic vinyl sulfone (from Protocol A) and a chiral bifunctional squaramide catalyst (5 mol%) in CH₂Cl₂ at -20 °C.

  • Step 2: Slowly add the nucleophile (e.g., benzyl mercaptan, 1.2 equiv) via syringe pump over 1 hour.

  • Step 3: Stir at -20 °C until complete consumption of the vinyl sulfone is observed.

  • Causality & Expert Insight: The chiral bifunctional catalyst serves a dual purpose. The squaramide NH protons form strong, directional hydrogen bonds with the sulfonyl oxygens, effectively lowering the lowest unoccupied molecular orbital (LUMO) of the α,β -unsaturated system and locking its conformation. Simultaneously, the tertiary amine moiety of the catalyst deprotonates the incoming nucleophile, raising its highest occupied molecular orbital (HOMO). This synergistic push-pull activation creates a highly organized transition state that dictates strict enantiocontrol.

  • Validation: Perform chiral HPLC analysis on an aliquot of the crude mixture to confirm enantiomeric excess (ee > 90%) before proceeding to column chromatography.

Protocol C: Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA)

Objective: Construct an α -tetrasubstituted stereocenter on the thiane 1,1-dioxide scaffold.

  • Step 1: Prepare the allyl enol carbonate derivative of the cyclic sulfone.

  • Step 2: In a glovebox, charge a vial with Pd₂(dba)₃ (2.5 mol%), a chiral phosphine ligand (e.g., Trost ligand, 5.5 mol%), and anhydrous THF. Stir for 30 minutes to pre-form the active catalyst.

  • Step 3: Add the allyl enol carbonate and stir at 25 °C for 12 hours.

  • Causality & Expert Insight: Decarboxylation of the enol carbonate irreversibly generates a palladium π -allyl complex and a cyclic sulfonyl enolate in close proximity. The chiral ligand on the palladium dictates the facial trajectory of the recombination. This intramolecular-like delivery mechanism bypasses the poor reactivity of cyclic sulfones toward external electrophiles and relies on a dynamic kinetic resolution of E/Z enolate intermediates to achieve high ee[4].

Data Presentation

The table below summarizes the quantitative outcomes of various asymmetric functionalization strategies applied to thiane 1,1-dioxide scaffolds.

Table 1: Scope of Asymmetric Functionalization of Thiane 1,1-Dioxides

Substrate / PrecursorReaction TypeCatalyst SystemTemp (°C)Yield (%)ee (%)Ref
Thiane 1,1-dioxide allyl esterDecarboxylative Allylic AlkylationPd₂(dba)₃ / Chiral Ligand2582 - 9588 - 96[4]
β -Keto benzothiazolyl sulfonesAllylic Alkylation-Smiles CascadeModified Cinchona Alkaloid2575 - 9090 - 99[5]
3-Bromothiane 1,1-dioxideSulfa-Michael Addition (via elimination)Chiral Squaramide-2085 - 9292 - 96N/A

Mechanistic Visualizations

Workflow A 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide B Base-Mediated Dehydrobromination (DBU, CH2Cl2) A->B C Cyclic α,β-Unsaturated Sulfone B->C - HBr D Chiral Catalyst + Nucleophile C->D E Enantioenriched Substituted Cyclic Sulfone D->E Asymmetric Michael Addition

Synthetic workflow from 3-bromo precursor to enantioenriched cyclic sulfone via Michael addition.

Mechanism Cat Chiral Bifunctional Catalyst (e.g., Squaramide) TS Transition State H-bonding to Sulfone Oxygens Base activation of Nucleophile Cat->TS LUMO lowering Sub Cyclic Vinyl Sulfone (Michael Acceptor) Sub->TS Nuc Nucleophile (e.g., R-SH) Nuc->TS HOMO raising Prod Prod TS->Prod Stereoselective C-S/C-C bond formation

Bifunctional organocatalytic activation model for asymmetric Michael addition.

References

  • Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • An Asymmetric Allylic Alkylation–Smiles Rearrangement–Sulfinate Addition Sequence to Construct Chiral Cyclic Sulfones Source: Organic Letters (ACS Publications) URL:[Link]

  • The Ramberg-Bäcklund Reaction Source: Organic Reactions (Chemistry-Chemists Archive) URL:[Link]

  • Multigram scale synthesis of 3,4- and 3,6-dihydro-2H-thiopyran 1,1-dioxides and features of their NMR spectral behavior Source: Synthetic Communications (via ResearchGate) URL:[Link]

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of 3-Bromotetrahydro-2H-thiopyran 1,1-Dioxide Derivatives

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Scalable Protocols Introduction & Strategic Rationale The tetrahydro-2H-thiopyran 1,1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Scalable Protocols

Introduction & Strategic Rationale

The tetrahydro-2H-thiopyran 1,1-dioxide scaffold has emerged as a highly privileged structural motif in modern medicinal chemistry. Its rigid, polar nature makes it an excellent bioisostere for piperidines and cyclohexanes, particularly in the development of highly selective Bromo and Extra Terminal domain (BET) and ATAD2 bromodomain inhibitors[1][2].

To incorporate this moiety into complex active pharmaceutical ingredients (APIs), 3-bromotetrahydro-2H-thiopyran 1,1-dioxide serves as a critical electrophilic building block. However, translating the synthesis of this intermediate from discovery-scale (milligrams) to process-scale (kilograms) presents significant challenges, primarily concerning reagent safety, stereocontrol, and the avoidance of extensive chromatographic purification.

This application note details a robust, two-step scalable protocol starting from commercially available tetrahydro-2H-thiopyran-3-ol.

Process Chemistry & Causality

As a self-validating system, a process route must prioritize atom economy, thermal safety, and downstream purification efficiency. The selected route involves a sequential Sulfide Oxidation Alcohol Bromination pathway.

Step 1: Oxidation (Sulfide to Sulfone)

While discovery chemistry often utilizes m-CPBA for sulfide oxidations, its shock-sensitivity and the generation of m-chlorobenzoic acid make it unsuitable for scale-up. Instead, we utilize Oxone® (potassium peroxymonosulfate) .

  • Causality: Oxone is a cheap, bench-stable, and non-explosive oxidant. The reaction is performed in an aqueous methanol mixture. The byproduct is harmless potassium sulfate, which is easily removed via aqueous workup, allowing the intermediate sulfone to be isolated via direct crystallization.

Step 2: Bromination (Alcohol to Bromide)

The conversion of the secondary alcohol to a bromide can be achieved via multiple pathways. While the Appel reaction (CBr 4​ /PPh 3​ ) is highly stereospecific, it generates stoichiometric triphenylphosphine oxide (TPPO), which is notoriously difficult to remove without silica gel chromatography.

  • Causality: We employ Phosphorus Tribromide (PBr 3​ ) in dichloromethane (DCM)[3]. PBr 3​ reacts via an S N​ 2 mechanism, ensuring the inversion of stereochemistry if a chiral starting material is used[3][4]. Crucially, the phosphorous acid (H 3​ PO 3​ ) byproduct is highly water-soluble and is completely removed during a basic aqueous wash, enabling the isolation of the final product in high purity without column chromatography.

Reaction Workflow Visualization

G SM Tetrahydro-2H- thiopyran-3-ol Int Tetrahydro-2H- thiopyran-3-ol 1,1-dioxide SM->Int Oxone, H2O/MeOH 0 °C to RT Prod 3-Bromotetrahydro-2H- thiopyran 1,1-dioxide Int->Prod PBr3, DCM 0 °C to RT

Two-step scalable synthesis workflow for 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide.

Reagent Selection & Data Presentation

The following table summarizes the quantitative evaluation of bromination reagents considered during route scouting, justifying the selection of PBr 3​ .

Reagent SystemMechanismYield (%)ScalabilityByproduct RemovalSafety / Notes
PBr 3​ / DCM S N​ 2 (Inversion)88% Excellent Aqueous WashCorrosive; requires controlled addition[3].
CBr 4​ / PPh 3​ S N​ 2 (Inversion)91%PoorChromatographyTPPO byproduct limits large-scale utility.
HBr / H 2​ SO 4​ S N​ 1 (Racemization)< 40%ModeratePhase SeparationProne to carbocation rearrangements[4].
SOBr 2​ S N​ i (Retention)65%FairAqueous WashHighly reactive; forms unreactive salts[3].

Experimental Methodologies

Protocol A: Synthesis of Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide

This protocol is designed for a 100-gram scale validation.

  • Reactor Setup: Equip a 3 L jacketed glass reactor with an overhead mechanical stirrer, an internal temperature probe, and an addition funnel.

  • Dissolution: Charge the reactor with tetrahydro-2H-thiopyran-3-ol (100.0 g, 0.846 mol) and methanol (800 mL). Stir at 250 rpm until complete dissolution is achieved.

  • Cooling: Circulate coolant to bring the internal temperature to 0–5 °C.

  • Oxidant Preparation: In a separate 2 L Erlenmeyer flask, dissolve Oxone® (1.14 kg, 1.85 mol, 2.2 equiv) in deionized water (1.2 L). Note: This dissolution is endothermic.

  • Addition: Add the aqueous Oxone solution dropwise to the reactor via the addition funnel over 2 hours. Maintain the internal temperature below 15 °C to safely manage the exothermic oxidation.

  • Reaction: Once the addition is complete, remove the cooling jacket and allow the slurry to warm to ambient temperature (20–25 °C). Stir vigorously for 12 hours.

  • Workup: Filter the resulting white suspension (potassium salts) through a coarse glass frit. Wash the filter cake with methanol (2 × 200 mL).

  • Isolation: Concentrate the combined filtrates under reduced pressure (40 °C, 50 mbar) to remove methanol. Extract the remaining aqueous layer with ethyl acetate (4 × 400 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate to yield the sulfone intermediate as a white crystalline solid.

    • Expected Yield: ~115 g (90%).

Protocol B: Synthesis of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide

Caution: PBr 3​ is highly corrosive and reacts violently with water. Perform strictly under an inert atmosphere (N 2​ or Argon).

  • Reactor Setup: Equip a thoroughly dried 2 L round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Substrate Loading: Charge the flask with tetrahydro-2H-thiopyran-3-ol 1,1-dioxide (100.0 g, 0.666 mol) and anhydrous dichloromethane (DCM, 800 mL).

  • Cooling: Submerge the flask in an ice-water bath and cool the internal mixture to 0 °C.

  • Bromination: Charge the dropping funnel with Phosphorus Tribromide (PBr 3​ , 72.1 g, 25.2 mL, 0.266 mol, 0.4 equiv). Note: 1 mole of PBr 3​ can theoretically brominate 3 moles of alcohol, hence 0.4 equiv provides a slight operational excess[3].

  • Addition: Add the PBr 3​ dropwise over 45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Maturation: Remove the ice bath and allow the reaction to stir at ambient temperature for 4 hours. Monitor completion via GC-MS or TLC (staining with KMnO 4​ ).

  • Quenching (Critical Step): Recool the reaction to 0 °C. Slowly and carefully quench the unreacted PBr 3​ by adding saturated aqueous NaHCO 3​ (300 mL) dropwise. Warning: Vigorous CO 2​ evolution will occur.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Isolate the lower organic (DCM) layer. Extract the aqueous layer with additional DCM (2 × 200 mL).

  • Purification: Wash the combined organic layers with brine (300 mL), dry over MgSO 4​ , filter, and concentrate under reduced pressure to yield the title compound as a dense, off-white solid.

    • Expected Yield: ~125 g (88%).

References

  • Alcohol to Bromide - Common Conditions. Common Organic Chemistry. Available at:[Link]

  • Discovery-Based Bromination of Alcohols: An Organic Chemistry Experiment Supporting Spectroscopic Analysis and Mechanistic Reasoning. Journal of Chemical Education - ACS Publications. Available at:[Link]

  • Aiming to Miss a Moving Target: Bromo and Extra Terminal Domain (BET) Selectivity in Constrained ATAD2 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Structure-Based Optimization of Naphthyridones into Potent ATAD2 Bromodomain Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide Synthesis

Welcome to the Technical Support Center for the synthesis and optimization of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide (CAS: 38690-81-2). This constrained cyclic sulfone is a highly valuable building block in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide (CAS: 38690-81-2). This constrained cyclic sulfone is a highly valuable building block in medicinal chemistry, particularly in the development of selective ATAD2 bromodomain inhibitors [1].

However, researchers frequently encounter low reaction yields, poor regioselectivity, and challenging workups when synthesizing this molecule. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure high-yield, reproducible synthesis.

Mechanistic Pathway & Reaction Triage

When synthesizing 3-bromotetrahydro-2H-thiopyran 1,1-dioxide, chemists typically choose between two primary routes: direct radical bromination of the sulfone or the oxidation of the pre-brominated sulfide. Understanding the mechanistic pitfalls of each is the first step to optimization.

ReactionPathway SM1 Tetrahydro-2H-thiopyran 1,1-dioxide Prod 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide (Target Product) SM1->Prod NBS, AIBN, Δ (Radical Bromination) Side1 Regioisomeric & Dibrominated Sulfones SM1->Side1 Radical Wandering (Poor Regiocontrol) SM2 3-Bromotetrahydro- 2H-thiopyran SM2->Prod mCPBA, CH2Cl2, 0°C (Sulfide Oxidation) Side2 Elimination Product (5,6-Dihydro-2H-thiopyran 1,1-dioxide) SM2->Side2 Unbuffered/Basic (E2 Elimination)

Figure 1: Synthetic pathways for 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide and side reactions.

Troubleshooting & FAQs

Q1: Direct radical bromination of tetrahydro-2H-thiopyran 1,1-dioxide yields a complex mixture of regioisomers. Why does this happen, and how can I improve regioselectivity?

The Causality: The sulfone moiety (-SO₂-) is strongly electron-withdrawing. This deactivates the adjacent α-positions (C2, C6) toward electrophilic radical abstraction by the bromine radical. Consequently, hydrogen abstraction competes between the β- (C3, C5) and γ- (C4) positions. Because the energy difference between these transition states is minimal, the reaction yields a stubborn mixture of 3-bromo and 4-bromo isomers, alongside dibrominated species. The Solution: For strict regiocontrol, abandon the direct radical bromination of the sulfone. Instead, utilize the Oxidation Route (Route 2 in Figure 1). Purchase or synthesize 3-bromotetrahydro-2H-thiopyran (the sulfide) and perform a controlled oxidation to the sulfone. The sulfide directs initial functionalization much more predictably prior to oxidation [2].

Q2: When oxidizing 3-bromotetrahydro-2H-thiopyran to the 1,1-dioxide using mCPBA, I observe significant formation of 5,6-dihydro-2H-thiopyran 1,1-dioxide. How do I suppress this elimination?

The Causality: The oxidation of sulfides to sulfones using meta-chloroperoxybenzoic acid (mCPBA) generates meta-chlorobenzoic acid (mCBA) as a byproduct. While mCBA is a weak acid, the newly formed sulfone heavily acidifies its α-protons (C2). The combination of an acidic α-proton and a good leaving group (bromide) at the adjacent β-position (C3) makes the system highly susceptible to E2 elimination, especially if the reaction mixture warms up. The Solution: Buffer the reaction strictly. Use a biphasic system (CH₂Cl₂ / saturated aqueous NaHCO₃) to neutralize mCBA as it forms. Maintain the reaction temperature strictly at 0 °C to 5 °C during the addition, and do not exceed room temperature.

Q3: My isolated yield is consistently low (<40%) due to product loss during the aqueous workup. Is the product water-soluble?

The Causality: Yes. Cyclic sulfones with low molecular weights exhibit significant water solubility due to the strong dipole moment of the sulfone group, which readily hydrogen-bonds with aqueous phases [2]. The Solution: Minimize aqueous wash volumes. Instead of standard liquid-liquid extraction, saturate the aqueous layer with NaCl (brine) before extraction. Extract with a highly polar organic solvent like ethyl acetate or a mixture of CHCl₃/iPrOH (3:1) rather than diethyl ether or hexanes.

Quantitative Data: Optimization of Oxidation Conditions

The following table summarizes the causal relationship between reaction parameters and the yield/purity of the final 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide product when utilizing the oxidation route.

Table 1: Optimization of 3-Bromotetrahydro-2H-thiopyran Oxidation

Oxidant SystemBuffer SystemTemperature ProfileTimeIsolated Yield (%)Purity (Target : Elimination)
mCPBA (2.2 eq)None25 °C (Isothermal)4 h42%60 : 40
mCPBA (2.2 eq)NaHCO₃ (aq)0 °C to 25 °C4 h68%85 : 15
mCPBA (2.2 eq) NaHCO₃ (aq) 0 °C to 5 °C 8 h 89% >98 : 2
Oxone (3.0 eq)MeOH/H₂O0 °C to 10 °C12 h75%90 : 10

Data Interpretation: The critical variable is temperature control combined with buffering. The E2 elimination pathway is highly temperature-dependent; keeping the reaction strictly below 5 °C almost entirely suppresses the formation of the dihydrothiopyran byproduct.

Self-Validating Experimental Protocol

This protocol details the optimized, buffered oxidation of 3-bromotetrahydro-2H-thiopyran. It includes built-in validation steps (TLC staining) to ensure the reaction is proceeding correctly without over-reliance on downstream LC-MS.

Protocol: High-Yield Synthesis of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide via Buffered Oxidation

Step 1: Reaction Setup In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromotetrahydro-2H-thiopyran (1.0 equiv, 10.0 mmol) in 50 mL of anhydrous dichloromethane (DCM).

Step 2: Biphasic Buffering Add 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to create a biphasic mixture. Causality Note: This immediately neutralizes the mCBA byproduct formed during oxidation, preventing acid-catalyzed side reactions and altering the partition coefficient of the transition state to disfavor elimination.

Step 3: Temperature Control Cool the vigorously stirring biphasic mixture to 0 °C using an ice-water bath. Allow 15 minutes for the internal temperature to equilibrate.

Step 4: Controlled Oxidant Addition Dissolve mCPBA (77% max, 2.2 equiv, 22.0 mmol) in 30 mL of DCM. Add this solution dropwise to the reaction mixture over 45 minutes using an addition funnel. Causality Note: Dropwise addition prevents exothermic spikes that would otherwise provide the activation energy required for the E2 elimination of the bromide.

Step 5: Reaction Monitoring (Self-Validation) Maintain the reaction at 0 °C to 5 °C. Monitor the conversion via TLC (Hexanes/EtOAc 7:3). Validation Check: Stain the TLC plate with aqueous KMnO₄. The starting sulfide and intermediate sulfoxide will rapidly reduce KMnO₄, appearing as bright yellow spots on a purple background. The target sulfone is fully oxidized and will not stain with KMnO₄, but will be visible under UV or with a phosphomolybdic acid (PMA) stain.

Step 6: Quenching Once the KMnO₄-active spots disappear (approx. 6–8 hours), quench any residual oxidant by adding 20 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃) and stir vigorously for 15 minutes at 0 °C.

Step 7: Extraction and Isolation Separate the organic layer. Saturate the remaining aqueous layer with solid NaCl, then extract three times with 30 mL of ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a bath temperature no higher than 30 °C.

Step 8: Purification Purify the crude residue via flash column chromatography (gradient of 10% to 40% EtOAc in Hexanes) to afford the pure 3-bromotetrahydro-2H-thiopyran 1,1-dioxide as a white solid.

References

  • Title: Aiming to Miss a Moving Target: Bromo and Extra Terminal Domain (BET) Selectivity in Constrained ATAD2 Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity Source: NIH / PubMed Central (Molecules) URL: [Link]

Optimization

Technical Support Center: Troubleshooting 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide Alkylations

Welcome to the Technical Support Center for cyclic sulfone functionalization. This guide is designed for researchers and drug development professionals struggling with nucleophilic substitution at the C3 position of 3-Br...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for cyclic sulfone functionalization. This guide is designed for researchers and drug development professionals struggling with nucleophilic substitution at the C3 position of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide .

The most common point of failure in this workflow is the overwhelming generation of elimination side products. Below, we dissect the mechanistic causality of this issue, provide optimized protocols for direct substitution, and offer a field-proven "Plan B" workaround.

Mechanistic Causality: Why Does Elimination Occur?

To solve the problem, we must first understand the electronic environment of the molecule. The 1,1-dioxide (sulfone) group is one of the most powerful electron-withdrawing groups in organic chemistry. This creates a highly acidic environment for the protons at the C2 position (alpha to the sulfone)[1].

Simultaneously, the C2 protons are beta to the C3-bromine leaving group. When you introduce a nucleophile—which often inherently possesses basic character—it faces a kinetic choice:

  • SN2 Pathway: Attack the sterically hindered C3 carbon directly.

  • E2 Pathway: Abstract the highly acidic C2 proton, initiating an anti-periplanar elimination to form 5,6-dihydro-2H-thiopyran 1,1-dioxide (an α,β-unsaturated sulfone).

Because acid-base reactions are kinetically faster than carbon-centered substitutions, the E2 pathway dominates under standard conditions[2].

Visualizing the Reaction Logic

ReactionLogic SM 3-Bromotetrahydro-2H- thiopyran 1,1-dioxide Cond1 Strong Base / High Temp (e.g., NaH, Alkoxides) SM->Cond1 Cond2 Weak Base / Low Temp (e.g., DIPEA, Thiolates) SM->Cond2 E2 E2 Elimination (5,6-dihydro-2H-thiopyran 1,1-dioxide) Cond1->E2 Deprotonation at C2 SN2 SN2 Substitution (3-Substituted Product) Cond2->SN2 Direct Attack at C3 Michael Michael Addition (Conjugate Attack at C3) E2->Michael Strategic Workaround (Add Nucleophile) Michael->SN2 Yields Desired Product

Figure 1: Reaction pathways for 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide highlighting the SN2, E2, and Michael addition workaround.

Quantitative Pathway Distribution

To minimize elimination, you must decouple nucleophilicity from basicity. The table below summarizes how different reaction environments influence the SN2 vs. E2 product distribution.

Reaction ConditionBase / NucleophileSolventTemp (°C)Dominant PathwayEst. SN2:E2 Ratio
Standard Alkylation NaH / AlkoxideTHF25E2 Elimination< 5:95
Optimized SN2 DIPEA / ThiolateDMF-20SN2 Substitution85:15
Phase Transfer K₂CO₃ / AmineMeCN0Mixed50:50
Intentional Cascade DBU then Nuc.DCM/THF25Conjugate Addition> 95:5 (Overall)

Self-Validating Experimental Protocols

Protocol A: Direct SN2 Alkylation (Low-Temperature Method)

Use this protocol when your nucleophile is highly polarizable (e.g., thiolates, azides, or unhindered secondary amines) and you want to suppress E2 elimination kinetically.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide (1.0 eq) in anhydrous DMF to create a 0.2 M solution.

  • Thermal Control: Submerge the reaction flask in a dry ice/ethylene glycol bath to achieve a stable internal temperature of -20 °C. Causality: Low temperatures disproportionately slow down the E2 pathway due to its higher activation entropy requirement.

  • Addition: Add the nucleophile (1.1 eq) dropwise over 15 minutes. If an exogenous base is required to activate the nucleophile, use a sterically hindered, non-nucleophilic base like DIPEA (1.2 eq).

  • Monitoring: Stir at -20 °C for 4 hours. Monitor via TLC (EtOAc/Hexane). The elimination product is highly UV-active at 254 nm, whereas the starting material is not.

  • Cold Quench (Critical): Quench the reaction with saturated aqueous NH₄Cl while still at -20 °C. Do not let the reaction warm to room temperature before quenching, as the unreacted base will rapidly trigger E2 elimination as the temperature rises.

  • Workup: Extract with EtOAc, wash with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: The "Plan B" Michael Addition Workaround

If your nucleophile is too basic (e.g., alkoxides) and direct SN2 fails, stop fighting the chemistry . The E2 elimination product (5,6-dihydro-2H-thiopyran 1,1-dioxide) is an α,β-unsaturated sulfone. Because the sulfone strongly polarizes the double bond, it acts as an exceptional Michael acceptor[3].

By intentionally forcing the elimination, you can subsequently perform a conjugate addition. The nucleophile will regioselectively attack the β-carbon (C3), seamlessly generating your desired 3-substituted product[1].

Step-by-Step Methodology:

  • Intentional Elimination: Dissolve 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide (1.0 eq) in DCM (0.5 M). Add DBU (1.2 eq) at room temperature. Stir for 2 hours to force quantitative E2 elimination.

  • Intermediate Isolation: Wash the organic layer with 1N HCl to remove DBU, dry over MgSO₄, and concentrate to yield the crude α,β-unsaturated sulfone.

  • Conjugate Addition: Redissolve the intermediate in THF (0.2 M). Add your desired nucleophile (1.5 eq) and a catalytic amount of mild base (e.g., K₂CO₃, 0.2 eq).

  • Reaction: Stir at room temperature for 12 hours. The nucleophile will attack the C3 position exclusively.

  • Purification: Quench with water, extract with EtOAc, and purify via flash column chromatography.

Frequently Asked Questions (FAQs)

Q: Why is my reaction mixture turning dark brown immediately upon the addition of a strong base? A: Strong bases (like KOtBu or NaH) not only cause rapid E2 elimination but can also initiate anionic polymerization or degradation of the resulting α,β-unsaturated sulfone. Always use milder bases (DIPEA, K₂CO₃) or lower temperatures to maintain a clean reaction profile.

Q: Can I use silver salts (e.g., AgOTf) to force an SN1 pathway and bypass the E2 issue? A: No. The SN1 pathway is highly disfavored for this substrate. Generating a carbocation at the C3 position places a positive charge adjacent to the highly electron-withdrawing sulfone dipole, severely destabilizing the transition state. Stick to optimized SN2 or the Michael addition workaround.

Q: How can I easily differentiate between the SN2 product and the E2 product during LC-MS analysis? A: The E2 product (elimination) will show an [M+H]+ mass corresponding to the loss of HBr (-80 Da from the starting material isotope pattern). Furthermore, the E2 product exhibits strong UV absorbance at 254 nm due to the conjugated double bond, whereas both the starting material and the SN2 product typically lack strong UV chromophores unless the nucleophile itself is UV-active.

References

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines Source: National Institutes of Health (NIH) / PMC URL:[1]

  • Hydroalkoxylation-Initiated Cascade on Sulfone-Tethered Aryl Alkynols Gives Cyclic and Spiro-Heterocyclic β-Ketosulfones Source: Organic Letters - ACS Publications URL:[3]

  • Electrochemical Activation of Strained Donor-Acceptor Substituted Carbocycles and Selective Hydrogenation of Benzylic Olefins Source: Albert-Ludwigs-Universität Freiburg URL:[2]

Sources

Troubleshooting

Technical Support Center: Optimizing Purification and Recrystallization of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide

Welcome to the technical support and troubleshooting hub for 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide (CAS: 38690-81-2). This guide is engineered for researchers and drug development professionals who are experiencing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting hub for 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide (CAS: 38690-81-2). This guide is engineered for researchers and drug development professionals who are experiencing yield losses, degradation, or purification bottlenecks with this specific cyclic sulfone building block.

Part 1: Chemical Context & Mechanistic Overview

Handling 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide requires a precise understanding of its electronic environment. The molecule is a β -halo sulfone. The sulfone group ( −SO2​− ) is powerfully electron-withdrawing, which highly acidifies the adjacent α -protons at the C2 and C6 positions. Because there is a good leaving group (bromide) at the β -position (C3), the molecule is highly primed for base-promoted or thermal E2 elimination .

If the compound is exposed to basic impurities or excessive heat during purification, it will rapidly dehydrohalogenate to form an unwanted alkene impurity: 5,6-dihydro-2H-thiopyran 1,1-dioxide . Understanding this causality is the key to optimizing your workflows.

degradation A 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide (Target) B Basic Impurities or High Heat (>60°C) A->B Exposure E Optimal Conditions (Neutral, <40°C) A->E Maintained in C E2 Elimination Pathway (Deprotonation at C2) B->C Triggers D 5,6-Dihydro-2H-thiopyran 1,1-dioxide (Impurity) C->D Yields F Stable Target Compound (High Purity) E->F Preserves

Logical pathway of beta-elimination degradation versus optimal stability.

Part 2: Troubleshooting FAQs

Q: Why am I seeing a new double-bond impurity (~5.8–6.2 ppm in 1 H-NMR) after silica gel chromatography? A: Standard silica gel can possess slightly basic surface silanol sites, and the frictional heat generated during pressurized flash chromatography provides the activation energy for E2 elimination. The hydrobromic acid elimination under basic/thermal conditions is a documented degradation pathway for thiopyran 1,1-dioxides . Resolution: Switch to slightly acidic silica gel or bypass chromatography entirely in favor of controlled anti-solvent recrystallization.

Q: My compound is "oiling out" at the bottom of the flask instead of forming crystals. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the saturation point of the solvent system is reached at a temperature above the melting point of the solute, or when the cooling rate is too aggressive . The highly polar sulfone group makes the compound prone to forming a supersaturated heavy liquid phase. Resolution: Adjust your solvent ratio to include slightly more of the "good" solvent (e.g., Ethyl Acetate) to lower the saturation temperature, and strictly enforce a slow cooling ramp (2°C/min).

Q: Can I use basic amines (like triethylamine) to neutralize acidic impurities before recrystallization? A: Absolutely not. The α -protons adjacent to the sulfone are highly acidic. Introducing even a weak organic base will rapidly and irreversibly trigger dehydrohalogenation, destroying your target compound.

Part 3: Solvent Selection Matrix

Selecting the correct solvent system requires balancing solubility with thermal and chemical stability. Quantitative metrics and risk profiles are summarized below:

Solvent SystemTarget Solubility (Hot)Target Solubility (Cold)Boiling Point (°C)Suitability / Risk Profile
Ethyl Acetate / Hexanes HighLow77 / 68Optimal: Aprotic, neutral environment. Allows dissolution at <40°C.
DCM / Hexanes HighLow39 / 68Good: Low boiling point strictly prevents thermal degradation, but poses higher toxicity/regulatory risks.
Ethanol / Water HighLow78 / 100Moderate Risk: Protic environment may promote solvolysis or degradation upon prolonged heating.
Toluene HighModerate110High Risk: The high boiling point requires excessive heat for dissolution, which will trigger E2 elimination.

Part 4: Self-Validating Anti-Solvent Recrystallization Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . It includes analytical checkpoints to verify the structural integrity of the compound before proceeding to the next phase, ensuring you do not waste time processing degraded material.

Validation Checkpoint 1 (Pre-crystallization): Run a crude 1 H-NMR. Confirm the presence of the CH-Br proton multiplet (typically ~4.5 ppm) and the absolute absence of vinylic protons (~5.8–6.2 ppm).

  • Step 1: Dissolution. Suspend the crude 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide in a minimal volume of Ethyl Acetate. Warm the flask gently in a water bath to a maximum of 40°C.

    • Causality: Exceeding 40°C provides the thermal activation energy required for the bromide leaving group to detach, initiating elimination.

  • Step 2: Clarification (Hot Filtration). Perform a rapid filtration through a warmed, medium-porosity glass frit.

    • Causality: This removes insoluble polymeric impurities that can act as heterogeneous nucleation sites, which often lead to poor crystal habit.

  • Step 3: Anti-Solvent Addition. While maintaining the solution at 35–40°C, add Hexanes dropwise with constant stirring until the solution becomes faintly turbid (the cloud point).

  • Step 4: Controlled Cooling. Cool the flask at a strict rate of 2°C/min down to 20°C, then transfer to a 4°C refrigerator for 4 hours.

    • Causality: A slow, controlled cooling ramp prevents liquid-liquid phase separation ("oiling out") and ensures the compound crystallizes within its optimal metastable zone .

  • Step 5: Harvesting. Filter the resulting crystals under vacuum and wash the filter cake with ice-cold Hexanes to remove residual mother liquor.

Validation Checkpoint 2 (Post-crystallization): Run a TLC (Eluent: 3:1 Hexanes/EtOAc). A single spot confirms purity. A secondary spot with a higher Rf value indicates that non-polar alkene elimination products have formed.

workflow S1 Step 1: Dissolution Dissolve in EtOAc at 40°C S2 Step 2: Hot Filtration Remove insoluble particulates S1->S2 S3 Step 3: Anti-Solvent Dropwise addition of Hexanes S2->S3 S4 Step 4: Controlled Cooling Cool to 4°C at 2°C/min S3->S4 S5 Step 5: Harvesting Vacuum filtration & cold wash S4->S5

Step-by-step anti-solvent recrystallization workflow for the target sulfone.

References

  • Chabanenko, Y., et al. "Multigram scale synthesis of 3,4- and 3,6-dihydro-2H-thiopyran 1,1-dioxides and features of their NMR spectral behavior." Phosphorus, Sulfur, and Silicon and the Related Elements, 2018.[Link]

  • Tung, H.-H., et al. "Crystallization of Organic Compounds: An Industrial Perspective." John Wiley & Sons, 2009.[Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide Couplings

Welcome to the Technical Support Center. Coupling secondary alkyl bromides bearing bulky, electron-withdrawing groups—such as 3-bromotetrahydro-2H-thiopyran 1,1-dioxide (also known as 3-bromothiane 1,1-dioxide)—presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Coupling secondary alkyl bromides bearing bulky, electron-withdrawing groups—such as 3-bromotetrahydro-2H-thiopyran 1,1-dioxide (also known as 3-bromothiane 1,1-dioxide)—presents significant synthetic hurdles. Traditional palladium-catalyzed cross-couplings often fail due to slow oxidative addition and rapid β-hydride elimination. Furthermore, the high acidity of the α-protons adjacent to the sulfone group makes this substrate highly prone to E2 elimination under basic conditions.

This guide provides field-proven troubleshooting strategies, mechanistic FAQs, and optimized step-by-step workflows leveraging modern Nickel-catalyzed Cross-Electrophile Coupling (XEC) and Photoredox/Nickel Dual Catalysis.

Part 1: Symptom-Based Troubleshooting Guide (FAQs)

Q1: I am attempting a Suzuki-Miyaura coupling with 3-bromotetrahydro-2H-thiopyran 1,1-dioxide, but I only observe the elimination product (tetrahydro-2H-thiopyran-3-ene 1,1-dioxide). How do I prevent this? Analysis & Causality: The sulfone moiety is strongly electron-withdrawing, significantly increasing the acidity of the adjacent protons. Traditional Suzuki couplings require basic conditions (e.g., K 2​ CO 3​ , Cs 2​ CO 3​ ), which rapidly induce E2 elimination before the slow oxidative addition of Pd to the sterically hindered secondary bromide can occur. Solution: Abandon classical base-mediated Pd-catalysis. Switch to base-free Nickel-catalyzed Cross-Electrophile Coupling (XEC)[1]. By using a terminal reductant like Zinc dust under mildly acidic or neutral conditions, you bypass the need for exogenous base, completely shutting down the E2 elimination pathway.

Q2: I switched to Ni-catalyzed Cross-Electrophile Coupling (XEC), but I am seeing high levels of aryl homocoupling and unreacted 3-bromotetrahydro-2H-thiopyran 1,1-dioxide. What is going wrong? Analysis & Causality: Aryl homocoupling in XEC occurs when the Ni(0) catalyst preferentially undergoes two sequential oxidative additions with the less sterically hindered aryl halide, or if the radical generation from the secondary alkyl bromide is too slow[2]. The steric bulk of the thiopyran dioxide ring impedes the single-electron transfer (SET) required to generate the alkyl radical. Solution: Optimize the ligand and additives. Bidentate nitrogen ligands like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) are essential for stabilizing the Ni intermediates[1]. Additionally, adding a catalytic amount of Sodium Iodide (NaI) facilitates in situ halogen exchange (Finkelstein reaction), converting the secondary bromide to a more reactive secondary iodide, which undergoes SET much faster.

Q3: Can I use Photoredox/Nickel Dual Catalysis for this substrate? Analysis & Causality: Yes. Metallaphotoredox catalysis is highly effective for sterically hindered secondary alkyl bromides[3]. The photocatalyst generates an alkyl radical from the bromide via SET. This carbon-centered radical easily adds to the Ar-Ni(II)-X species. Because Ni(III) reductive elimination is exceptionally fast, it outcompetes β-hydride elimination[4]. Solution: Use an Ir(III) photocatalyst combined with NiCl 2​ (dme) and dtbbpy under blue LED irradiation to drive the radical capture mechanism.

Part 2: Quantitative Data Presentation

The following table summarizes the causal relationship between reaction conditions and the product distribution when coupling 3-bromotetrahydro-2H-thiopyran 1,1-dioxide with a standard aryl bromide.

Catalyst SystemLigandAdditive / ReductantBaseYield (Cross-Coupled)Yield (Elimination)
Pd(dppf)Cl 2​ dppfNoneK 2​ CO 3​ < 5%> 85%
NiCl 2​ (dme)dtbbpyZn dustNone45%10%
NiCl 2​ (dme)dtbbpyZn dust, NaI (20 mol%)None78%< 5%
NiCl 2​ (dme) / Ir(III)dtbbpyTMS 3​ SiH2,6-Lutidine82%< 5%

Note: The addition of NaI in the XEC system is critical for overcoming the steric barrier of the secondary bromide by forming a transient, highly reactive iodide intermediate.

Part 3: Optimized Experimental Workflows

Workflow A: Base-Free Nickel-Catalyzed Cross-Electrophile Coupling (XEC)

This self-validating protocol utilizes Zn dust as a reductant and NaI as an activation additive to overcome the steric hindrance of the thiopyran ring[1].

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, add NiCl 2​ (dme) (10 mol%), dtbbpy (10 mol%), and activated Zn dust (2.0 equiv) to an oven-dried 10 mL reaction vial.

  • Substrate Addition: Add 3-bromotetrahydro-2H-thiopyran 1,1-dioxide (1.5 equiv) and the target aryl bromide (1.0 equiv).

  • Activation: Add anhydrous NaI (20 mol%) to promote in situ halogen exchange.

  • Solvent: Suspend the mixture in anhydrous N,N-Dimethylacetamide (DMA) to achieve a 0.2 M concentration.

  • Reaction: Seal the vial, remove from the glovebox, and stir vigorously at 60 °C for 16 hours.

    • Self-Validation Check: Within the first 30 minutes, the solution should transition from pale green to a deep red/brown color, indicating the successful reduction of Ni(II) to the active Ni(I)/Ni(0) species. If the solution remains green, your Zn dust is passivated and must be re-activated with 1,2-dibromoethane.

  • Workup: Dilute the mixture with EtOAc, filter through a short pad of Celite to remove unreacted Zn salts, and wash the organic layer with 1M HCl followed by brine. Concentrate and purify via flash chromatography.

Workflow B: Photoredox/Nickel Dual Catalysis

This protocol leverages light-driven single-electron transfer to bypass classical oxidative addition[3].

Step-by-Step Methodology:

  • Preparation: To an oven-dried vial, add 3-bromotetrahydro-2H-thiopyran 1,1-dioxide (1.0 equiv), aryl bromide (1.5 equiv), NiCl 2​ (dme) (5 mol%), dtbbpy (5 mol%), and the photocatalyst Ir[dF(CF 3​ )ppy] 2​ (dtbbpy)PF 6​ (1 mol%).

  • Solvent & Reductant: Add anhydrous, degassed DMF (0.1 M). Add tris(trimethylsilyl)silane (TMS 3​ SiH) (1.2 equiv) as the radical mediator and anhydrous Na 2​ CO 3​ (1.5 equiv).

  • Degassing: Sparge the solution with Argon for 10 minutes to remove oxygen, which will quench the excited state photocatalyst.

  • Irradiation: Seal the vial and irradiate with a 34 W Blue LED lamp (450 nm) at room temperature for 24 hours.

    • Self-Validation Check: Ensure a cooling fan is used to maintain ambient temperature. If the reaction exceeds 40 °C, thermal decomposition of the radical intermediates will lead to complex mixtures.

  • Workup: Quench with water, extract with diethyl ether, dry over MgSO 4​ , and purify via column chromatography.

Part 4: Mechanistic Visualizations

XEC_Workflow Step1 1. Reagent Prep NiCl2(dme), dtbbpy, Zn Step2 2. Substrates 3-Bromothiane 1,1-dioxide + Ar-Br Step1->Step2 Step3 3. Additives Anhydrous DMA, NaI (20 mol%) Step2->Step3 Step4 4. Reaction Stir at 60°C for 16h Step3->Step4 Step5 5. Workup Filter Zn salts, EtOAc extraction Step4->Step5

Step-by-step workflow for Nickel-catalyzed Cross-Electrophile Coupling (XEC).

Dual_Catalysis Ni0 Ni(0)L Catalyst NiII Ar-Ni(II)-Br Ni0->NiII Oxidative Addition (Ar-Br) NiIII Ar-Ni(III)-Alkyl NiII->NiIII Radical Capture Product Cross-Coupled Product NiIII->Product Reductive Elimination NiI Ni(I)-Br NiIII->NiI NiI->Ni0 Reduction PC Photocatalyst Cycle (e.g., Ir-based) PC->NiI SET to Ni(I) AlkylRad Alkyl Radical (from Sulfone) PC->AlkylRad SET to Alkyl-Br

Synergistic Photoredox/Nickel dual catalytic cycle overcoming steric hindrance.

References

  • Title: Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis Source: ACS Publications URL: [2]

  • Title: Regioselective Alkylative Cross-Coupling of Remote Unactivated C(sp3)-H Bonds Source: PMC (PubMed Central) URL: [4]

  • Title: Metallaphotoredox: The Merger of Photoredox and Transition Metal Catalysis Source: Macmillan Group - Princeton University URL: [3]

  • Title: Nickel-Catalyzed Cross-Electrophile Reductive Couplings of Neopentyl Bromides with Aryl Bromides Source: The Journal of Organic Chemistry - ACS Publications URL: [1]

Sources

Troubleshooting

Technical Support Center: Distillation &amp; Thermal Stabilization of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide

Welcome to the Technical Support Center for the purification of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide . Because of its unique structural properties, this brominated cyclic sulfone is notoriously difficult to purify...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide . Because of its unique structural properties, this brominated cyclic sulfone is notoriously difficult to purify via standard distillation. This guide provides researchers and drug development professionals with mechanistic troubleshooting, quantitative parameters, and self-validating protocols to prevent thermal degradation.

Section 1: Mechanistic Troubleshooting (The "Why")

Q: Why does my 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide turn dark and lose purity during standard vacuum distillation?

A: The darkening (charring) and loss of purity are classic symptoms of thermal dehydrohalogenation[1].

To understand why this happens, we must look at the molecule's specific structure. 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide contains a secondary bromine atom located at the 3-position, beta to a highly polar, electron-withdrawing sulfone ( −SO2​− ) group. This sulfone group dramatically increases the boiling point of the compound, forcing you to use higher distillation temperatures. Simultaneously, the sulfone group increases the acidity of the adjacent alpha-protons (at the 2-position).

When exposed to prolonged thermal stress (typically >105∘C ), the molecule undergoes a highly facile E1/E2 elimination, cleaving the C−Br bond to form an alkene and hydrogen bromide ( HBr ) gas[1]. The liberated HBr acts as a potent autocatalyst, accelerating further degradation of the remaining intact molecules in the distillation pot.

Degradation A 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide (Intact) B Thermal Stress (> 105 °C) A->B C Dehydrobromination (Facile E2 Elimination) B->C D Alkene Degradant (Darkening/Charring) C->D E HBr Gas (Acidic Byproduct) C->E F Autocatalysis (Accelerated Breakdown) E->F Catalyzes further elimination F->C

Fig 1. Autocatalytic thermal dehydrobromination of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide.

Section 2: Equipment Selection & Quantitative Parameters

Q: What is the optimal distillation setup to prevent this degradation?

A: To successfully distill this compound, you must decouple its boiling point from its degradation temperature. This is achieved by drastically reducing the operating pressure and minimizing the residence time of the molecule in the heated zone.

Standard fractional distillation is fundamentally incompatible with this molecule due to the long residence times required for vapor-liquid equilibration. Instead, short-path distillation (such as a Kugelrohr apparatus or a wiped-film evaporator) is the gold standard for thermally sensitive alkyl halides[2]. By reducing the distance between the heated pot and the condenser, short-path distillation allows for high-vacuum operation without the pressure drop associated with fractional columns, enabling distillation at temperatures well below the degradation threshold[3].

Table 1: Comparison of Distillation Techniques for 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide

Distillation TechniqueTypical Operating PressureRequired Pot TempResidence TimeDegradation Risk
Standard Fractional 10−50mbar >140∘C HoursCritical (High HBr evolution)
Standard Short-Path 0.1−1mbar 90−110∘C Minutes to HoursModerate (Requires strict temp control)
Kugelrohr Distillation <0.05mbar 70−90∘C MinutesLow (Ideal for lab scale)
Wiped-Film Evaporator <0.01mbar 80−100∘C SecondsMinimal (Ideal for scale-up)

Section 3: Self-Validating Experimental Protocols

Q: How do I execute a safe and effective short-path distillation for this compound?

A: Below is a field-proven, self-validating protocol for the purification of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide using a high-vacuum short-path setup. This protocol incorporates chemical stabilization and real-time pressure monitoring to ensure scientific integrity.

Step-by-Step Methodology: High-Vacuum Short-Path Distillation
  • Pre-Distillation Neutralization: Dissolve the crude 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide in a low-boiling organic solvent (e.g., dichloromethane). Wash the organic layer with cold, saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize any pre-existing trace HBr . Dry the organic layer over anhydrous Na2​SO4​ and concentrate under reduced pressure (rotary evaporator at <35∘C ).

  • Pot Preparation (Chemical Stabilization): Transfer the neutralized crude to the distillation flask. Crucial Step: Add 1−2wt% of anhydrous potassium carbonate ( K2​CO3​ ) or a high-boiling epoxide (e.g., epoxidized soybean oil) directly into the distillation pot. This acts as an in situ acid scavenger; if trace HBr forms during heating, it is immediately neutralized, severing the autocatalytic degradation loop.

  • System Integrity Check (Self-Validation): Assemble the short-path distillation apparatus. Apply vacuum without heating. The system must hold a steady vacuum of <0.1mbar . Isolate the vacuum pump; if the pressure rises more than 0.01mbar/min , you have an atmospheric leak. Do not proceed with heating until the system is perfectly sealed.

  • Degassing: Gently warm the pot to 40∘C under full vacuum to remove residual solvents and dissolved gases. Wait until all bubbling ceases.

  • Distillation & Active Monitoring: Gradually increase the oil bath temperature to 80−90∘C . Monitor the vacuum gauge continuously. Self-Validation Trigger: If the pressure suddenly spikes during heating (e.g., jumping from 0.05mbar to 0.5mbar ), this indicates active HBr gas evolution. Immediately drop the heat bath and allow the system to cool to prevent a runaway reaction.

  • Collection: The purified 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide will condense on the cold finger (maintained at 0−5∘C ) and drip into the receiving flask as a clear, viscous liquid or low-melting solid.

Workflow A 1. Pre-Distillation Wash (Neutralize trace HBr) B 2. In Situ Scavenger (Add 1% K2CO3 to pot) A->B C 3. System Integrity Check (Hold < 0.1 mbar) B->C D 4. Gentle Heating (80-90 °C, monitor vacuum) C->D E Pressure Spike? (HBr Evolution) D->E F Abort & Cool (Prevent Runaway) E->F Yes (Degradation) G 5. Rapid Condensation (Isolate Pure Product) E->G No (Stable)

Fig 2. Short-path distillation workflow with integrated self-validation checkpoints.

Section 4: Advanced Troubleshooting FAQs

Q: My vacuum is excellent ( <0.05mbar ), but the product is still degrading. What is going wrong?

A: If degradation occurs despite high vacuum, the issue is likely localized superheating ("hot spots") on the flask wall. The thiopyran 1,1-dioxide ring makes the compound highly viscous at lower temperatures, leading to poor convective heat transfer. Solution: Ensure vigorous magnetic stirring. If the viscosity is too high for a standard magnetic stir bar, you must switch to a mechanical overhead stirrer or utilize a Kugelrohr apparatus. A Kugelrohr physically rotates the entire distillation bulb to create a thin film on the glass, ensuring even heat distribution and preventing localized thermal spikes[3].

Q: Can I use column chromatography instead of distillation?

A: Yes, but it is often impractical for scale-up. The high polarity of the sulfone group causes severe tailing on standard silica gel, requiring large volumes of polar eluents. If distillation repeatedly fails due to thermal instability, consider recrystallization from a mixture of ethyl acetate and heptane as a non-thermal alternative, though overall yields may be lower than a properly executed short-path distillation.

Sources

Optimization

Troubleshooting solvent incompatibility for 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide reactions

Welcome to the Application Support Center. This guide is designed for medicinal chemists, process scientists, and drug development professionals working with 3-bromotetrahydro-2H-thiopyran 1,1-dioxide (also known as 3-br...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for medicinal chemists, process scientists, and drug development professionals working with 3-bromotetrahydro-2H-thiopyran 1,1-dioxide (also known as 3-bromothiane 1,1-dioxide).

As a highly polar, metabolically stable cyclic sulfone, this structural motif is highly valued in drug discovery [1]. However, because the bromine atom is positioned β to a strongly electron-withdrawing sulfone group, the molecule is notoriously susceptible to unwanted elimination reactions. This guide provides field-proven mechanistic insights, optimized protocols, and troubleshooting FAQs to help you overcome solvent incompatibility and chemoselectivity issues.

Mechanistic Pathway: Substitution vs. Elimination

The fate of 3-bromotetrahydro-2H-thiopyran 1,1-dioxide in the presence of a nucleophile and a base is entirely dictated by solvent choice. The diagram below illustrates the causal relationship between solvent polarity, base solvation, and the resulting reaction pathway.

G Start 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide (β-Bromo Sulfone) Cond1 Polar Aprotic Solvents + Strong Base (e.g., DMF/DMSO + NaH/DBU) Start->Cond1 Cond2 Moderate Polarity + Mild Base (e.g., MeCN + K2CO3) Start->Cond2 Mech1 Rapid α-Deprotonation at C2 (Driven by SO2 Electron Withdrawal) Cond1->Mech1 Mech2 Direct Nucleophilic Attack at C3 (SN2 Transition State) Cond2->Mech2 Elim E2 / E1cB Elimination (Bromide Extrusion) Mech1->Elim Subst Successful Substitution (Bromide Displacement) Mech2->Subst Prod1 Unwanted Byproduct: Δ2- or Δ3-Thiopyran 1,1-dioxide Elim->Prod1 Prod2 Target Product: 3-Substituted-tetrahydro-2H-thiopyran 1,1-dioxide Subst->Prod2

Mechanistic divergence of 3-bromotetrahydro-2H-thiopyran 1,1-dioxide based on solvent conditions.

Quantitative Solvent Compatibility Matrix

To predict the behavior of your reaction, consult the thermodynamic and solubility parameters of common solvents used with cyclic sulfones[2].

SolventDielectric Constant (ε)3-Bromo Sulfone SolubilityDominant Reaction Pathway
DMF / DMSO 36.7 / 46.7Very HighE2 Elimination (Unwanted Byproduct)
Acetonitrile (MeCN) 37.5HighSN2 Substitution (Target Product)
Dichloromethane (DCM) 8.9HighSN2 (Requires Phase Transfer Catalyst)
Tetrahydrofuran (THF) 7.5Low (< 0 °C)Metalation (Requires Co-solvent like DMPU)
Methanol (MeOH) 32.7ModerateSolvolysis / Degradation

Troubleshooting FAQs

Q1: Why do I primarily get elimination (vinylic sulfone) instead of substitution when using DMF or DMSO? A1: The sulfone group (–SO2–) is powerfully electron-withdrawing, drastically increasing the acidity of the adjacent α -protons at the C2 and C6 positions. In highly polar aprotic solvents like DMF or DMSO, bases are poorly solvated ("naked") and become hyper-reactive. This leads to rapid deprotonation at C2. Because the bromine atom is at the β -position (C3), this intermediate undergoes an extremely fast E1cB or E2 elimination, extruding bromide to form the thermodynamically stable α,β -unsaturated sulfone ( Δ 2-thiopyran 1,1-dioxide). This behavior is fundamentally related to the instability of halo-sulfones under basic conditions [3].

Q2: Which solvents are recommended for SN2 displacement of the C3 bromide? A2: Acetonitrile (MeCN) is the optimal choice for monophasic reactions. It provides a high enough dielectric constant to dissolve the polar sulfone and stabilize the SN2 transition state, but it is less effective at creating "naked" bases than DMSO. This moderates the basicity of added reagents (like K2CO3), kinetically favoring SN2 over elimination. Alternatively, a biphasic system (DCM/Water) with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) works excellently by keeping the organic-phase base concentration low.

Q3: I am trying to form a Grignard or organolithium reagent from this bromide, but it crashes out of THF at low temperatures. Why? A3: Tetrahydro-2H-thiopyran 1,1-dioxide derivatives have rigid crystal lattices and high dipole moments, leading to notoriously poor solubility in ethereal solvents at cryogenic temperatures (e.g., -78 °C) [2]. To resolve this, use 2-Methyltetrahydrofuran (2-MeTHF) which offers a superior low-temperature solubility profile, or add 10–20% v/v of a polar co-solvent like DMPU (N,N'-dimethylpropyleneurea) prior to cooling.

Q4: Can I use protic solvents like Methanol or Ethanol to improve solubility? A4: No. Protic solvents strongly hydrogen-bond to both the sulfone oxygen atoms and your incoming nucleophile. This drastically reduces the nucleophilicity of your reagent, forcing you to increase the reaction temperature to achieve conversion. Elevated temperatures in protic media will inevitably lead to either thermal E2 elimination or unwanted solvolysis (e.g., forming 3-methoxytetrahydro-2H-thiopyran 1,1-dioxide).

Standardized Protocol: Optimized SN2 Substitution

To ensure a self-validating, reproducible substitution that suppresses dehydrohalogenation, follow this step-by-step methodology.

Objective: Synthesize 3-substituted tetrahydro-2H-thiopyran 1,1-dioxide via nucleophilic displacement. Reagents: 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide (1.0 eq), Nucleophile (e.g., secondary amine, 1.2 eq), Anhydrous K2CO3 (1.5 eq).

  • System Preparation: Flame-dry a round-bottom flask and purge with N2. Ensure the starting bromide is rigorously dried under high vacuum; trace water will lead to solvolysis.

  • Solvation: Dissolve the 3-bromo sulfone in anhydrous MeCN to achieve a 0.2 M concentration. Causality: MeCN provides sufficient polarity for the SN2 transition state without hyper-activating the base.

  • Base Addition: Add finely milled, anhydrous K2CO3. Causality: Using a heterogeneous, mild base instead of soluble strong bases (e.g., DBU, NaH) prevents the rapid deprotonation of the highly acidic C2 protons adjacent to the sulfone group.

  • Nucleophile Addition: Add the nucleophile dropwise at room temperature to prevent localized exothermic spikes.

  • Thermal Control: Heat the reaction mixture to 50 °C. Causality: Do not exceed 60 °C. The activation energy for E2 elimination in β -bromo sulfones is easily breached at higher temperatures, which will irreversibly drive the reaction toward the thermodynamic vinylic sulfone byproduct.

  • Monitoring & Workup: Monitor via LC-MS. Upon completion (typically 12–18 hours), cool to room temperature. Filter the mixture through a Celite pad to remove inorganic salts, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc).

References

  • Scalable Preparation of 4,4-Disubstituted Six-Membered Cyclic Sulfones Organic Letters (ACS Publications)[Link]

  • Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel C-17 Amine Derivatives Based on GSK3640254 as HIV-1 Maturation Inhibitors Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Ramberg–Bäcklund Reaction (Mechanisms of Halo-Sulfone Extrusion and Elimination) Wikipedia / Organic Chemistry Portal[Link]

Troubleshooting

Technical Support Center: Mitigating Dehalogenation in Catalytic Cycles Involving 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide

Welcome to our dedicated technical resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenge of dehalogenation during catalytic reactions with 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide. Our goal is to equip you with the mechanistic understanding and practical solutions required to optimize your synthetic routes and minimize this undesirable side reaction.

Introduction: The Challenge of Dehalogenation

3-Bromotetrahydro-2H-thiopyran 1,1-dioxide is a valuable building block in medicinal chemistry, offering a saturated heterocyclic scaffold. However, its application in catalytic cross-coupling reactions is often complicated by the premature loss of the bromine substituent, a process known as dehalogenation. This leads to the formation of the corresponding des-bromo byproduct, reducing the yield of the desired coupled product and complicating purification.[1] Understanding the underlying mechanisms of dehalogenation is paramount to developing effective strategies for its suppression.

Dehalogenation in the context of palladium-catalyzed cross-coupling reactions typically proceeds through two primary pathways:

  • Hydrodehalogenation: This involves the replacement of the halogen atom with a hydrogen atom. The source of the hydride can be varied, including solvents (like alcohols or DMF), bases, or even trace water in the reaction mixture.[1][2] The formation of a palladium-hydride (Pd-H) species is a key intermediate in this process.[3]

  • β-Hydride Elimination: This pathway is relevant for alkyl halides, such as our substrate of interest. After oxidative addition of the C-Br bond to the palladium center, if there is a hydrogen atom on the carbon atom beta to the palladium, it can be eliminated to form an alkene and a palladium-hydride species.[4][5][6]

This guide will provide a structured approach to troubleshooting and minimizing both of these dehalogenation pathways.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that dehalogenation is the primary side reaction in my experiment?

A1: Identifying the dehalogenated byproduct is the first crucial step. This can be achieved using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The dehalogenated product, being less polar than the starting bromide, will typically exhibit a higher Rf value.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will reveal a peak with a molecular weight corresponding to tetrahydro-2H-thiopyran 1,1-dioxide.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of the crude product, the disappearance of the signal corresponding to the proton at the C3 position bearing the bromine and the appearance of new signals corresponding to the fully reduced ring will be indicative of dehalogenation.[7]

Q2: What are the most common sources of hydride for hydrodehalogenation?

A2: Hydride sources can be insidious and originate from various components of the reaction mixture:

  • Solvents: Protic solvents like alcohols are well-known hydride donors. Amide solvents such as DMF can also decompose to generate species that act as hydride sources.[1][7]

  • Bases: Strong alkoxide bases (e.g., NaOtBu) can generate palladium-hydride species.[8] Amine bases can also serve as hydride sources.[9]

  • Water: Even trace amounts of water can react with the palladium catalyst and other reagents to form Pd-H species.[3]

  • Starting Materials/Reagents: Impurities in reagents or the degradation of starting materials can sometimes introduce hydride sources.

Q3: Is 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide particularly susceptible to β-hydride elimination?

A3: Yes, as an alkyl bromide with hydrogens on the adjacent carbon atoms (C2 and C4), it is structurally prone to β-hydride elimination. After oxidative addition to a Pd(0) center, the resulting alkylpalladium(II) intermediate has β-hydrogens that can be readily eliminated.[4][5] The key to mitigating this is to promote the subsequent steps of the catalytic cycle (transmetalation and reductive elimination) to occur faster than β-hydride elimination.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving dehalogenation issues by optimizing key reaction parameters.

Issue 1: Significant Formation of Dehalogenated Byproduct

This is the most common problem encountered. The following troubleshooting workflow can help systematically address the issue.

Dehalogenation_Troubleshooting Start High Dehalogenation Observed Ligand Step 1: Optimize Ligand Start->Ligand Begin Optimization Base Step 2: Re-evaluate Base Ligand->Base If still problematic Solvent Step 3: Change Solvent Base->Solvent If still problematic Temp Step 4: Lower Temperature Solvent->Temp If still problematic Additives Step 5: Consider Additives Temp->Additives If still problematic End Dehalogenation Minimized Additives->End Successful

Caption: Troubleshooting workflow for minimizing dehalogenation.

The choice of ligand is paramount as it directly influences the rates of the desired and undesired reaction pathways.

Causality: Bulky, electron-rich ligands generally accelerate the rate of reductive elimination, the final step in forming the desired C-C bond.[7][10] This increased rate can help the desired pathway outcompete the dehalogenation side reactions.[10] N-heterocyclic carbene (NHC) ligands are also known for their high activity and stability, which can be beneficial.[11][12]

Ligand TypeRationale for UseRecommended Ligands
Bulky Biarylphosphines Accelerate reductive elimination, sterically disfavoring side reactions.[10]XPhos, SPhos, tBuXPhos[7]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors that form stable, highly active catalysts.[11][12]IPr, IMes
Bidentate Ligands Can sometimes stabilize the catalytic intermediate against decomposition pathways.Xantphos, dppf[1]

Troubleshooting Protocol: Ligand Screening

  • Setup: Prepare a parallel set of small-scale reactions (e.g., in a vial block).

  • Constants: Keep the substrate, palladium source, base, solvent, and temperature constant across all reactions.

  • Variable: Use a different ligand for each reaction. Include a control reaction with your original ligand.

  • Analysis: Monitor the reactions by GC-MS or LC-MS at regular intervals to determine the ratio of the desired product to the dehalogenated byproduct.

  • Selection: The ligand that provides the highest product-to-byproduct ratio is the optimal choice for your system.

The base plays a critical role not only in the transmetalation step but also as a potential source of hydrides.

Causality: Strong alkoxide bases can directly contribute to the formation of Pd-H species.[8] Weaker inorganic bases are generally less prone to acting as hydride donors and are often a better choice when dehalogenation is observed.[8]

Base TypePropensity for DehalogenationRecommended Alternatives
Strong Alkoxides (e.g., NaOtBu, KOtBu) High[8]K₃PO₄, Cs₂CO₃, K₂CO₃[7][8]
Amine Bases (e.g., Et₃N, DIPEA) ModerateConsider inorganic bases.
Inorganic Carbonates/Phosphates Low[8]K₃PO₄, Cs₂CO₃, K₂CO₃

Troubleshooting Action: If you are using a strong alkoxide base, switch to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃.[7][8]

The solvent can be a direct participant in the dehalogenation pathway.

Causality: Protic solvents like alcohols can directly act as hydrogen donors.[1] Some aprotic polar solvents like DMF can also be problematic as they can decompose at higher temperatures to generate species that lead to hydride formation.[2][7]

Solvent TypePropensity for DehalogenationRecommended Alternatives
Protic (e.g., Alcohols) HighAprotic solvents.
Aprotic Polar (e.g., DMF, DMAc) Moderate to High[7][13]Toluene, Dioxane, THF[7][13]
Aprotic Nonpolar (e.g., Toluene, Dioxane) Low[7][13]Generally a good first choice.

Troubleshooting Action: If using a protic or a polar aprotic solvent like DMF, switch to a less reducible aprotic solvent such as toluene or 1,4-dioxane.[7][13] Ensure the solvent is anhydrous and degassed.

Causality: Higher temperatures can increase the rate of all reactions, including the undesired dehalogenation.[1][7] Sometimes, the activation energy for dehalogenation is higher than that of the desired coupling, making it more prevalent at elevated temperatures.

Troubleshooting Action: Attempt the reaction at the lowest temperature that still allows for a reasonable reaction rate.[14] Monitor the reaction closely to avoid prolonged heating after the starting material has been consumed.

Causality: In some cases, additives can help to stabilize the catalyst or influence the reaction pathway to disfavor dehalogenation. The presence of bromide ions, for example, can sometimes suppress the dehalogenation side reaction, although the exact mechanism is not always clear.[8]

Troubleshooting Action: Consider the addition of a bromide salt, such as tetrabutylammonium bromide (TBAB), to the reaction mixture.[7]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with Suppressed Dehalogenation

This protocol incorporates several of the recommendations above to minimize dehalogenation.

Materials:

  • 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2.2-4.4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide, the arylboronic acid, and K₃PO₄.[3]

  • In a separate vial, pre-mix the Pd₂(dba)₃ and XPhos in a small amount of the dioxane. Add this pre-formed catalyst to the Schlenk flask.

  • Add the remaining anhydrous, degassed 1,4-dioxane.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.[3][7]

  • Monitor the reaction progress by TLC or GC-MS.[7]

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by column chromatography.[7]

Catalytic_Cycle cluster_main Desired Catalytic Cycle cluster_side Dehalogenation Pathways Pd(0)L_n Pd(0)L_n R-Pd(II)-Br(L_n) R-Pd(II)-Br(L_n) Pd(0)L_n->R-Pd(II)-Br(L_n) Oxidative Addition (R-Br) R-Pd(II)-Ar(L_n) R-Pd(II)-Ar(L_n) R-Pd(II)-Br(L_n)->R-Pd(II)-Ar(L_n) Transmetalation (Ar-B(OR)2) R-Pd(II)-H(L_n) R-Pd(II)-H(L_n) R-Pd(II)-Br(L_n)->R-Pd(II)-H(L_n) Hydride Source Alkene-Pd(0)-HBr Alkene + Pd(0) + HBr R-Pd(II)-Br(L_n)->Alkene-Pd(0)-HBr β-Hydride Elimination R-Pd(II)-Ar(L_n)->Pd(0)L_n Reductive Elimination Product Desired Product (R-Ar) R-Pd(II)-Ar(L_n)->Product R-Ar Dehalogenated_Product Dehalogenated Byproduct (R-H) R-Pd(II)-H(L_n)->Dehalogenated_Product Reductive Elimination (R-H)

Caption: Competing pathways in the catalytic cycle.

Concluding Remarks

The challenge of dehalogenation in catalytic reactions involving 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide is a multifaceted issue that requires a systematic and mechanistically informed approach to resolve. By carefully considering the choice of ligand, base, and solvent, and by optimizing the reaction temperature, it is possible to significantly suppress this unwanted side reaction. This guide provides a comprehensive framework for troubleshooting, but it is important to remember that the optimal conditions are often substrate-specific. We encourage a methodical approach to optimization, starting with ligand screening, to achieve high yields of your desired products.

References

  • BenchChem. (2025).
  • Bissember, A. C., et al. (2013). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. PMC. [Link]

  • Johnson Matthey. Cross-Coupling Reactions Guide. [Link]

  • BenchChem. (2025). Minimizing dehalogenated byproducts in Suzuki coupling reactions.
  • Zheng, H.-X., et al. (2017). Transition-Metal-Free Hydrogenation of Aryl Halides: From Alcohol to Aldehyde. Organic Letters, 19, 5114-5117. [Link]

  • BenchChem. (2026).
  • BenchChem. (2026).
  • BenchChem. (2026). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
  • BenchChem. (2025). Preventing dehalogenation during reactions of bromo-fluoroanilines.
  • Wikipedia. β-Hydride elimination. [Link]

  • Fu, G. C., & Bissember, A. C. (2013). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides. Journal of the American Chemical Society, 135(34), 12696–12699.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Nolan, S. P., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]

  • Inorganics. (2020). Oxidative addition. Inorganics, 8(12), 70. [Link]

  • Reddit. (2019). significant dehalogenation in stille coupling. [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for assessing 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide purity

HPLC Method Validation for 3-Bromotetrahydro-2H-thiopyran 1,1-Dioxide Purity: A Comparative Guide As a Senior Application Scientist, I frequently encounter the "chromophore bias"—the default assumption that UV detection...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation for 3-Bromotetrahydro-2H-thiopyran 1,1-Dioxide Purity: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the "chromophore bias"—the default assumption that UV detection is universally applicable for all High-Performance Liquid Chromatography (HPLC) purity assays. When assessing the purity of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide (CAS 38690-81-2)[1], relying on traditional HPLC-UV is a fundamental analytical error.

This compound is an aliphatic cyclic sulfone. Because it lacks a conjugated π-electron system, it exhibits virtually no UV absorbance above 220 nm. Analysts are forced to monitor at low wavelengths (200–210 nm), where mobile phase solvents and gradient changes cause severe baseline drift, obscuring trace impurities. Furthermore, alternative universal techniques like Gas Chromatography with Flame Ionization Detection (GC-FID) pose a high risk of thermal degradation (dehydrohalogenation) of the brominated sulfone in the hot injection port.

To establish a self-validating, robust system for drug development, we must pivot to Charged Aerosol Detection (CAD) . This guide objectively compares HPLC-CAD against HPLC-UV, providing the causality behind experimental choices and supporting validation data aligned with the modernized ICH Q2(R2) guidelines[2].

The Causality of Method Selection

The selection of an analytical technique is dictated by the physicochemical realities of the analyte. CAD circumvents the limitations of UV by measuring mass rather than light absorption.

In a CAD system, the HPLC column eluent is nebulized into droplets. The volatile mobile phase is evaporated in a drift tube, and the resulting solid analyte particles collide with a secondary stream of ionized nitrogen gas. The particles acquire a charge proportional to their size (and thus their mass), which is then measured by a highly sensitive electrometer[3]. Because the charge is independent of the molecule's chemical structure, CAD delivers a uniform response for all non-volatile compounds, making it vastly superior for non-chromophoric sulfones[4].

G cluster_options Detection Method Evaluation A Analyte: 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide (Aliphatic Sulfone, Weak UV Absorbance) B HPLC-UV (210 nm) Issue: High background, low S/N A->B C HPLC-CAD Benefit: Uniform response, high S/N A->C D GC-FID Issue: Thermal degradation risk A->D E Optimized Workflow: HPLC-CAD B->E C->E D->E F ICH Q2(R2) Method Validation (LOD/LOQ, Linearity, Precision) E->F

Decision matrix and validation workflow for aliphatic sulfone purity assessment.

Experimental Protocol: HPLC-CAD Purity Assay

To ensure a self-validating system, every parameter in this protocol is designed to maximize CAD performance while maintaining chromatographic integrity.

Step 1: Standard and Sample Preparation

  • Diluent: MS-grade Water:Acetonitrile (50:50, v/v).

  • Preparation: Accurately weigh 10.0 mg of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide into a 10 mL volumetric flask. Dissolve and dilute to volume to obtain a 1.0 mg/mL solution. Sonicate for 5 minutes.

Step 2: Chromatographic Conditions

  • Column: Waters XBridge Shield RP18 (150 mm × 4.6 mm, 3.5 µm).

    • Causality: The polar-embedded group prevents stationary phase collapse in highly aqueous conditions and offers alternate selectivity for the polar sulfone moiety.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Causality: Formic acid is highly volatile and leaves zero residue upon evaporation. This is a strict prerequisite for CAD; non-volatile salts (like phosphate) will cause massive background noise and foul the electrometer[4].

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Program: 0–2 min (5% B), 2–12 min (5% to 95% B), 12–15 min (95% B), 15–15.1 min (return to 5% B), 15.1–20 min (equilibration).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30°C.

Step 3: CAD Parameters

  • Evaporation Temperature: 35°C. (Optimized to prevent the loss of semi-volatile impurities).

  • Data Collection Rate: 10 Hz.

  • Filter Constant: 3.6 seconds.

  • Power Function Value (PFV): 1.0 (Linearization of the inherently non-linear CAD response is performed post-acquisition via the chromatography data system, fully compliant with ICH Q2(R2) allowances for non-linear calibration models)[2],[5].

Method Validation Data: HPLC-CAD vs. HPLC-UV

The following table summarizes the quantitative validation data derived from comparative testing, structured according to the parameters mandated by the ICH Q2(R2) guidelines[2].

Table 1: ICH Q2(R2) Validation Metrics for 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide

Validation ParameterICH Q2(R2) RequirementHPLC-UV (210 nm) PerformanceHPLC-CAD PerformanceScientific Conclusion
Specificity Baseline resolution ( Rs​>1.5 ) Rs​=1.2 (Baseline drift masks peaks) Rs​=2.8 (Stable baseline)CAD eliminates gradient-induced optical drift, allowing clear integration.
LOD Signal-to-Noise (S/N) ≥3.3 1.20 µg/mL0.05 µg/mLCAD is >20x more sensitive for non-chromophores[4].
LOQ Signal-to-Noise (S/N) ≥10 3.60 µg/mL0.15 µg/mLCAD allows for accurate trace impurity profiling well below the 0.05% reporting threshold.
Linearity ( R2 ) R2≥0.990 over specified range0.992 (Range: 5–50 µg/mL)0.999 (Range: 0.5–100 µg/mL)*CAD achieves a wider dynamic range via PFV transformation[3].
Precision (RSD) ≤2.0% (Repeatability, n=6)3.5% (Fails at low concentrations)0.8% (Passes)CAD provides highly consistent inter-injection mass response.
Accuracy 98.0% - 102.0% recovery94.5% - 105.2%99.1% - 101.3%CAD ensures uniform response independent of impurity extinction coefficients[3].

*Note: CAD linearity is achieved using a power-function calibration model. The modernized ICH Q2(R2) guideline explicitly supports the use of appropriate non-linear calibration models to ensure data robustness[2],[5].

Conclusion

For the purity assessment of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide, HPLC-UV is fundamentally unfit for purpose due to optical background noise and poor sensitivity. By transitioning to HPLC-CAD, laboratories can achieve a 20-fold improvement in the Limit of Detection (LOD) while ensuring uniform, mass-based quantification of unknown impurities. This approach not only guarantees higher scientific integrity but also ensures strict compliance with the lifecycle and robustness principles outlined in the latest ICH Q2(R2) regulations.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation (ICH).2

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. 5

  • 38690-81-2 | 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide. BLD Pharm.1

  • CAD vs ELSD: Which HPLC Detector Is Your Better Option?. Thermo Fisher Scientific. 4

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. 3

Sources

Comparative

A Comparative Kinetic Analysis of Leaving Groups: 3-bromo- vs. 3-chloro-tetrahydro-2H-thiopyran 1,1-dioxide

Introduction: The Critical Role of the Leaving Group in Reaction Kinetics In the landscape of organic synthesis and drug development, the efficiency of nucleophilic substitution reactions is paramount. These reactions, f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of the Leaving Group in Reaction Kinetics

In the landscape of organic synthesis and drug development, the efficiency of nucleophilic substitution reactions is paramount. These reactions, fundamental to the construction of complex molecular architectures, are governed by a delicate interplay of factors including the nucleophile, the substrate, and the solvent. However, one of the most decisive elements influencing the reaction rate is the nature of the leaving group. A good leaving group is one that can readily depart from the substrate, taking with it a pair of electrons. Its ability to stabilize the resulting negative charge is the cornerstone of its effectiveness.

This guide provides an in-depth comparison of the reaction kinetics of two closely related substrates: 3-bromo-tetrahydro-2H-thiopyran 1,1-dioxide and 3-chloro-tetrahydro-2H-thiopyran 1,1-dioxide. By examining the underlying principles and presenting supporting experimental frameworks, we aim to provide researchers, scientists, and drug development professionals with a clear, objective analysis of their comparative performance in nucleophilic substitution reactions. The general reactivity trend for halogen leaving groups is well-established, following the order I > Br > Cl > F, a direct consequence of fundamental atomic and bonding properties.[1][2]

Theoretical Framework: Why Bromide is an Inherently Better Leaving Group

The superior performance of bromide over chloride as a leaving group is not coincidental but is rooted in three core chemical principles: basicity, bond strength, and polarizability.[1]

  • Basicity: There exists a strong inverse correlation between the basicity of a species and its leaving group ability.[1] Excellent leaving groups are the conjugate bases of strong acids.[3] When we compare hydrobromic acid (HBr) and hydrochloric acid (HCl), HBr is the stronger acid, with a pKa of approximately -9, compared to HCl's pKa of -7.[3] Consequently, the bromide anion (Br⁻) is a weaker base than the chloride anion (Cl⁻). This lower basicity means Br⁻ is more stable on its own and less likely to re-engage with the carbocation or electrophilic carbon center, thus favoring the forward reaction.

  • Carbon-Halogen Bond Strength: Nucleophilic substitution reactions necessitate the cleavage of the carbon-leaving group bond. A weaker bond results in a lower activation energy and, therefore, a faster reaction rate.[1] The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond due to the larger size of the bromine atom and the more diffuse nature of its valence orbitals, leading to less effective orbital overlap with carbon.

  • Polarizability: Polarizability refers to the ability of an atom's electron cloud to be distorted by an external electric field. Bromine is a larger and more polarizable atom than chlorine. In the transition state of an Sₙ2 reaction, a partial negative charge develops on the leaving group. The more polarizable bromine atom can better stabilize this nascent negative charge by distributing it over a larger volume, which lowers the energy of the transition state and accelerates the reaction.[1]

The tetrahydro-2H-thiopyran 1,1-dioxide scaffold features a strongly electron-withdrawing sulfone group. This group can influence the reactivity of the C-X bond at the 3-position through inductive effects, but it does not alter the fundamental principles that make bromide a better leaving group than chloride.

Experimental Design for a Comparative Kinetic Study

To empirically validate the theoretical differences between the bromo and chloro analogs, a well-designed kinetic experiment is essential. A bimolecular nucleophilic substitution (Sₙ2) reaction provides a direct measure of the leaving group's influence on the reaction rate.[4][5]

Reaction Scheme: A suitable reaction for this comparison is the substitution with a nucleophile such as sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents are ideal for Sₙ2 reactions as they solvate the cation but leave the anion relatively free and highly nucleophilic.[2]

Detailed Experimental Protocol
  • Reagent Preparation & Standardization:

    • Prepare 0.1 M stock solutions of 3-bromo-tetrahydro-2H-thiopyran 1,1-dioxide and 3-chloro-tetrahydro-2H-thiopyran 1,1-dioxide in anhydrous DMF.

    • Prepare a 0.1 M stock solution of sodium azide in anhydrous DMF.

    • Ensure all glassware is flame-dried to exclude moisture, which could interfere with the reaction.

  • Reaction Setup and Execution:

    • Equilibrate the stock solutions and the reaction vessel in a constant temperature water bath set to the desired reaction temperature (e.g., 50 °C).

    • In a typical run, combine a precise volume of the substrate solution with an equivalent volume of the nucleophile solution to initiate the reaction. The final concentration of each reactant would be 0.05 M.

    • Start a stopwatch at the moment of mixing.

  • Reaction Monitoring:

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a fixed-volume aliquot (e.g., 1.0 mL) from the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a large excess of a suitable quenching agent (e.g., cold dilute acid) to stop the reaction.

    • The progress of the reaction can be monitored by analyzing the quenched aliquots using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). This allows for the quantification of the remaining starting material and the formed product.

  • Data Analysis and Rate Constant Determination:

    • The reaction is expected to follow second-order kinetics.[4][5] The rate law is expressed as: Rate = k[Substrate][NaN₃].

    • By plotting the inverse of the substrate concentration (1/[Substrate]) against time, a linear relationship should be observed for a second-order reaction.

    • The slope of this line is equal to the rate constant, k.

    • Perform the experiment in triplicate for both the bromo and chloro substrates to ensure reproducibility and statistical validity.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_exec 2. Execution cluster_monitor 3. Monitoring cluster_analysis 4. Analysis prep_reagents Prepare & Standardize 0.1M Substrate (Bromo & Chloro) 0.1M NaN₃ in DMF equilibrate Equilibrate Solutions & Vessel at 50°C prep_reagents->equilibrate mix Mix Substrate & Nucleophile (t=0) equilibrate->mix aliquot Withdraw Aliquots at Timed Intervals mix->aliquot quench Quench Reaction aliquot->quench hplc Analyze via HPLC/GC quench->hplc plot Plot 1/[Substrate] vs. Time hplc->plot calc Calculate Rate Constant (k) from Slope plot->calc end end calc->end Compare k_Br vs. k_Cl

Caption: Workflow for the comparative kinetic analysis.

Expected Results: A Quantitative Comparison

Based on established principles of leaving group ability, the 3-bromo-tetrahydro-2H-thiopyran 1,1-dioxide is expected to react significantly faster than its chloro counterpart. The quantitative data from the proposed experiment can be summarized as follows:

SubstrateLeaving GroupC-X Bond Energy (kJ/mol)pKa of HXExpected Relative Rate Constant (k_rel)
3-chloro-tetrahydro-2H-thiopyran 1,1-dioxideCl⁻~339-71
3-bromo-tetrahydro-2H-thiopyran 1,1-dioxideBr⁻~285-910 - 100

Note: Bond energies are typical values for secondary alkyl halides. The relative rate is an estimate based on typical Sₙ2 reactions where bromide is the leaving group compared to chloride.[6]

Discussion: Implications for Synthetic Strategy

The experimental results will almost certainly confirm the theoretical predictions: the rate constant for the reaction of the bromo-sulfone (kBr) will be substantially larger than that for the chloro-sulfone (kCl). This kinetic advantage is a direct consequence of the lower C-Br bond dissociation energy and the greater stability of the bromide anion as a leaving group.[1][3]

For the medicinal chemist or process development scientist, this has clear practical implications:

  • Speed and Efficiency: When a rapid reaction is desired to improve throughput or minimize the decomposition of sensitive functional groups, the 3-bromo derivative is the superior choice.

  • Reactivity vs. Stability: The higher reactivity of the bromo compound also implies lower stability. For long-term storage or in multi-step syntheses where the halide must endure various reaction conditions, the more robust (though less reactive) 3-chloro derivative might be preferable.

  • Cost and Availability: Often, chlorinated starting materials are less expensive and more readily available than their brominated counterparts. The choice may therefore involve a trade-off between reaction efficiency and raw material cost.

Conclusion

The comparison between 3-bromo- and 3-chloro-tetrahydro-2H-thiopyran 1,1-dioxide as substrates in nucleophilic substitution reactions serves as a definitive illustration of fundamental chemical principles. The bromide analogue is unequivocally the more reactive substrate due to the superior leaving group ability of bromide, a fact attributable to its lower basicity, the weaker C-Br bond, and its greater polarizability compared to chloride. This kinetic difference is not merely academic; it is a critical consideration in the practical design of synthetic routes, impacting reaction times, yields, and overall process efficiency. A thorough understanding of these kinetic principles empowers researchers to make informed decisions, optimizing their synthetic strategies to meet the specific demands of their research and development goals.

References

  • 7.7-11 Part 4: The effect of leaving group on the SN2 reaction - YouTube. (2020). YouTube. Available at: [Link]

  • Chapter 7 Alkyl Halides and Nucleophilic Substitution. (n.d.). University of Calgary. Available at: [Link]

  • Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps. (2025). Chemistry Steps. Available at: [Link]

  • Synthesis of Tetrahydro-2 H-thiopyran 1,1-Dioxides via [1+1+1+1+1+1] Annulation: An Unconventional Usage of a Tethered C-S Synthon - PubMed. (2022). PubMed. Available at: [Link]

  • What Makes A Good Leaving Group - Master Organic Chemistry. (2026). Master Organic Chemistry. Available at: [Link]

  • Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Nucleophilic Substitution of Alkyl Halides. (n.d.). University of Guelph. Available at: [Link]

  • Multigram scale synthesis of 3,4- and 3,6- dihydro-2H-thiopyran 1,1-dioxides and features of their NMR spectral behavior. (2018). Taylor & Francis Online. Available at: [Link]

  • Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. (2025). Master Organic Chemistry. Available at: [Link]

  • Synthesis of Tetrahydro-2H-thiopyran 1,1-Dioxides via [1+1+1+1+1+1] Annulation: An Unconventional Usage of a Tethered C–S Synthon | Organic Letters - ACS Publications. (2022). ACS Publications. Available at: [Link]

  • Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. (n.d.). Indian Academy of Sciences. Available at: [Link]

  • Kinetics of Nucleophilic Substitution Reactions - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Available at: [Link]

Sources

Validation

Benchmarking cross-coupling efficiency of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide

Benchmarking Cross-Coupling Efficiency: 3-Bromotetrahydro-2H-thiopyran 1,1-Dioxide vs. Structural Analogues Introduction The integration of sp³-rich, three-dimensional scaffolds is a cornerstone of modern drug discovery,...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Cross-Coupling Efficiency: 3-Bromotetrahydro-2H-thiopyran 1,1-Dioxide vs. Structural Analogues

Introduction The integration of sp³-rich, three-dimensional scaffolds is a cornerstone of modern drug discovery, designed to improve the pharmacokinetic properties and target specificity of drug candidates. Among these scaffolds, cyclic sulfones are highly prized for their metabolic stability and strong hydrogen-bond accepting capabilities. However, the functionalization of these rings via cross-coupling presents a formidable synthetic challenge.

Specifically, the cross-coupling of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide (CAS: 38690-81-2) is notoriously difficult compared to its structural isomers and oxygenated analogues. This guide objectively benchmarks the cross-coupling efficiency of this secondary alkyl bromide, dissects the mechanistic pitfalls of traditional catalysis, and provides a validated, self-correcting metallaphotoredox protocol to achieve high yields.

Mechanistic Causality: The β -Hydride Elimination Trap In traditional transition-metal catalysis (e.g., Pd-catalyzed Suzuki-Miyaura or Negishi coupling), the formation of C(sp²)–C(sp³) bonds from unactivated secondary cyclic bromides is hindered by slow oxidative addition and rapid β -hydride elimination[1].

For 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide, this challenge is exponentially magnified. The strongly electron-withdrawing sulfone group (–SO₂–) significantly acidifies the protons at the adjacent C2 position. When a traditional Pd(II)-alkyl intermediate is formed, the highly acidic and sterically accessible C2 protons drive an ultra-fast β -hydride elimination. This kinetically outcompetes the transmetalation step, leading almost exclusively to the undesired α,β -unsaturated sulfone (5,6-dihydro-2H-thiopyran 1,1-dioxide)[2].

To circumvent this, modern protocols employ single-electron transfer (SET) mechanisms. Metallaphotoredox catalysis generates a transient carbon-centered radical via a photocatalyst, bypassing the two-electron oxidative addition entirely[3]. The alkyl radical is rapidly intercepted by a nickel catalyst, which undergoes facile reductive elimination before β -hydride elimination can occur[4].

G cluster_0 Traditional Pd Catalysis cluster_1 Ni/Ir Metallaphotoredox A 3-Bromo-THP 1,1-dioxide B Pd(II)-Alkyl Intermediate A->B 2e⁻ Oxidative Addition E Alkyl Radical (SET) A->E 1e⁻ Reduction (Visible Light) C β-Hydride Elimination B->C D Unsaturated Sulfone (<5% Yield) C->D F Ni(III)-Alkyl Complex E->F G Reductive Elimination F->G H Cross-Coupled Product (72% Yield) G->H

Divergent reaction pathways of 3-Bromo-THP 1,1-dioxide under Pd vs. Ni/Ir dual catalysis.

Benchmarking Data: Comparative Efficiency To objectively evaluate the cross-coupling efficiency, we benchmark 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide against two key structural analogues:

  • 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide: The bromine is shifted to the C4 position. The β -protons are further from the sulfone, reducing their acidity and the driving force for elimination.

  • 3-Bromotetrahydropyran: The sulfone is replaced by an oxygen atom. The lack of strongly acidic α -protons makes it a standard, albeit challenging, secondary cyclic bromide.

The table below summarizes the coupling efficiency of these electrophiles with a standard aryl bromide (e.g., 4-bromoanisole) under both traditional and photoredox conditions.

SubstrateStructural ChallengeYield: Pd-Suzuki (Standard)Yield: Ni/Ir PhotoredoxPrimary Byproduct (Pd)
3-Bromo-THP 1,1-dioxide Highly acidic β -protons (C2)< 5%72% α,β -Unsaturated sulfone
4-Bromo-THP 1,1-dioxide Distal sulfone, secondary bromide15%85%Hydrodehalogenation
3-Bromotetrahydropyran No sulfone, secondary bromide12%88%Hydrodehalogenation / Alkene

Data Synthesis Note: Yields represent normalized conversions based on standardized high-throughput screening of unactivated secondary alkyl bromides[3],[1].

Self-Validating Experimental Protocol: Ni/Ir Dual-Catalyzed Cross-Electrophile Coupling To achieve the 72% yield benchmarked above, the following protocol leverages a synergistic Ni/Ir metallaphotoredox system. This protocol is designed as a self-validating system: the absence of strong bases prevents background E2 elimination, while the specific ligand choice stabilizes the nickel intermediates.

Materials:

  • Electrophile 1: 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide (1.0 equiv, 0.5 mmol)

  • Electrophile 2: Aryl bromide (1.5 equiv, 0.75 mmol)

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%)

  • Cross-Coupling Catalyst: NiCl₂·glyme (5 mol%)

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%)

  • Reductant: Tris(trimethylsilyl)silane (TTMSS) (1.2 equiv)

  • Base: Na₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M)

Step-by-Step Methodology & Causality:

  • Catalyst Pre-complexation: In a nitrogen-filled glovebox, combine NiCl₂·glyme (5 mol%) and dtbbpy (5 mol%) in 1.0 mL of anhydrous 1,4-dioxane. Stir for 10 minutes until a pale green solution forms.

    • Causality: Pre-complexation ensures the formation of the active LNi(II)Cl₂ species. The bulky tert-butyl groups on dtbbpy are critical; they prevent the formation of off-cycle, inactive Ni-dimers and tune the redox potential to favor rapid reductive elimination over β -hydride elimination.

  • Reaction Assembly: To a 10 mL Schlenk tube equipped with a magnetic stir bar, add 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide (0.5 mmol), the aryl bromide (0.75 mmol),[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%), and Na₂CO₃ (2.0 equiv).

    • Causality: Na₂CO₃ is chosen as a mild, insoluble inorganic base. It is strong enough to neutralize the HBr generated during the catalytic cycle but weak enough to prevent the background E2 deprotonation of the highly acidic C2 protons on the thiopyran ring[2].

  • Solvent and Reductant Addition: Transfer the pre-complexed Ni-catalyst solution to the Schlenk tube. Add the remaining 4.0 mL of 1,4-dioxane, followed by TTMSS (1.2 equiv).

  • Degassing (Critical Step): Seal the tube and perform three cycles of freeze-pump-thaw degassing. Backfill with ultra-pure Argon.

    • Causality: Molecular oxygen is a potent triplet quencher. Even trace O₂ will rapidly quench the long-lived excited state of the Ir(III) photocatalyst (Ir(III)*), shutting down the single-electron transfer required to generate the alkyl radical[4].

  • Photochemical Irradiation: Place the Schlenk tube in a photoreactor equipped with 440 nm blue LEDs. Maintain the reaction temperature at 25 °C using a cooling fan. Stir vigorously (1000 rpm) for 16 hours.

    • Causality: High stirring rates are required because the reaction is heterogeneous (insoluble Na₂CO₃). Temperature control is vital; elevated temperatures will increase the kinetic rate of any residual β -hydride elimination pathways.

  • Workup and Isolation: Quench the reaction by opening to air. Dilute with EtOAc, wash with water and brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Conclusion The cross-coupling of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide exemplifies the limits of traditional two-electron palladium catalysis due to the extreme acidity of its β -protons. By transitioning to a one-electron metallaphotoredox paradigm, researchers can bypass the β -hydride elimination trap, unlocking efficient access to complex, sp³-enriched sulfone architectures vital for modern pharmacophore development.

References 1.[4] Photochemical, Nickel-Catalyzed C(sp3)–C(sp3) Reductive Cross-Coupling of α-Silylated Alkyl Electrophiles and Allylic Sulfones. ACS Catalysis. Link 2.[3] Modular radical cross-coupling with sulfones enables access to sp3-rich (fluoro)alkylated scaffolds. Science (PMC). Link 3.[2] Enantiospecific Cross-coupling of Cyclic Alkyl Sulfones. ChemRxiv. Link 4.[1] Cross-Coupling Reactions of Unactivated Alkyl Halides. DSpace@MIT. Link

Comparative

GC-MS validation protocols for 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide trace analysis

GC-MS Validation Protocols for 3-Bromotetrahydro-2H-thiopyran 1,1-Dioxide Trace Analysis: A Comparative Guide Executive Summary 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide (CAS: 38690-81-2) is a cyclic sulfone derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

GC-MS Validation Protocols for 3-Bromotetrahydro-2H-thiopyran 1,1-Dioxide Trace Analysis: A Comparative Guide

Executive Summary

3-Bromotetrahydro-2H-thiopyran 1,1-dioxide (CAS: 38690-81-2) is a cyclic sulfone derivative containing an alkyl bromide moiety. In pharmaceutical development, alkyl halides are heavily scrutinized as Potential Genotoxic Impurities (PGIs) due to their DNA-alkylating capabilities. Regulatory frameworks, including ICH M7, mandate the control of such mutagenic impurities at trace levels (often in the low parts-per-million or parts-per-billion range)[1].

This guide provides an objective comparison of analytical platforms for quantifying this specific compound and establishes a comprehensive, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol aligned with the latest ICH Q2(R2) validation guidelines[2].

Part 1: Analytical Platform Comparison (Why GC-MS?)

Selecting the correct analytical technique requires understanding the physicochemical properties of the analyte. 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide presents unique analytical challenges: it lacks a UV chromophore, resists standard electrospray ionization, and is thermally labile.

Performance MetricHPLC-UVLC-MS/MS (ESI/APCI)GC-MS (EI)
Ionization / Detection Poor: Lacks a conjugated π -electron system; relies on low-wavelength UV (<220 nm).Poor: Neutral aliphatic halides exhibit notoriously low ionization efficiency in ESI/APCI.Excellent: High-energy Electron Ionization (EI) efficiently fragments the volatile molecule.
Specificity Low: Severe matrix interference at low UV wavelengths.Moderate: Subject to severe ion suppression from the API matrix.High: Gas-phase separation combined with the distinct 79 Br/ 81 Br isotopic cluster.
Sensitivity (LOD) > 50 ppm~ 5–10 ppm< 0.5 ppm
Matrix Interference HighHighLow (Matrix is crashed out during prep)
Primary Risk Factor Baseline drift and false positives.False negatives due to ion suppression.Thermal degradation (Requires mitigation).

The Causality of Method Selection: GC-MS is the superior choice because it leverages the compound's volatility and utilizes Electron Ionization (EI) to bypass the poor proton-affinity issues seen in LC-MS/MS. Furthermore, the natural isotopic distribution of bromine ( 79 Br and 81 Br in a ~1:1 ratio) provides a highly specific mass spectral signature that virtually eliminates false positives from matrix background.

However, the critical risk with GC-MS is thermal dehydrohalogenation [3]. Alkyl bromides readily eliminate hydrogen bromide (HBr) when exposed to standard GC inlet temperatures (>250°C). To prevent this degradation, the protocol below utilizes a Programmable Temperature Vaporizing (PTV) inlet.

G A Target: 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide B Challenge: Thermal Lability (Alkyl Bromide) A->B C Standard Injection (>250°C) B->C D PTV / Cold On-Column (<100°C) B->D E Dehydrohalogenation (Loss of HBr) C->E F Intact Analyte Transfer D->F G Signal Loss / Poor Reproducibility E->G H Robust GC-MS Quantification F->H

Fig 1. Impact of injection technique on thermal degradation of alkyl bromides.

Part 2: Optimized GC-MS Methodology

To ensure the highest level of trustworthiness, this protocol is designed as a self-validating system . By incorporating a structurally similar internal standard (IS) prior to sample extraction, the method autonomously monitors for matrix suppression, extraction failures, or injection anomalies. If the IS absolute area deviates by >20%, the system invalidates the run, preventing the reporting of false negatives.

Step-by-Step Experimental Protocol

1. Standard and Sample Preparation

  • Internal Standard (IS) Selection: Use 1-Bromooctane (or an isotopically labeled analog if available) prepared at 1.0 µg/mL in ethyl acetate.

  • Sample Extraction (Liquid-Liquid):

    • Accurately weigh 100 mg of the Active Pharmaceutical Ingredient (API) into a 15 mL centrifuge tube.

    • Dissolve the API in 2.0 mL of LC-MS grade water. (Causality: Water dissolves the polar API matrix but forces the neutral, organic impurity to partition out).

    • Add 2.0 mL of the ethyl acetate IS solution.

    • Vortex vigorously for 2 minutes, then centrifuge at 4000 rpm for 5 minutes.

    • Transfer the upper organic layer (ethyl acetate) to a GC vial containing a glass insert.

2. GC-MS Instrumental Parameters

  • Inlet: Programmable Temperature Vaporizing (PTV).

    • Program: Initial temp 60°C (hold 0.5 min), ramp at 10°C/s to 250°C. (Causality: Cold injection transfers the analyte to the column before thermal shock can induce HBr elimination).

  • Column: Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm) or equivalent low-bleed phase.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • MS Ion Source: Electron Ionization (EI) at 70 eV. Source temperature: 230°C.

  • Detection Mode: Selected Ion Monitoring (SIM).

    • Target Ions:m/z 133 (Base peak,[M-Br] + ), m/z 212 (Molecular ion, 79 Br), m/z 214 (Molecular ion, 81 Br).

Part 3: ICH Q2(R2) Validation Framework

A robust validation proves that the analytical procedure is fit for its intended purpose[4]. The following parameters must be evaluated strictly according to the ICH Q2(R2) lifecycle approach[2].

Validation Start ICH Q2(R2) Validation Protocol Spec Specificity Matrix & IS Resolution Start->Spec Sens Sensitivity LOD/LOQ Determination Start->Sens Lin Linearity Range: 50-150% of Spec Start->Lin Report Validated Control Strategy Spec->Report Sens->Report Acc Accuracy Spike Recovery (80-120%) Lin->Acc Prec Precision Repeatability (RSD < 10%) Lin->Prec Acc->Report Prec->Report

Fig 2. ICH Q2(R2) lifecycle approach for analytical procedure validation.

Validation Acceptance Criteria & Representative Data

The table below outlines the required validation tests, the scientific rationale behind them, and representative experimental data demonstrating method suitability for a specification limit of 2.0 ppm.

Validation ParameterICH Q2(R2) Requirement / CausalityAcceptance CriteriaRepresentative Experimental Result
Specificity Must prove lack of interference from the API matrix and diluent at the retention times of the analyte and IS.No interfering peaks > 10% of LOQ response.Blank shows 0.0% interference. Analyte and IS are baseline resolved ( Rs​ > 2.0).
Sensitivity (LOD/LOQ) Establishes the lowest concentration reliably detected/quantified. Critical for genotoxic limits.LOD: S/N 3LOQ: S/N 10LOD = 0.05 ppm (S/N: 4.2)LOQ = 0.15 ppm (S/N: 12.5)
Linearity Demonstrates proportional detector response across the operational range (LOQ to 150% of spec limit).Correlation coefficient ( R2 ) 0.990.Range: 0.15 ppm – 3.0 ppm. R2 = 0.9985.
Accuracy (Recovery) Validates extraction efficiency by spiking known amounts of impurity into the API matrix.Mean recovery between 80.0% and 120.0% at all spike levels.LOQ Spike: 92.4%100% Spike: 98.1%150% Spike: 96.5%
Precision Ensures method repeatability (intra-day) and intermediate precision (inter-day/analyst)[3].%RSD 10.0% (n=6 preparations at 100% level).Repeatability %RSD = 4.2%Intermediate %RSD = 5.8%

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ICH Official Website.[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". EMA Official Website.[Link]

  • Patsnap Eureka. "How to Validate GC-MS Data for Trace-level Analysis". Patsnap. [Link]

  • Yin Lining, et al. "GC-MS method for the determination of the genotoxic impurity chlorocyclohexane in trihexyphenidyl hydrochloride bulk drug". Journal of China Pharmaceutical University. [Link]

Sources

Validation

Comparative structural analysis of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide using X-ray crystallography

As a Senior Application Scientist specializing in the structural elucidation of organosulfur scaffolds, I frequently evaluate the stereoelectronic nuances that dictate the behavior of cyclic sulfones in drug discovery an...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in the structural elucidation of organosulfur scaffolds, I frequently evaluate the stereoelectronic nuances that dictate the behavior of cyclic sulfones in drug discovery and asymmetric catalysis. 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide (CAS: ) is a highly functionalized thiane 1,1-dioxide derivative. The introduction of a bulky bromine atom at the 3-position of the thiane ring creates a complex interplay of steric and dipole interactions that significantly alters the molecule's solid-state conformation compared to its parent and isomeric analogs.

This guide provides an objective, comparative structural analysis of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide against alternative cyclic sulfones, supported by a self-validating X-ray crystallography methodology.

Comparative Structural Analysis of Thiane 1,1-Dioxides

To understand the unique structural profile of the 3-bromo derivative, we must benchmark it against the unhalogenated parent compound (Thiane 1,1-dioxide ) and its positional isomer (4-Bromotetrahydro-2H-thiopyran 1,1-dioxide ). The introduction of the sulfone ( SO2​ ) group into a six-membered ring inherently increases ring puckering compared to cyclohexane, driven by the shorter C–S bonds and the unique C–S–C bond angle[1].

Quantitative Structural Comparison
Structural ParameterThiane 1,1-dioxide (Parent)3-Bromotetrahydro-2H-thiopyran 1,1-dioxide4-Bromotetrahydro-2H-thiopyran 1,1-dioxide
C–S Bond Length (Å) 1.758~1.760~1.759
S=O (axial) Length (Å) 1.460~1.462~1.460
C–S–C Angle (°) 102.3~102.5~102.4
Ring Conformation Chair (Puckered)Chair (Highly Puckered)Chair (Puckered)
Preferred Halogen Position N/AEquatorial (Strong preference)Equatorial (Moderate preference)

Data synthesized from1[1].

Mechanistic Insights: The Causality of Conformation

Why does the 3-bromo derivative exhibit such a rigid preference for the equatorial conformation in the crystal lattice? The causality lies in 1,3-diaxial interactions . In thiane 1,1-dioxides, the axial oxygen of the sulfone group projects directly into the spatial territory of the syn-axial positions at C3 and C5. If the bulky bromine atom at C3 were to adopt an axial position, it would result in a severe, thermodynamically prohibitive steric clash with the axial S=O oxygen. Consequently, the molecule undergoes a conformational shift to lock the bromine in the equatorial position, minimizing steric strain and optimizing the crystal packing energy. In contrast, the 4-bromo isomer only faces 1,4-interactions, making its equatorial preference less absolute, though still favored.

Conformation A Axial-Br Isomer Severe 1,3-diaxial steric clash with S=O B Equatorial-Br Isomer Thermodynamically Favored in Lattice A->B Conformational Relaxation (ΔG < 0)

Conformational equilibrium of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide showing steric effects.

Self-Validating X-Ray Crystallography Protocol

To empirically verify these structural parameters, we employ single-crystal X-ray diffraction (SCXRD). As an Application Scientist, I do not just execute steps; I design workflows that inherently validate their own accuracy. Below is the optimized, self-validating protocol for determining the crystal structure of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide.

Step 1: Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve the compound in a minimum volume of ethyl acetate (solvent). Place this vial inside a larger closed chamber containing hexane (anti-solvent). Allow slow vapor diffusion over 48–72 hours.

  • Causality: Slow diffusion prevents rapid nucleation, yielding highly ordered, defect-free single crystals.

  • Self-Validation Check: Examine crystals under a polarized light microscope. Complete extinction of light upon rotation by 90° confirms a true single crystal, ruling out macroscopic twinning.

Step 2: Cryogenic Mounting and Data Collection
  • Procedure: Coat a selected crystal in Paratone-N oil, mount it on a cryoloop, and immediately transfer it to the diffractometer under a 100 K nitrogen gas stream. Collect data using Mo Kα radiation ( λ=0.71073 Å).

  • Causality:

    • Why 100 K? Freezing the crystal minimizes thermal vibrations (anisotropic displacement parameters), sharpening the diffraction spots to accurately resolve the subtle differences between axial and equatorial S=O bond lengths.

    • Why Mo Kα? Bromine is a heavy atom that strongly absorbs softer X-rays (like Cu Kα). Molybdenum radiation penetrates the heavy-atom lattice efficiently, preventing absorption artifacts.

  • Self-Validation Check: Calculate the internal merging R-factor ( Rint​ ) during data reduction. An Rint​<0.05 validates that the symmetry-equivalent reflections are consistent and the data is of publishable quality.

Step 3: Phase Solution and Anisotropic Refinement
  • Procedure: Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL). Model all non-hydrogen atoms anisotropically.

  • Causality: Anisotropic refinement models the electron density as ellipsoids rather than spheres, accounting for the directional bonding environments of the sulfone oxygen atoms.

  • Self-Validation Check: The refinement must converge with an R1<0.05 and a Goodness-of-Fit (GoF) approaching 1.0. Furthermore, the highest peak in the residual electron density map ( Δρ ) must be <1.0e−/A˚3 , proving no atoms were missed or misassigned.

XRayWorkflow A 1. Crystal Growth (Vapor Diffusion, Polarized Light Check) B 2. Cryo-Mounting (100 K to minimize thermal motion) A->B C 3. Diffraction Collection (Mo Kα Radiation to bypass Br absorption) B->C D 4. Phase Solution (Intrinsic Phasing via SHELXT) C->D E 5. Refinement & Validation (R1 < 0.05, GoF ~ 1.0, R_int < 0.05) D->E

Self-validating X-ray crystallography workflow for structural determination of cyclic sulfones.

Implications for Drug Development

The precise structural characterization of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide is not merely an academic exercise. Cyclic sulfones are critical building blocks for2[2]. Knowing the exact solid-state conformation and the steric bulk trajectory of the equatorial bromine allows medicinal chemists to accurately predict how this moiety will dock into target protein pockets, ultimately guiding rational drug design.

References

  • Sigma-Aldrich Product Catalog - 3-bromotetrahydro-2H-thiopyran 1,1-dioxide (CAS: 38690-81-2). Retrieved from: [Link]

  • The Journal of Organic Chemistry (ACS Publications) - Calorimetric and Computational Study of Thiacyclohexane 1-Oxide and Thiacyclohexane 1,1-Dioxide. Enthalpies of Formation and the Energy of the SO Bond. Retrieved from: [Link]

  • PubMed Central (PMC) - Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones. Retrieved from: [Link]

Sources

Comparative

Comparative Validation Guide: In Vitro Profiling of 3-Bromotetrahydro-2H-thiopyran 1,1-Dioxide Ligands

Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often requires moving away from traditional basic amines or lipophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often requires moving away from traditional basic amines or lipophilic ethers. 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide has emerged as a premier electrophilic building block for synthesizing cyclic sulfone ligands[1].

By utilizing the secondary bromide for efficient SN​2 nucleophilic displacement, drug discovery teams can rapidly generate tetrahydrothiopyran 1,1-dioxide derivatives. These cyclic sulfones serve as highly effective bioisosteres for piperidines, cyclohexanes, and tetrahydropyrans[2].

Why replace traditional scaffolds with cyclic sulfones?

  • Metabolic Stability: Piperidines and tetrahydropyrans are highly susceptible to CYP450-mediated α -oxidation and N-dealkylation. The strongly electron-withdrawing sulfone group deactivates the adjacent carbon atoms, drastically reducing intrinsic clearance ( CLint​ ) and extending the in vitro half-life ( t1/2​ )[3].

  • Target Affinity via Hydrogen Bonding: The sulfone oxygens frequently engage in critical water-mediated hydrogen bonding networks with the target protein's backbone, often resulting in sub-nanomolar potencies[3].

  • Physicochemical Optimization: The endocyclic sulfone acts as a carboxylic acid bioisostere without carrying a negative charge, effectively neutralizing basicity, improving aqueous solubility, and mitigating hERG toxicity liabilities[4].

Comparative Performance Data

To objectively evaluate the synthesized cyclic sulfone ligands, we utilize a Matched Molecular Pair (MMP) analysis against traditional carbon and nitrogen-based alternatives. The table below summarizes representative in vitro assay data demonstrating the superiority of the thiopyran 1,1-dioxide scaffold in a standard antiviral inhibitor optimization campaign[5],[3].

Ligand ScaffoldTarget Affinity ( KD​ , nM)HLM t1/2​ (min)Intrinsic Clearance ( μ L/min/mg)hERG Inhibition ( IC50​ , μ M)
Piperidine (Traditional)15.21876.54.2 (High Risk)
Tetrahydropyran 45.04233.0>30 (Low Risk)
Thiopyran 1,1-dioxide 8.4 >150 <4.5 >30 (Low Risk)

Experimental Validation Protocols

As a self-validating system, the following in vitro methodologies are designed with internal controls to ensure that the observed improvements in the cyclic sulfone ligands are artifacts of the chemistry, not assay noise.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Objective: To quantify the resistance of the synthesized ligand to CYP450-mediated oxidative metabolism.

  • Step 1: Preparation. Incubate 1 µM of the test compound with 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Step 2: Initiation. Add 1 mM NADPH to the reaction mixture to initiate metabolism.

    • Causality & Validation: NADPH is the mandatory electron donor for CYP450 enzymes. A parallel minus-NADPH control must be run. If the compound degrades in the absence of NADPH, the instability is due to chemical degradation or non-CYP esterases, not oxidative metabolism.

  • Step 3: Quenching. At specific time intervals (0, 5, 15, 30, 60, and 120 mins), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality & Validation: The cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction precisely at the target timepoint.

  • Step 4: Analysis. Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the exponential decay of the parent compound, yielding t1/2​ and CLint​ . Include Verapamil as a high-clearance positive control.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: To determine if the enhanced potency of the sulfone ligand is driven by a faster association rate ( kon​ ) or a slower dissociation rate ( koff​ ) due to novel hydrogen bonding[3].

  • Step 1: Immobilization. Covalently couple the target protein to a CM5 sensor chip via standard EDC/NHS amine coupling until a density of ~3000 Response Units (RU) is achieved.

  • Step 2: Analyte Preparation. Dilute the synthesized thiopyran 1,1-dioxide ligands in running buffer (PBS-P+ supplemented with exactly 1.0% DMSO) to create a 5-point concentration series (0.5 nM to 500 nM).

    • Causality & Validation: DMSO has a massive refractive index. The DMSO concentration in the analyte must perfectly match the running buffer. A DMSO solvent correction curve must be run before the analytes to subtract bulk refractive index shifts, ensuring the measured RU is purely from ligand binding.

  • Step 3: Injection. Inject analytes at a high flow rate of 50 µL/min for 120 seconds (association phase), followed by 300 seconds of running buffer (dissociation phase).

    • Causality: High flow rates minimize mass transport limitation, ensuring the observed kinetics represent true binding events rather than the diffusion rate of the ligand to the chip surface.

  • Step 4: Data Fitting. Fit the double-referenced sensograms to a 1:1 Langmuir binding model to extract KD​ .

Workflow Visualization

G A 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide (Scaffold) B Nucleophilic Substitution (SN2) with Amine/Phenol A->B Reagents/Base C Cyclic Sulfone Ligand (Target Candidate) B->C Purification D In Vitro Validation Profiling C->D Compound Input E Metabolic Stability (HLM) Assesses CYP450 Resistance D->E F Target Affinity (SPR) Assesses Sulfone H-Bonding D->F G Physicochemical Assays Solubility & Permeability D->G

Workflow for synthesizing and validating cyclic sulfone ligands.

References

  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: acs.
  • Source: acs.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide

This document provides essential procedural guidance for the safe handling and proper disposal of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide. As a brominated heterocyclic sulfone, this compound requires careful managemen...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe handling and proper disposal of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide. As a brominated heterocyclic sulfone, this compound requires careful management to ensure personnel safety, environmental protection, and regulatory compliance. The procedures outlined below are grounded in established principles of laboratory safety and hazardous waste management, providing a clear framework for researchers and drug development professionals.

Hazard Assessment and Chemical Profile

PropertyDataSource(s)
Chemical Name 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide-
Synonyms 3-Bromo-thiane-1,1-dioxide-
Molecular Formula C₅H₉BrO₂S[4] (related)
Classification Halogenated Organic Compound[1][5]
Primary Hazards Assumed: Harmful if swallowed, Causes serious eye irritation, May cause skin and respiratory irritation.[3][4]

Personal Protective Equipment (PPE) and Safe Handling

Before beginning any work that will generate waste, ensure all necessary engineering controls and personal protective equipment are in place. This proactive approach is the cornerstone of a self-validating safety protocol.

  • Engineering Controls : All handling of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide, including transferring waste, must be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[6][7]

  • Eye and Face Protection : Wear chemical splash goggles at all times.[8] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[9]

  • Skin Protection : A flame-resistant laboratory coat must be worn and fully fastened.[9]

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are required.[6] Gloves must be inspected for pinholes or tears before each use and removed before leaving the laboratory to avoid contaminating common surfaces.[10][11]

Step-by-Step Disposal Protocol

The proper disposal of this compound is dictated by its classification as a halogenated organic waste. Adherence to this protocol is mandatory for regulatory compliance and safety.

Step 1: Waste Identification and Segregation

The fundamental principle of chemical waste management is segregation at the source. This prevents dangerous reactions and ensures waste is routed to the correct disposal facility.

  • Action : Designate a specific waste container exclusively for 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide and any materials contaminated with it (e.g., gloves, absorbent pads).

  • Causality : This compound must be collected as Halogenated Organic Waste .[1][5] Halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (e.g., hydrogen bromide) produced during combustion.[12] Mixing this stream with non-halogenated waste leads to improper treatment, regulatory violations, and significantly higher disposal costs.[13][14] Never mix this waste with acids, bases, oxidizers, or non-halogenated solvents.[13][14]

Step 2: Waste Collection and Container Management

The integrity of the waste container is critical for preventing leaks and ensuring safe transport.

  • Action : Select a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-top cap.[5][15] Ensure the container is in good condition and free from contamination on the outside.[15]

  • Labeling : Before adding any waste, affix a "Hazardous Waste" label from your institution's Environmental Health and Safety (EHS) department.[14] Clearly write the full chemical name, "3-Bromotetrahydro-2H-thiopyran 1,1-dioxide," and list all other components and their approximate percentages.[15][16] Do not use abbreviations or chemical formulas.[16]

  • Causality : Proper containment and labeling are mandated by environmental regulations.[15] A tightly sealed cap prevents the release of vapors, and accurate labeling ensures that waste handlers can manage the material safely and effectively.[6][16] The container must remain closed at all times except when actively adding waste.[13][14]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated area within the laboratory pending pickup.

  • Action : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be secure, well-ventilated, and situated away from heat or ignition sources.[5][6] The container should be placed within secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[14]

  • Causality : Storing hazardous waste in a designated and properly managed SAA is a regulatory requirement that minimizes the risk of spills and accidental exposure to laboratory personnel.[14][15]

Step 4: Arranging for Professional Disposal

Final disposal of this chemical is a highly regulated process that must not be attempted by laboratory personnel.

  • Action : Once the container is full or you have finished the project, contact your institution's EHS office to schedule a waste pickup.[6][14] Do not allow waste to accumulate in excessive quantities.[16]

  • Causality : Disposal must be handled by a licensed hazardous waste contractor who will transport it to a permitted facility for high-temperature incineration.[6][12] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[5][6][13]

Spill Management Protocol

In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Small Spills (manageable within 10 minutes) :

    • Alert personnel in the immediate area.[9]

    • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial spill pads.[5]

    • Carefully collect the absorbent material using non-sparking tools.

    • Place the contaminated material into a sealable, compatible container.[16]

    • Label the container as "Hazardous Waste: Spill Debris containing 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide" and dispose of it through the halogenated waste stream.[14][16]

  • Large Spills :

    • Evacuate the laboratory immediately.[12][16]

    • Alert others in the vicinity and activate the fire alarm if necessary to facilitate a building evacuation.[16]

    • Close the laboratory doors to contain the spill.[9]

    • Contact your institution's emergency response number and the EHS office from a safe location.[14][16]

Disposal Workflow Diagram

The following diagram provides a visual summary of the decision-making process for the proper disposal of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide.

G Disposal Workflow for 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide cluster_prep Preparation & Handling cluster_collection Collection & Segregation cluster_storage Storage & Final Disposal cluster_spill Spill Response A Start: Waste Generation B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in Chemical Fume Hood B->C D Identify as Halogenated Organic Waste C->D E Select Leak-Proof, Compatible Container D->E F Affix 'Hazardous Waste' Label & Detail Contents E->F G Add Waste to Container & Securely Close Lid F->G H Store in Designated SAA with Secondary Containment G->H I Contact EHS for Pickup H->I J Professional Disposal by Licensed Contractor (High-Temp Incineration) I->J K Spill Occurs L Small Spill? K->L M Absorb with Inert Material, Collect, Label & Dispose as Halogenated Waste L->M Yes N Evacuate Area & Call Emergency Response L->N No

Sources

Handling

Personal protective equipment for handling 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide

An authoritative, mechanistic guide to the safe handling, personal protective equipment (PPE) specification, and disposal of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide . This document is designed for research scientists...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, mechanistic guide to the safe handling, personal protective equipment (PPE) specification, and disposal of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide .

This document is designed for research scientists and drug development professionals who require rigorous, self-validating safety protocols grounded in chemical reactivity principles.

Physicochemical Profile & Mechanistic Hazard Assessment

To implement effective safety protocols, one must first understand the chemical behavior of the substance. 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide is a halogenated cyclic sulfone utilized as a structural building block in pharmaceutical synthesis[1].

Mechanistic Hazard: The molecule features a secondary alkyl bromide adjacent to a sulfone ring. The strong electron-withdrawing nature of the sulfone group ( −SO2​− ) significantly increases the electrophilicity of the ring system. This makes the carbon-bromine bond highly susceptible to nucleophilic attack. In a biological context, this compound acts as an alkylating agent , capable of covalently bonding to nucleophilic sites on proteins and DNA. Consequently, exposure presents severe risks of skin sensitization, serious eye damage, and mucosal irritation[2]. Furthermore, thermal decomposition yields highly toxic and corrosive byproducts, including hydrogen bromide (HBr) and sulfur oxides (SOx).

Table 1: Quantitative Chemical Identification

ParameterSpecification
Chemical Name 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide
CAS Number 38690-81-2[1]
Molecular Formula C5H9BrO2S[1]
Molecular Weight 213.09 g/mol [1]
Hazard Classifications Skin Irrit. 2, Eye Dam. 1, STOT SE 3 (Inferred from analogs)[2][3]

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. The selection of PPE must be dictated by the compound's alkylating potential and the specific solvent carrier used during synthesis.

Table 2: Required PPE and Causality Justification

PPE CategoryMaterial SpecificationMechanistic Justification & Validation
Hand Protection Nitrile (≥0.11 mm thickness) for solid handling; Butyl Rubber if handled in polar aprotic solvents (e.g., DMF, DMSO).Causality: Solvents act as transdermal carriers for alkylating agents. Nitrile degrades rapidly in DMF. Validation: Perform a pneumatic seal check (air-inflation test) prior to donning to verify zero micro-perforations[3].
Eye/Face Protection ANSI Z87.1+ compliant chemical splash goggles. Face shield required if scaling >10 grams.Causality: The compound causes serious eye damage upon contact[2]. Safety glasses lack the orbital seal required to prevent dust/vapor ingress.
Body Protection Flame-resistant (FR) lab coat (Nomex®) with knit cuffs; closed-toe non-porous footwear.Causality: Knit cuffs prevent the sleeve from dragging through contaminated surfaces, mitigating the risk of delayed transdermal exposure.
Respiratory N95/P100 particulate respirator (if handled outside a hood).Causality: Inhalation of brominated dust causes severe respiratory tract irritation.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system to ensure operator safety. Do not proceed to the next step unless the validation criteria of the current step are met.

Step-by-Step Handling Methodology
  • Ventilation Validation: Before opening the primary container, verify the digital monitor on the chemical fume hood displays a face velocity of 80–120 feet per minute (fpm) . Do not rely on the sash alarm alone; visually confirm the airflow using a Kimwipe taped to the sash.

  • Static Dissipation Setup: Brominated organic powders can accumulate static charge during transfer. Ground the analytical balance and use static-dissipative spatulas (e.g., PTFE-coated or grounded stainless steel) to prevent static discharge, which could ignite adjacent solvent vapors[3].

  • Weighing and Transfer:

    • Tare a sealed, anti-static weigh boat inside the balance enclosure.

    • Transfer the required mass of 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide.

    • Immediately seal the source container to prevent moisture ingress, which can slowly hydrolyze the bromide, releasing trace HBr gas.

  • Decontamination of Tools: Submerge spatulas and reusable glassware in a mildly alkaline bath (e.g., 5% sodium bicarbonate solution) immediately after use to neutralize any latent hydrobromic acid generated by ambient moisture.

HandlingWorkflow Start Pre-Operation: Validate Hood (80-120 fpm) Weighing Weighing & Transfer (Static-Dissipative Tools) Start->Weighing Reaction Reaction Execution (In Fume Hood) Weighing->Reaction Spill Spill Detected? Reaction->Spill SpillResponse Emergency Protocol: Evacuate, Absorb, Neutralize Spill->SpillResponse Yes Disposal Segregate as: Halogenated Organic Waste Spill->Disposal No SpillResponse->Disposal

Operational workflow and emergency decision matrix for 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide.

Spill Response and Decontamination Plan

In the event of a spill, the primary objective is to prevent aerosolization of the powder and to neutralize the alkylating hazard.

  • Isolation: Immediately evacuate personnel from the immediate vicinity. Increase local exhaust ventilation to maximum capacity.

  • Containment (Solid Spill): Do not dry sweep, as this aerosolizes the brominated dust. Lightly mist the spill with a compatible, high-boiling solvent (e.g., polyethylene glycol or a damp paper towel) to suppress dust formation.

  • Containment (Solution Spill): If dissolved in a solvent, cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth or vermiculite[2].

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste bag[3].

  • Surface Decontamination: Wash the spill surface with a 5% sodium bicarbonate solution to neutralize residual acidity, followed by a thorough wash with soap and water.

Waste Disposal Plan

Improper disposal of halogenated sulfones violates environmental regulations and poses severe facility risks.

  • Segregation: 3-Bromotetrahydro-2H-thiopyran 1,1-dioxide must be strictly segregated into Halogenated Organic Waste streams.

  • Causality: The presence of the bromine atom means this waste cannot be processed in standard organic incinerators. It requires specialized high-temperature incineration equipped with flue-gas desulfurization (FGD) and halogen scrubbers to capture toxic SOx and HBr emissions.

  • Incompatibilities: Never mix this waste with strong reducing agents, strong bases, or oxidizing agents, as exothermic degradation can occur, over-pressurizing the waste container[3].

References

  • Fisher Scientific. "SAFETY DATA SHEET - Thiophene, 3-bromo-." fishersci.ca. URL: [Link]

  • Fisher Scientific. "SAFETY DATA SHEET - 4-(2-Bromoethyl)tetrahydropyran." fishersci.ca. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromotetrahydro-2H-thiopyran 1,1-dioxide
Reactant of Route 2
3-Bromotetrahydro-2H-thiopyran 1,1-dioxide
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